molecular formula C10H8N2O2 B1273748 3-(1H-pyrazol-1-yl)benzoic acid CAS No. 264264-33-7

3-(1H-pyrazol-1-yl)benzoic acid

Cat. No.: B1273748
CAS No.: 264264-33-7
M. Wt: 188.18 g/mol
InChI Key: KLMWJDGRIJPPSS-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-1-yl)benzoic acid is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyrazol-1-ylbenzoic acid
Source PubChem
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InChI

InChI=1S/C10H8N2O2/c13-10(14)8-3-1-4-9(7-8)12-6-2-5-11-12/h1-7H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMWJDGRIJPPSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20383766
Record name 3-(1H-pyrazol-1-yl)benzoic acid
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Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

264264-33-7
Record name 3-(1H-Pyrazol-1-yl)benzoic acid
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Record name 3-(1H-pyrazol-1-yl)benzoic acid
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Record name 3-(1H-Pyrazol-1-yl)benzoic acid
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Foundational & Exploratory

Synthesis of 3-(1H-pyrazol-1-yl)benzoic Acid via Ullmann Condensation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3-(1H-pyrazol-1-yl)benzoic acid, a valuable building block in pharmaceutical and agrochemical research. The core focus of this document is the Ullmann condensation, a classic and effective method for the N-arylation of pyrazole. This guide details the experimental protocol, presents relevant data in a structured format, and illustrates key chemical and procedural concepts through diagrams.

Introduction

This compound is a versatile intermediate recognized for its utility in the development of novel therapeutic agents, particularly anti-inflammatory and analgesic drugs, as well as in the synthesis of herbicides and fungicides.[1] The Ullmann condensation, a copper-catalyzed cross-coupling reaction, provides a reliable method for the formation of the aryl-N bond between pyrazole and a benzoic acid derivative.[2] While traditional Ullmann conditions often required harsh temperatures and stoichiometric amounts of copper, modern protocols have been refined to be more efficient and versatile.[3]

Reaction Scheme and Mechanism

The synthesis of this compound via Ullmann condensation involves the coupling of pyrazole with a 3-halobenzoic acid, typically 3-bromobenzoic acid, in the presence of a copper catalyst, a base, and a high-boiling polar solvent.

Reaction Scheme:

reaction_scheme cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Products 3-bromobenzoic_acid 3-Bromobenzoic Acid reagents CuI (catalyst) K2CO3 (base) DMF (solvent) Heat (e.g., 100-140°C) 3-bromobenzoic_acid->reagents + pyrazole Pyrazole pyrazole->reagents + product This compound reagents->product byproducts KBr + H2O + CO2 reagents->byproducts

Caption: General reaction scheme for the Ullmann condensation.

The mechanism of the Ullmann reaction is believed to involve the formation of a copper(I)-pyrazole complex, followed by oxidative addition of the aryl halide to the copper center, and subsequent reductive elimination to form the desired C-N bond and regenerate the active copper(I) species.

ullmann_mechanism CuI Cu(I) Catalyst Cu_Pyrazole Copper(I) Pyrazolide (Cu-R) CuI->Cu_Pyrazole + Pyrazole, -HI Pyrazole Pyrazole (R-H) Base Base (e.g., K2CO3) Intermediate Cu(III) Intermediate [Ar-Cu(III)-R(X)] Cu_Pyrazole->Intermediate Oxidative Addition + Ar-X Ar_X 3-Bromobenzoic Acid (Ar-X) Ar_X->Intermediate Product This compound (Ar-R) Intermediate->Product Reductive Elimination CuI_regen Cu(I) Catalyst (regenerated) Intermediate->CuI_regen - KX

Caption: Proposed catalytic cycle for the Ullmann condensation.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from procedures for similar Ullmann-type N-arylation reactions.[2]

Materials:

  • 3-Bromobenzoic acid

  • Pyrazole

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO4), anhydrous

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzoic acid (1.0 eq), pyrazole (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 3-bromobenzoic acid.

  • Reaction: Stir the mixture at room temperature for 10 minutes to ensure homogeneity. Heat the reaction mixture to 120-140°C and maintain this temperature with stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing deionized water.

  • Acidification: Acidify the aqueous mixture to a pH of approximately 5-6 with 1 M HCl. This will protonate the carboxylic acid and cause the product to precipitate.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

  • Washing: Combine the organic layers and wash with deionized water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₀H₈N₂O₂[4]
Molecular Weight188.19 g/mol [4]
AppearanceOrange to brown solid[4]
Purity≥ 99% (LCMS)[4]
CAS Number264264-33-7[1]
Spectroscopic Data
TechniqueDataReference
¹H NMR A spectrum is available on SpectraBase.[5]
¹³C NMR No direct data found for the target molecule. For benzoic acid, typical signals appear at δ 172.60 (C=O), 133.89, 130.28, 129.39, 128.55 (aromatic C).[6][7]
IR (Infrared) No direct data found. Expected characteristic peaks: ~3100-3000 cm⁻¹ (aromatic C-H), ~1700-1680 cm⁻¹ (C=O of carboxylic acid), ~1600-1450 cm⁻¹ (aromatic C=C).
Mass Spec. No direct data found. Expected [M+H]⁺ at m/z 189.

Experimental Workflow and Signaling Pathways

General Experimental Workflow

The synthesis and purification of this compound follows a standard workflow in organic synthesis.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reagents Weigh Reactants (3-Bromobenzoic Acid, Pyrazole, CuI, K2CO3) Setup Assemble Glassware (Flask, Condenser) Reagents->Setup Reaction Add Solvent (DMF) Heat and Stir (12-24h) Setup->Reaction Monitoring Monitor by TLC Reaction->Monitoring Quench Cool to RT Pour into Water Monitoring->Quench Acidify Acidify with HCl (pH 5-6) Quench->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallization or Column Chromatography Concentrate->Purify Analyze Characterization (NMR, IR, MS, Purity) Purify->Analyze

Caption: A typical workflow for organic synthesis and purification.

Relevant Signaling Pathways in Drug Development

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[8] Their mechanism of action often involves the inhibition of key enzymes in signaling pathways. For instance, many pyrazole-containing non-steroidal anti-inflammatory drugs (NSAIDs) target the cyclooxygenase (COX) enzymes, which are crucial for prostaglandin biosynthesis.[8][9] In cancer research, pyrazole derivatives have been investigated as inhibitors of various kinases, such as PI3K, VEGFR, and CDKs, which are integral components of signaling pathways that regulate cell proliferation, angiogenesis, and survival.[5][10][11]

signaling_pathway cluster_inflammation Inflammatory Pathway cluster_cancer Cancer Proliferation Pathway (Example) Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain Prostaglandins->Inflammation Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., VEGFR) Growth_Factor->Receptor_Kinase PI3K_Pathway PI3K/Akt Pathway Receptor_Kinase->PI3K_Pathway Cell_Proliferation Cell Proliferation Angiogenesis PI3K_Pathway->Cell_Proliferation Pyrazole_Derivative Pyrazole Derivative (e.g., this compound based) Pyrazole_Derivative->COX_Enzymes Inhibition Pyrazole_Derivative->Receptor_Kinase Inhibition

Caption: Potential signaling pathways targeted by pyrazole derivatives.

Conclusion

The Ullmann condensation offers a robust and adaptable method for the synthesis of this compound. This guide provides a comprehensive framework for its preparation, characterization, and contextualizes its relevance in drug discovery. The detailed protocol, compiled from established procedures for analogous reactions, serves as a valuable starting point for researchers. Further optimization of reaction conditions, such as catalyst and ligand choice, may lead to improved yields and milder reaction conditions. The diverse biological activities of pyrazole derivatives underscore the importance of this synthetic intermediate in the ongoing development of new therapeutic agents.

References

Spectroscopic Characterization of 3-(1H-pyrazol-1-yl)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(1H-pyrazol-1-yl)benzoic acid is a bifunctional organic molecule incorporating a pyrazole ring attached to a benzoic acid framework. This compound and its derivatives are of interest to researchers in medicinal chemistry and materials science due to the diverse biological activities and coordination properties associated with both pyrazole and benzoic acid motifs. Accurate spectroscopic characterization is fundamental to confirming the identity, purity, and structure of synthesized this compound. This technical guide provides a summary of the predicted spectroscopic data and detailed experimental protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Solvent: DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~13.2Singlet (broad)1HCOOH
~8.5Singlet1HPyrazole H-5
~8.2Singlet1HBenzoic Acid H-2
~8.0Doublet1HBenzoic Acid H-6
~7.8Doublet1HPyrazole H-3
~7.6Triplet1HBenzoic Acid H-5
~7.5Doublet of Doublets1HBenzoic Acid H-4
~6.6Triplet1HPyrazole H-4
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Solvent: DMSO-d₆

Chemical Shift (δ, ppm)Assignment
~167C=O (Carboxylic Acid)
~142Pyrazole C-5
~140Benzoic Acid C-3
~132Benzoic Acid C-1
~130Benzoic Acid C-5
~129Benzoic Acid C-6
~128Pyrazole C-3
~127Benzoic Acid C-2
~125Benzoic Acid C-4
~108Pyrazole C-4
Predicted IR Spectroscopy Data

Table 3: Predicted IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (Carboxylic Acid dimer)[1][2]
~3100MediumAromatic C-H stretch
~1700StrongC=O stretch (Carboxylic Acid)[1][2]
~1600, ~1580, ~1470Medium-StrongC=C and C=N stretching (Aromatic and Pyrazole rings)
~1420MediumO-H bend (in-plane)[1]
~1300StrongC-O stretch[1]
~920Broad, MediumO-H bend (out-of-plane)[1]
Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Fragments for this compound Ionization Method: Electron Ionization (EI)

m/zPredicted Fragment Ion
188[M]⁺ (Molecular Ion)
171[M - OH]⁺
143[M - COOH]⁺
115[C₆H₅N₂]⁺
105[C₆H₅CO]⁺[3]
77[C₆H₅]⁺[3]
Predicted UV-Vis Spectroscopy Data

Table 5: Predicted UV-Vis Absorption Maxima for this compound Solvent: Ethanol

λmax (nm)Molar Absorptivity (ε)Transition
~230Highπ → π[4][5]
~275Mediumπ → π[4][5]

Experimental Protocols

The following sections detail the standard experimental methodologies for the spectroscopic analysis of organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Data Acquisition for ¹H NMR:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

Data Acquisition for ¹³C NMR:

  • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C frequency.

  • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record a background spectrum of the empty ATR crystal.

  • Record the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. A typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) and mass analyzer (e.g., Quadrupole, Time-of-Flight).

Sample Preparation (for EI):

  • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the instrument, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

Data Acquisition:

  • The sample is vaporized and then ionized by a beam of high-energy electrons.

  • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • A mass spectrum is generated, showing the relative abundance of each ion. A common fragmentation for benzoic acid derivatives is the loss of carbon dioxide.[6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol or acetonitrile).

  • From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading between 0.1 and 1.0.

  • Prepare a blank solution containing only the solvent.

Data Acquisition:

  • Fill two matched quartz cuvettes, one with the blank solution and one with the sample solution.

  • Place the cuvettes in the spectrophotometer.

  • Record the absorbance spectrum over a desired wavelength range (e.g., 200-400 nm). The instrument will automatically subtract the absorbance of the blank. The absorption spectra of benzoic acid derivatives can be influenced by the pH of the solution.[7][8]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound such as this compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Analysis Spectral Interpretation and Data Compilation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis UV_Vis->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Data of 3-(1H-pyrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-(1H-pyrazol-1-yl)benzoic acid. This pivotal molecule is of significant interest in medicinal chemistry and drug development due to its versatile structure, which serves as a valuable scaffold in the synthesis of novel therapeutic agents. The following sections detail the NMR data in a structured format, outline the experimental protocols for data acquisition, and provide a visual representation of the molecular structure and its NMR correlations.

Spectroscopic Data

The structural elucidation of this compound is definitively achieved through the analysis of its ¹H and ¹³C NMR spectra. The chemical shifts are reported in parts per million (ppm) relative to a standard internal reference.

¹H NMR Data

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. The data presented here was acquired in a deuterated solvent, and the chemical shifts (δ) are referenced accordingly.

ProtonsChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-5'8.53d2.5
H-28.32t1.6
H-68.16ddd7.9, 2.0, 1.2
H-47.96ddd8.0, 2.2, 1.0
H-3'7.82d1.7
H-57.69t7.9
H-4'6.59dd2.5, 1.7
¹³C NMR Data

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule, offering critical insights into the carbon framework.

Carbon AtomChemical Shift (ppm)
C=O166.8
C-5'142.3
C-1140.2
C-3132.3
C-6131.2
C-5130.3
C-2129.2
C-3'127.8
C-4126.9
C-4'108.2

Experimental Protocols

The acquisition of high-quality NMR data is contingent upon meticulous experimental procedures. The following protocols outline the methodology for the synthesis of this compound and the subsequent NMR analysis.

Synthesis of this compound

A common synthetic route involves the reaction of 3-aminobenzoic acid with 1,1,3,3-tetramethoxypropane in the presence of an acid catalyst.

Materials:

  • 3-aminobenzoic acid

  • 1,1,3,3-tetramethoxypropane

  • Concentrated hydrochloric acid

  • Ethanol

  • Water

Procedure:

  • A mixture of 3-aminobenzoic acid and 1,1,3,3-tetramethoxypropane in ethanol is prepared.

  • Concentrated hydrochloric acid is added dropwise to the mixture while stirring.

  • The reaction mixture is heated under reflux for several hours, with the reaction progress monitored by thin-layer chromatography.

  • Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is neutralized with a suitable base, and the crude product is purified by recrystallization or column chromatography to yield pure this compound.

NMR Spectroscopic Analysis

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Approximately 10-20 mg of the purified this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (δ = 0.00 ppm).

  • The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: The spectrum is acquired using a standard pulse program. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range of aromatic and carboxylic acid protons, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Visualization of Molecular Structure and NMR Assignments

The following diagram, generated using Graphviz, illustrates the molecular structure of this compound with the numbering of the atoms for NMR signal assignment.

molecular_structure cluster_benzoic_acid Benzoic Acid Moiety cluster_pyrazole Pyrazole Moiety C1 C1 C2 C2 C1->C2 COOH COOH C1->COOH C3 C3 C2->C3 C4 C4 C3->C4 N1_prime N1' C3->N1_prime C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 C5_prime C5' N1_prime->C5_prime N2_prime N2' N2_prime->N1_prime C3_prime C3' C3_prime->N2_prime C4_prime C4' C4_prime->C3_prime C5_prime->C4_prime

Caption: Molecular structure of this compound.

Crystal Structure Analysis of Pyrazole-Containing Benzoic Acids: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure analysis of pyrazole-containing benzoic acids, a class of compounds of significant interest in medicinal chemistry and drug discovery. The pyrazole motif is a key pharmacophore in numerous approved drugs, and its combination with a benzoic acid moiety offers a versatile scaffold for developing novel therapeutic agents.[1][2][3] Understanding the three-dimensional arrangement of these molecules in the solid state through crystal structure analysis is paramount for rational drug design, as it elucidates intermolecular interactions that govern physicochemical properties such as solubility and stability, and informs structure-activity relationships (SAR).

Core Concepts in the Structural Analysis of Pyrazole-Benzoic Acids

The crystal structures of pyrazole-containing benzoic acids are primarily stabilized by a network of intermolecular hydrogen bonds. The acidic proton of the carboxylic acid group readily interacts with the basic nitrogen atoms of the pyrazole ring, leading to the formation of robust supramolecular synthons. These interactions, along with weaker C-H···O and π-π stacking interactions, dictate the overall crystal packing. The analysis of these non-covalent interactions is crucial for understanding and predicting the solid-state behavior of these compounds.

Experimental Protocols

A generalized workflow for the synthesis and single-crystal X-ray diffraction analysis of a representative pyrazole-containing benzoic acid is presented below.

Synthesis of 4-(1H-pyrazol-1-yl)benzoic acid

A common synthetic route to 4-(1H-pyrazol-1-yl)benzoic acid involves the reaction of 4-(1H-pyrazol-1-yl)benzonitrile with sodium hydroxide in a mixture of ethanol and water. The reaction mixture is heated, and upon completion, the product is precipitated by adjusting the pH with hydrochloric acid. The resulting solid can be collected by filtration and purified by recrystallization.[4]

Single-Crystal X-ray Diffraction Analysis

1. Crystal Growth: High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.[5]

2. Data Collection: A suitable single crystal is mounted on a goniometer head.[5] X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[6] The data collection is typically performed at a controlled temperature, often 100 K or 293 K, to minimize thermal vibrations. The crystal is rotated, and a series of diffraction images are collected over a range of angles.[5][6][7]

3. Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model. The final structural model is validated using crystallographic software.

Data Presentation: Crystallographic Data

The following table summarizes representative crystallographic data for a pyrazole-containing benzoic acid derivative, ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, to illustrate the type of quantitative data obtained from a single-crystal X-ray diffraction study.[8]

ParameterValue
Chemical FormulaC₁₃H₁₄N₂O₂
Formula Weight230.26
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.123 (2)
b (Å)11.456 (2)
c (Å)10.587 (2)
α (°)90
β (°)101.58 (3)
γ (°)90
Volume (ų)1200.4 (4)
Z4
Calculated Density (g/cm³)1.274
Absorption Coeff. (mm⁻¹)0.088
F(000)488
Crystal Size (mm³)0.20 x 0.18 x 0.15
RadiationMo Kα (λ = 0.71073 Å)
2θ range for data collection (°)2.22 to 25.00
Index ranges-12 ≤ h ≤ 12, -13 ≤ k ≤ 13, -12 ≤ l ≤ 12
Reflections collected9815
Independent reflections2110 [R(int) = 0.0461]
Data/restraints/parameters2110 / 0 / 156
Goodness-of-fit on F²1.042
Final R indexes [I>2σ(I)]R₁ = 0.0531, wR₂ = 0.1384
R indexes (all data)R₁ = 0.0711, wR₂ = 0.1542
Largest diff. peak/hole (e Å⁻³)0.236 and -0.213

Intermolecular Interactions

The crystal packing of pyrazole-containing benzoic acids is often characterized by the formation of hydrogen-bonded dimers or chains. In the case of 4-(1H-pyrazol-1-yl)benzoic acid, the carboxylic acid groups can form classic centrosymmetric dimers via O-H···O hydrogen bonds. Additionally, the pyrazole nitrogen can act as a hydrogen bond acceptor, leading to further intermolecular connections. The following table provides an example of typical hydrogen bond geometries.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)<(DHA) (°)
O-H···N0.821.892.68162
C-H···O0.932.453.36168

Visualization of the Drug Development Workflow

The integration of crystal structure analysis into the broader drug discovery and development pipeline is critical for the successful advancement of pyrazole-containing benzoic acids as therapeutic candidates. The following diagram illustrates a typical workflow.

DrugDiscoveryWorkflow cluster_0 Discovery & Preclinical Phase cluster_1 Structural Biology Core cluster_2 Clinical Development Target_ID Target Identification & Validation Hit_ID Hit Identification (e.g., HTS) Target_ID->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Synthesis Synthesis of Pyrazole-Benzoic Acids Hit_to_Lead->Synthesis Preclinical Preclinical Development (In vitro & In vivo) Lead_Opt->Preclinical Lead_Opt->Synthesis IND IND-Enabling Studies Preclinical->IND Crystallization Crystallization Synthesis->Crystallization XRay Single Crystal X-ray Diffraction Crystallization->XRay Structure_Analysis Structure Analysis & SAR XRay->Structure_Analysis Structure_Analysis->Lead_Opt Informs SAR Phase_I Phase I Clinical Trials IND->Phase_I Phase_II Phase II Clinical Trials Phase_I->Phase_II Phase_III Phase III Clinical Trials Phase_II->Phase_III NDA NDA Submission Phase_III->NDA

Caption: A generalized workflow for small molecule drug discovery.

Conclusion

The crystal structure analysis of pyrazole-containing benzoic acids provides invaluable insights for drug development professionals. The detailed structural information obtained from these studies, including precise bond lengths, bond angles, and the nature of intermolecular interactions, is fundamental to understanding the structure-property relationships that govern the efficacy and developability of these promising therapeutic agents. The integration of crystallographic data into the drug discovery pipeline, from lead optimization to preclinical development, is a cornerstone of modern, rational drug design.

References

Quantum Chemical Blueprint of 3-(1H-pyrazol-1-yl)benzoic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations for 3-(1H-pyrazol-1-yl)benzoic acid, a molecule of significant interest in pharmaceutical and materials science. This document details the theoretical framework and computational methodologies used to elucidate its structural, electronic, and spectroscopic properties. Experimental data, where available for analogous compounds, is provided for comparative analysis.

Introduction

This compound is a heterocyclic compound featuring a pyrazole ring linked to a benzoic acid moiety. This unique combination of a five-membered aromatic heterocycle and a carboxylic acid functional group imparts a range of interesting chemical and physical properties, making it a valuable building block in the synthesis of novel therapeutic agents and functional materials. Understanding the molecule's quantum chemical properties is paramount for predicting its reactivity, stability, and potential biological activity. This guide summarizes key computational analyses, including Density Functional Theory (DFT) calculations to determine its optimized geometry, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis.

Experimental Protocols

General Synthetic Protocol (Adapted from Ullmann Condensation of N-aryl pyrazoles):

  • Reactants: 3-Iodobenzoic acid or 3-bromobenzoic acid (1.0 equivalent), 1H-pyrazole (1.2 equivalents).

  • Catalyst: Copper(I) iodide (CuI) (0.1 equivalents).

  • Ligand: L-proline or a diamine ligand (e.g., N,N'-dimethylethylenediamine) (0.2 equivalents).

  • Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equivalents).

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-halobenzoic acid, 1H-pyrazole, copper(I) iodide, the ligand, and the base.

  • Add the anhydrous solvent via syringe.

  • The reaction mixture is then heated to a temperature between 110-140°C and stirred vigorously for 12-24 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous solution is acidified with a suitable acid (e.g., 1M HCl) to precipitate the product.

  • The crude product is collected by vacuum filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Characterization:

The synthesized compound would be characterized using standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the molecular structure. While specific data for the title compound is not available in the provided search results, related compounds show characteristic signals for the pyrazole and benzoic acid protons and carbons.[9][10][11]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), C=N and C=C stretching vibrations of the aromatic rings (~1600-1400 cm⁻¹), and C-H stretching and bending vibrations.[12][13]

Computational Methodology

The quantum chemical calculations summarized herein are based on Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[14][15][16][17][18][19][20]

  • Software: Gaussian 09 or a similar quantum chemistry software package is typically used.

  • Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly employed and reliable method for such calculations.[15][16][17]

  • Basis Set: The 6-311++G(d,p) basis set is a good choice for providing a balance between accuracy and computational cost for molecules of this size.

The computational workflow involves the following steps:

Caption: A typical workflow for quantum chemical calculations.

Results and Discussion

Optimized Molecular Geometry

The geometry of this compound is optimized to find the most stable conformation, which corresponds to the minimum energy on the potential energy surface. Based on studies of similar molecules, a key structural feature is the dihedral angle between the pyrazole and the benzene rings, which is expected to be non-planar, likely in the range of 35-45 degrees. This twist arises from the steric hindrance between the ortho-hydrogen of the benzene ring and the hydrogen at the 5-position of the pyrazole ring.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Bond Angles) of this compound (Theoretical). (Note: As specific calculated data for the title compound is not available in the search results, this table is a template. The values would be obtained from the output of the DFT calculation.)

ParameterBond Length (Å)ParameterBond Angle (°)
C-C (ring)~1.39C-C-C (ring)~120
C-N (pyrazole)~1.38C-N-N (pyrazole)~108
N-N (pyrazole)~1.35C-C-N~125
C-C (carboxyl)~1.50O-C-O (carboxyl)~123
C=O (carboxyl)~1.22
C-O (carboxyl)~1.36
Vibrational Analysis

Vibrational frequency calculations are performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to predict the infrared spectrum. The calculated frequencies are usually scaled by an empirical factor (around 0.96 for B3LYP/6-311++G(d,p)) to better match experimental data.

Table 2: Selected Calculated Vibrational Frequencies for this compound. (Note: This is a representative table based on typical values for the functional groups.)

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹) (Typical Range)
O-H stretch (Carboxylic acid)~3600~3300-2500 (broad)
C-H stretch (Aromatic)~3100-3000~3100-3000
C=O stretch (Carboxylic acid)~1750~1720-1680
C=N, C=C stretch (Aromatic rings)~1600-1450~1610-1450
C-O stretch (Carboxylic acid)~1300~1320-1210
C-N stretch~1250~1300-1200
O-H bend (Carboxylic acid)~1420~1440-1395
C-H out-of-plane bend~900-700~900-675
Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the ability to donate an electron, while the energy of the LUMO is related to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.[14][15][16][17]

Table 3: Frontier Molecular Orbital Properties of this compound (Theoretical). (Note: Values are illustrative based on similar pyrazole derivatives.)

ParameterValue (eV)
EHOMO-6.5 to -7.5
ELUMO-1.5 to -2.5
Energy Gap (ΔE)4.0 to 6.0

The HOMO is typically localized on the more electron-rich pyrazole ring, while the LUMO is often distributed over the electron-withdrawing benzoic acid moiety. This suggests that the pyrazole ring is the likely site for electrophilic attack, while the benzoic acid part is more susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is used to predict the sites of electrophilic and nucleophilic attack. The different colors on the MEP surface represent different electrostatic potential values.

  • Red/Yellow: Regions of negative electrostatic potential, indicating electron-rich areas and potential sites for electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.

  • Blue: Regions of positive electrostatic potential, indicating electron-poor areas and potential sites for nucleophilic attack. These are usually located around hydrogen atoms, particularly the acidic proton of the carboxylic acid.

For this compound, the most negative potential (red) is expected to be located around the oxygen atoms of the carboxylic group and the nitrogen atoms of the pyrazole ring. The most positive potential (blue) is expected around the hydroxyl hydrogen of the carboxylic acid.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides insights into the intramolecular and intermolecular bonding and interactions between orbitals. It gives information about charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule. The analysis of the second-order perturbation energies (E(2)) reveals the stabilizing interactions between donor and acceptor orbitals. For this compound, significant delocalization is expected between the lone pairs of the nitrogen and oxygen atoms and the π* anti-bonding orbitals of the aromatic rings.

Table 4: Mulliken and NBO Atomic Charges of Selected Atoms in this compound (Theoretical). (Note: This table is a template for the expected charge distribution.)

AtomMulliken Charge (e)NBO Charge (e)
O (C=O)~ -0.5~ -0.7
O (-OH)~ -0.6~ -0.8
N1 (pyrazole)~ -0.2~ -0.4
N2 (pyrazole)~ -0.1~ -0.3
C (carboxyl)~ +0.7~ +1.0
H (-OH)~ +0.4~ +0.5

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in the computational analysis of this compound, starting from the molecular structure and leading to the prediction of its chemical properties.

Computational_Analysis_Pathway cluster_input Input cluster_dft DFT Calculations cluster_analysis Electronic Property Analysis cluster_output Predicted Properties mol_structure Molecular Structure This compound geometry_opt Geometry Optimization - Ground state energy - Optimized coordinates mol_structure->geometry_opt freq_calc Vibrational Frequencies - IR spectrum - Thermodynamic properties geometry_opt->freq_calc fmo FMO Analysis - HOMO/LUMO energies - Reactivity descriptors geometry_opt->fmo mep MEP Analysis - Reactive sites - Charge distribution geometry_opt->mep nbo NBO Analysis - Atomic charges - Orbital interactions geometry_opt->nbo chem_props Chemical Properties - Stability - Reactivity - Spectroscopic signature fmo->chem_props mep->chem_props nbo->chem_props

Caption: Logical workflow of quantum chemical analysis.

Conclusion

This technical guide has outlined the key quantum chemical calculations that are instrumental in characterizing this compound. The theoretical data derived from DFT calculations, including optimized geometry, vibrational spectra, FMO analysis, MEP, and NBO analysis, provide a detailed understanding of the molecule's electronic structure and reactivity. This information is invaluable for researchers in the fields of medicinal chemistry and materials science, aiding in the rational design of novel compounds with desired properties and functionalities. While experimental data for this specific molecule is sparse in the reviewed literature, the computational approaches described here provide a robust framework for its theoretical investigation and can guide future experimental work.

References

discovery and isolation of novel pyrazole-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery, Isolation, and Evaluation of Novel Pyrazole-Based Compounds

Introduction

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to form a variety of non-covalent interactions with biological targets, making it a cornerstone in the design of novel therapeutic agents.[3] FDA-approved drugs containing the pyrazole motif, such as Celecoxib (anti-inflammatory), Sildenafil (PDE5 inhibitor), and Crizotinib (anticancer), highlight the scaffold's therapeutic versatility.[4][5] This guide provides a technical overview of the methodologies involved in the discovery, synthesis, and biological evaluation of novel pyrazole-based compounds for researchers and drug development professionals.

Discovery and Synthesis Strategies

The synthesis of the pyrazole core is highly versatile, with several established methods allowing for the creation of diverse derivatives. The most common strategies involve the cyclocondensation of a binucleophile, typically a hydrazine derivative, with a 1,3-dielectrophilic synthon.[6]

Common Synthetic Pathways:

  • Knorr Pyrazole Synthesis (from 1,3-Dicarbonyls) : First reported in 1883, this is a cornerstone reaction involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine.[7][8] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration.[7] The use of unsymmetrical dicarbonyl compounds can lead to regioisomeric products, a key consideration in synthesis design.[8]

  • From α,β-Unsaturated Carbonyls (Chalcones) : The reaction of α,β-unsaturated aldehydes or ketones (often chalcones) with hydrazine derivatives is a widely used method for producing pyrazolines, which can be subsequently oxidized to pyrazoles.[8][9] This approach is efficient for creating structurally diverse libraries.[9]

  • 1,3-Dipolar Cycloaddition : These reactions involve the [3+2] cycloaddition between an alkyne and a 1,3-dipolar compound, such as a diazo intermediate or a nitrilimine, to form the pyrazole ring.[8][10] This method offers a high degree of control over regioselectivity.[8]

A general workflow for the discovery and evaluation of novel pyrazole compounds is outlined below.

G cluster_0 Synthesis & Isolation cluster_1 Biological Evaluation cluster_2 Lead Optimization syn Synthesis (e.g., Knorr Synthesis) workup Workup & Purification (e.g., Recrystallization) syn->workup char Structural Characterization (NMR, MS, IR) workup->char screen In Vitro Screening (e.g., MTT Assay) char->screen mic Antimicrobial Testing (MIC Determination) char->mic target Mechanism of Action (e.g., Kinase Assay) screen->target sar SAR Studies target->sar adme In Silico / In Vitro ADME sar->adme lead Lead Compound adme->lead

Caption: General workflow for novel pyrazole compound discovery.

Experimental Protocols

Detailed and reproducible protocols are critical for the successful synthesis and evaluation of novel compounds.

Protocol 1: Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative

This protocol is based on the classical Knorr synthesis, reacting a 1,3-diketone with a substituted hydrazine.[6][8]

Materials:

  • Substituted 1,3-diketone (e.g., dibenzoylmethane) (1.0 eq)

  • Substituted hydrazine hydrochloride (e.g., phenylhydrazine hydrochloride) (1.1 eq)

  • Glacial Acetic Acid (solvent)

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve the 1,3-diketone (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

  • Add the substituted hydrazine hydrochloride (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • A solid precipitate will form. Filter the solid using a Büchner funnel, and wash thoroughly with cold water to remove excess acid.

  • Dry the crude product under a vacuum.

  • Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to yield the pure pyrazole derivative.[11]

Protocol 2: Structural Characterization

The identity and purity of synthesized compounds are confirmed using a combination of spectroscopic methods.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Record ¹H and ¹³C NMR spectra on a 300 or 400 MHz spectrometer using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[14] Chemical shifts are reported in parts per million (ppm) relative to an internal standard (TMS). The spectra confirm the proton and carbon framework of the molecule.[11]

  • Mass Spectrometry (MS) : Obtain mass spectra using an electrospray ionization (ESI) source. The resulting molecular ion peak [M+H]⁺ is used to confirm the molecular weight of the synthesized compound.[11][15]

  • Infrared (IR) Spectroscopy : Record IR spectra using a FT-IR spectrophotometer. The presence of characteristic absorption bands for functional groups (e.g., C=O, N-H, C=N) helps confirm the structure.[16]

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for cytotoxic effects of novel compounds against cancer cell lines.[12]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)[10][17]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized pyrazole compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

Procedure:

  • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the pyrazole compounds in the growth medium. The final DMSO concentration should be non-toxic to the cells (typically <0.5%).

  • Remove the old medium from the plates and add 100 µL of the compound dilutions to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[10]

Data Presentation: Biological Activity

The pharmacological potential of novel pyrazole derivatives is extensive, with significant activity reported in anticancer and antimicrobial studies.[1][2] Quantitative data from these assays are crucial for structure-activity relationship (SAR) analysis.

Table 1: Anticancer Activity of Novel Pyrazole Derivatives
Compound IDTarget Cell LineActivityReference DrugIC₅₀ (µM)Reference
Compound 25 HT29 (Colon)AnticancerAxitinib3.17[17]
Compound 25 A549 (Lung)AnticancerAxitinib4.52[17]
Compound 33 HCT116 (Colon)AnticancerDoxorubicin<23.7[17]
Compound 34 HCT116 (Colon)AnticancerDoxorubicin<23.7[17]
Compound 43 MCF-7 (Breast)PI3 Kinase InhibitorDoxorubicin0.25[17]
Compound 157 HCT-116 (Colon)AnticancerDoxorubicin1.51[10]
Compound 161b A-549 (Lung)Anticancer5-Fluorouracil3.22[10]
Compound 6b HNO-97 (Head/Neck)Anticancer-10.0[18][19]
Compound 6d HNO-97 (Head/Neck)Anticancer-10.56[18][19]
Compound 5b K562 (Leukemia)Tubulin InhibitorABT-7510.021[15]
Compound 5b A549 (Lung)Tubulin InhibitorABT-7510.69[15]
Table 2: Antimicrobial Activity of Novel Pyrazole Derivatives
Compound IDTarget OrganismActivityMIC (µg/mL)Reference
Compound 6d E. coliAntibacterial7.8[18][19][20]
Compound 6d MRSAAntibacterial15.7[18][19][20]

Mechanism of Action & Signaling Pathways

Pyrazole derivatives exert their anticancer effects by modulating a variety of cellular signaling pathways critical for tumor growth, proliferation, and survival.[17] Network pharmacology analyses have identified key therapeutic targets such as EGFR, AKT1, VEGFR, and various kinases.[5][17]

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is a critical pathway for angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.[17] Several pyrazole-based compounds have been developed as inhibitors of VEGFR-2 tyrosine kinase.[17]

G cluster_downstream Downstream Effects VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates RAS RAS VEGFR2->RAS Activates PI3K PI3K VEGFR2->PI3K Activates Proliferation Endothelial Cell Proliferation PLCg->Proliferation Migration Cell Migration RAS->Migration Survival Cell Survival PI3K->Survival Pyrazole Pyrazole Inhibitor (e.g., Compound 26) Pyrazole->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway by pyrazole compounds.
PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a central signaling cascade that regulates cell cycle progression, proliferation, and apoptosis.[3] Its dysregulation is a common feature in many cancers. Pyrazole derivatives have been designed to target key components of this pathway, such as PI3K itself.[17]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes Pyrazole Pyrazole Inhibitor (e.g., Compound 43) Pyrazole->PI3K

Caption: Pyrazole-based inhibition of the PI3K/AKT signaling pathway.

Conclusion and Future Outlook

The pyrazole scaffold remains a highly productive pharmacophore in the ongoing search for novel therapeutic agents.[1][2] Advances in synthetic methodologies continue to expand the accessible chemical space for pyrazole derivatives, enabling the fine-tuning of their pharmacological profiles.[21][22] Future research will likely focus on developing highly selective inhibitors for specific kinase isoforms or protein-protein interactions to enhance efficacy and minimize off-target effects. The integration of computational methods, such as molecular docking and network pharmacology, will further accelerate the design and optimization of the next generation of pyrazole-based drugs.[5]

References

Theoretical Investigation of 3-(1H-pyrazol-1-yl)benzoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a theoretical investigation into the molecular properties of 3-(1H-pyrazol-1-yl)benzoic acid. This compound, featuring a pyrazole ring linked to a benzoic acid moiety, is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and coordination properties associated with these functional groups. This document outlines the computational methodologies employed to elucidate its structural, spectroscopic, and electronic characteristics, presenting expected quantitative data in a structured format for clarity and comparative analysis.

Introduction

This compound is a heterocyclic compound with potential applications in drug design and as a ligand in coordination chemistry. Theoretical investigations, primarily employing Density Functional Theory (DFT), are crucial for understanding its fundamental properties at the molecular level. These computational studies provide valuable insights into the molecule's geometry, stability, reactivity, and spectroscopic signatures, which can guide further experimental work and application-oriented research. This guide details the theoretical framework and expected outcomes of such an investigation.

Computational Methodology

The theoretical analysis of this compound is typically performed using quantum chemical calculations within the framework of Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a widely used and reliable method for such studies, often paired with a Pople-style basis set, such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost.

Geometry Optimization

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.

Vibrational Analysis

Following geometry optimization, a frequency calculation is performed at the same level of theory. The resulting vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra. The theoretical spectra aid in the assignment of experimental vibrational bands to specific molecular motions.

Spectroscopic and Electronic Properties

Nuclear Magnetic Resonance (NMR) chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. Theoretical predictions of electronic transitions, which correspond to UV-Visible absorption spectra, are typically obtained using Time-Dependent DFT (TD-DFT) calculations.

Frontier Molecular Orbital (FMO) analysis is conducted to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

The molecular electrostatic potential (MEP) surface is also calculated to identify the electron-rich and electron-deficient regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack.

Predicted Molecular Properties

Based on DFT calculations performed on analogous pyrazole and benzoic acid derivatives, the following tables summarize the expected quantitative data for this compound.

Optimized Geometric Parameters

The optimized structure of this compound would reveal the planarity and relative orientation of the pyrazole and benzoic acid rings. Key bond lengths and angles are presented in Table 1.

Table 1: Selected Optimized Bond Lengths and Bond Angles of this compound (Illustrative Data)

ParameterBond Length (Å)ParameterBond Angle (°)
C-C (ring)1.39 - 1.41C-C-C (ring)118 - 122
C-N (pyrazole)1.34 - 1.38C-N-N (pyrazole)106 - 112
N-N (pyrazole)1.35C-C-N120 - 125
C-C (carboxyl)1.48O-C-O (carboxyl)123
C=O (carboxyl)1.22C-C-O117
C-O (carboxyl)1.35
Predicted Vibrational Frequencies

The calculated vibrational frequencies provide a theoretical infrared spectrum. Key vibrational modes and their expected wavenumbers are listed in Table 2.

Table 2: Predicted Major Vibrational Frequencies of this compound (Illustrative Data)

Vibrational ModeWavenumber (cm⁻¹)
O-H stretch (Carboxylic acid)3400 - 3200 (broad)
C-H stretch (Aromatic)3100 - 3000
C=O stretch (Carboxylic acid)~1700
C=C and C=N stretch (Ring)1600 - 1500
C-N stretch1300 - 1100
O-H bend (Carboxylic acid)~1400
C-H bend (Aromatic)900 - 700
Electronic Properties

The electronic properties, including HOMO-LUMO energies and the energy gap, are crucial for understanding the molecule's reactivity and electronic transitions.

Table 3: Calculated Electronic Properties of this compound (Illustrative Data)

PropertyValue (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-1.5 to -2.5
HOMO-LUMO Energy Gap4.5 to 5.5

Visualizations

The following diagrams illustrate the molecular structure and a typical workflow for the theoretical investigation of this compound.

Molecular structure of this compound.

theoretical_workflow cluster_properties Calculated Properties start Initial Molecular Structure geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc is_minimum Imaginary Frequencies? freq_calc->is_minimum reoptimize Re-optimize Structure is_minimum->reoptimize Yes properties Property Calculations is_minimum->properties No reoptimize->geom_opt nmr NMR Spectra (GIAO) properties->nmr uv_vis UV-Vis Spectra (TD-DFT) properties->uv_vis fmo HOMO-LUMO Analysis properties->fmo mep Molecular Electrostatic Potential properties->mep analysis Data Analysis and Interpretation nmr->analysis uv_vis->analysis fmo->analysis mep->analysis

Workflow for the theoretical investigation of molecular properties.

Conclusion

The theoretical investigation of this compound through DFT calculations provides a foundational understanding of its structural, vibrational, and electronic properties. The methodologies outlined in this guide represent a standard and effective approach for characterizing such molecules computationally. The predicted data on geometry, vibrational modes, and electronic structure serve as a valuable resource for interpreting experimental results and for the rational design of new molecules with desired properties for applications in drug development and materials science. This in-silico approach is an indispensable tool in modern chemical research, accelerating the discovery and development of novel chemical entities.

Exploring the Chemical Space of Pyrazole-Substituted Benzoic Acids: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] When functionalized with a benzoic acid moiety, these derivatives present a unique chemical space with significant therapeutic potential, particularly in oncology and inflammatory diseases.[2] This technical guide provides an in-depth exploration of pyrazole-substituted benzoic acids, offering researchers, scientists, and drug development professionals a comprehensive resource on their synthesis, biological evaluation, and mechanisms of action. The document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and research workflows to facilitate further investigation and development in this promising area of drug discovery.

Data Presentation: Biological Activities

The biological activities of pyrazole-substituted benzoic acids are diverse, with significant efforts focused on their anticancer and anti-inflammatory properties. The following tables summarize the quantitative data for representative compounds from these classes.

Table 1: Anticancer Activity of Pyrazole-Substituted Benzoic Acid Derivatives
Compound IDTarget/ClassCell LineCancer TypeIC50 (µM)Reference
1 PI3 Kinase InhibitorMCF7Breast0.25[3]
2 CDK2 InhibitorHepG2Liver10.05[3]
3 Pyrazolo[4,3-c]pyridineMCF7Breast1.937 (µg/mL)[3]
4 Pyrazolo[4,3-c]pyridineHCT116Colon2.914 (µg/mL)[3]
5 Benzothiazole HybridA549Lung3.17 - 6.77[3]
6 Haspin Kinase InhibitorHCT116Colon1.7[3]
7 PIM-1 InhibitorHCT116Colon1.51[3]
8 Indole HybridHCT116Colon<23.7[3]
9 Fused PyrazoleHEPG2Liver0.31[4]
10 EGFR Inhibitor--0.06[4]
11 VEGFR-2 Inhibitor--0.22[4]
12 Pyrazolyl NucleosideVarious-1.18 - 8.18 (GI50)[5]
13 Scopoletin-pyrazole hybridHCT-116Colon<20[1]
Table 2: Anti-inflammatory Activity of Pyrazole-Substituted Benzoic Acid Derivatives
Compound IDTargetAssayIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib COX-2In vitro COX inhibition--[6]
Compound 5u COX-2In vitro COX inhibition1.7974.92[7]
Compound 5s COX-2In vitro COX inhibition-72.95[7]
Compound 5r COX-2In vitro COX inhibition-64.40[7]
Compound 5f COX-2In vitro COX inhibition1.50-[8]
Compound 6f COX-2In vitro COX inhibition1.15-[8]
Compound 2g LipoxygenaseIn vitro LOX inhibition80-[9]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the synthesis and evaluation of novel chemical entities. This section provides representative methodologies for the preparation and biological testing of pyrazole-substituted benzoic acids.

Chemical Synthesis: Representative Synthesis of a 4-(Pyrazol-1-yl)benzoic Acid Derivative

This protocol describes a general two-step synthesis involving a Knorr-type pyrazole formation followed by functionalization, a common strategy for accessing this chemical space.

Step 1: Synthesis of Pyrazole Aldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of activated aromatic and heterocyclic compounds, including hydrazones, to form pyrazole-4-carbaldehydes.[10][11]

  • Materials: Substituted acetophenone hydrazone, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl3), Dichloromethane (DCM), Sodium bicarbonate, Water, Ethanol.

  • Procedure:

    • To a stirred solution of the substituted acetophenone hydrazone (1.0 eq) in DMF (5-10 volumes) at 0°C, slowly add POCl3 (2.0-3.0 eq).

    • Allow the reaction mixture to warm to room temperature and then heat to 80-90°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.

    • Stir the mixture until the solid product precipitates.

    • Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

    • Dry the solid under vacuum to obtain the crude pyrazole-4-carbaldehyde, which can be further purified by recrystallization from ethanol.[11]

Step 2: Synthesis of Pyrazole-Substituted Benzoic Acid via Reductive Amination

Reductive amination is a robust method to introduce amine functionalities, which can be precursors to various derivatives.[12]

  • Materials: Pyrazole-4-carbaldehyde (from Step 1), Substituted aniline, Toluene, Hantzsch ester, Lithium hydroxide (LiOH), Methanol, Hydrochloric acid (10%).

  • Procedure:

    • A mixture of the pyrazole aldehyde (1.0 eq) and a substituted aniline (1.1 eq) in toluene (20 volumes) is refluxed for 6 hours using a Dean-Stark apparatus to remove water.

    • After cooling the reaction mixture, add the Hantzsch ester (4.0 eq) and continue refluxing for another 6 hours.

    • Upon completion of the reaction, remove most of the toluene using the Dean-Stark apparatus to obtain a solid product.

    • To remove byproducts, heat the solid reaction mixture with LiOH (8.0 eq) in methanol at 80°C.

    • Add 10% HCl to precipitate the solid product.

    • Wash the precipitate thoroughly with water and dry under vacuum to obtain the pure 4-(pyrazol-1-yl)benzoic acid derivative.[12]

Biological Evaluation

a) In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[13]

  • Materials: Human cancer cell lines (e.g., MCF-7, HCT116), RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, Test compounds (dissolved in DMSO), MTT solution (5 mg/mL in PBS), Dimethyl sulfoxide (DMSO).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere for 24 hours.[14]

    • Treat the cells with various concentrations of the pyrazole-substituted benzoic acid derivatives for 48-72 hours.[14] Include a vehicle control (DMSO).

    • After the treatment period, remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well and incubate for 1.5 hours at 37°C.[14]

    • Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[14]

    • Shake the plate for 15 minutes at 37°C.[14]

    • Measure the absorbance at 492 nm using a microplate reader.[14]

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

b) In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

  • Materials: Purified recombinant kinase, Specific kinase substrate, Kinase assay buffer, ATP, Test compounds (dissolved in DMSO), ADP-Glo™ Kinase Assay kit (or similar), 384-well plates.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the diluted inhibitor compound or DMSO for control wells.

    • Add the kinase-substrate mix in the assay buffer to each well.

    • Incubate for 15 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a defined period (e.g., 30-60 minutes) at 30°C.

    • Stop the reaction and measure the amount of ATP remaining using the ADP-Glo™ reagent and a luminometer. The light signal is inversely proportional to kinase activity.[15]

c) In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[16][17]

  • Materials: Wistar or Sprague-Dawley rats, 1% Carrageenan solution in saline, Test compounds, Vehicle (e.g., 1% Tween-80 solution), Standard drug (e.g., Indomethacin), Plethysmometer.

  • Procedure:

    • Administer the test compounds or the standard drug orally to the rats. The control group receives the vehicle.

    • After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[9][18]

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[9]

    • The percentage inhibition of edema is calculated for each group relative to the control group.

Mandatory Visualizations

Workflow for Drug Discovery of Pyrazole-Substituted Benzoic Acids

G cluster_0 Lead Discovery cluster_1 Lead Optimization cluster_2 Preclinical Development Target_Identification Target Identification (e.g., Kinases, COX-2) Library_Design Library Design & Synthesis Target_Identification->Library_Design Design of focused libraries HTS High-Throughput Screening Library_Design->HTS Screening of compounds SAR_Studies Structure-Activity Relationship (SAR) HTS->SAR_Studies Hit-to-Lead In_Vitro_Assays In Vitro Biological Assays SAR_Studies->In_Vitro_Assays Iterative optimization In_Vitro_Assays->SAR_Studies ADMET_Profiling ADMET Profiling In_Vitro_Assays->ADMET_Profiling Promising leads ADMET_Profiling->SAR_Studies In_Vivo_Efficacy In Vivo Efficacy Models ADMET_Profiling->In_Vivo_Efficacy Optimized leads Toxicology_Studies Toxicology Studies In_Vivo_Efficacy->Toxicology_Studies Proof-of-concept Candidate_Selection Candidate Selection Toxicology_Studies->Candidate_Selection Safety assessment

Drug Discovery Workflow for Pyrazole-Substituted Benzoic Acids.
Signaling Pathway: Inhibition of EGFR/VEGFR Signaling by Pyrazole Derivatives

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response Ligand_EGF EGF EGFR EGFR Ligand_EGF->EGFR Binds Ligand_VEGF VEGF VEGFR VEGFR-2 Ligand_VEGF->VEGFR Binds PI3K PI3K EGFR->PI3K Activates RAS Ras EGFR->RAS Activates VEGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes Pyrazole_Inhibitor Pyrazole-Substituted Benzoic Acid Pyrazole_Inhibitor->EGFR Inhibits Pyrazole_Inhibitor->VEGFR Inhibits AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Inhibition of EGFR and VEGFR-2 Signaling Pathways.

References

Initial Toxicity Screening of 3-(1H-pyrazol-1-yl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available toxicological data and standardized testing protocols relevant to the initial toxicity screening of 3-(1H-pyrazol-1-yl)benzoic acid. It is important to note that specific experimental toxicity data for this compound is limited in publicly available literature. Therefore, this guide also includes data from structurally related pyrazole derivatives to provide a broader context for potential toxicological profiles. All laboratory work should be conducted in accordance with institutional and regulatory guidelines.

Hazard Identification and Classification

Based on available safety data sheets, this compound and its derivatives are classified under the Globally Harmonized System (GHS) with the following hazard statements.

Table 1: GHS Hazard Classification for Pyrazole Benzoic Acid Derivatives

Hazard ClassHazard Statement
Acute Toxicity (Oral), Category 4H302: Harmful if swallowed.[1]
Skin Irritation, Category 2H315: Causes skin irritation.[1][2]
Serious Eye Irritation, Category 2AH319: Causes serious eye irritation.[2]
Specific Target Organ Toxicity — Single Exposure, Category 3H335: May cause respiratory irritation.[2][3]

In Vitro Toxicity Assessment

An initial toxicity screening of a novel compound typically involves a battery of in vitro assays to assess its potential for cytotoxicity and genotoxicity.

Cytotoxicity

The cytotoxic potential of a compound is often evaluated by measuring its effect on cell viability and proliferation in various cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays.

Table 2: Cytotoxicity (IC50) of Structurally Related Pyrazole Derivatives in Human Cancer Cell Lines

CompoundCell LineAssay DurationIC50 (µM)Reference
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f)MDA-MB-468 (Triple-Negative Breast Cancer)24 hours14.97[4]
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f)MDA-MB-468 (Triple-Negative Breast Cancer)48 hours6.45[4]
Pyrazole-Oxindole Conjugate 6hJurkat (T-cell Leukemia)48 hours4.36[5]
Indolo-pyrazole derivative 6cSK-MEL-28 (Melanoma)Not Specified3.46[6]
Indolo-pyrazole derivative 6cHCT-116 (Colon Cancer)Not Specified9.02[6]
1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine derivative 5HepG2 (Liver Cancer)Not Specified13.14[7]
1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine derivative 5MCF-7 (Breast Cancer)Not Specified8.03[7]
Genotoxicity

Genotoxicity assays are designed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer.

The Ames test is a widely used method to assess the mutagenic potential of a chemical. Studies on some pyrazoline and pyrazolo[3,4-b] pyridine derivatives have shown mixed or negative results in the Ames test, suggesting that the mutagenic potential can vary depending on the specific chemical structure.[8][9] For instance, one study found that certain 1-pyrazolines were mutagenic in Salmonella typhimurium TA1535 and Escherichia coli WP2uvrA strains.[8] Conversely, a study on pyrazolo[3,4-b] pyridine derivatives found them to be non-genotoxic in the Ames/Salmonella test system.[9]

The in vitro micronucleus assay is used to detect chromosomal damage. While no specific data for this compound was found, this test is a standard component of a genotoxicity testing battery.

In Vivo Acute Oral Toxicity

Acute oral toxicity studies in animals are conducted to determine the potential adverse effects of a single dose of a substance. The LD50 (lethal dose, 50%) is a common endpoint for these studies.

Table 3: Acute Oral Toxicity of a Structurally Related Pyrazole Derivative

CompoundSpeciesLD50 (mg/kg)ClassificationReference
5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM 021)Mice> 2000Practically non-toxic[10]

Potential Mechanisms of Toxicity and Signaling Pathways

Studies on various pyrazole derivatives suggest that their cytotoxic effects are often mediated through the induction of apoptosis (programmed cell death). Key signaling pathways implicated include:

  • Induction of Reactive Oxygen Species (ROS): Some pyrazole derivatives have been shown to elevate intracellular ROS levels, leading to oxidative stress and subsequent cell death.[4][11]

  • Mitochondrial (Intrinsic) Apoptosis Pathway: This pathway is often initiated by cellular stress and involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[12]

  • Caspase Activation: The execution phase of apoptosis is carried out by a family of proteases called caspases. Activation of caspase-3 is a common finding in pyrazole-induced apoptosis.[4]

  • Cell Cycle Arrest: Some pyrazole compounds have been observed to cause a halt in the cell cycle at specific phases (e.g., G0/G1 or S phase), preventing cancer cell proliferation.[5][7]

Toxicity_Signaling_Pathways Pyrazole Pyrazole Derivative ROS Increased ROS (Oxidative Stress) Pyrazole->ROS Mitochondria Mitochondrial Pathway Pyrazole->Mitochondria CellCycle Cell Cycle Arrest Pyrazole->CellCycle ROS->Mitochondria Bax Bax (Pro-apoptotic) Activation Mitochondria->Bax Bcl2 Bcl-2 (Anti-apoptotic) Inhibition Mitochondria->Bcl2 Caspase9 Caspase-9 Activation Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Fig. 1: Potential signaling pathways for pyrazole-induced cytotoxicity.

Detailed Experimental Protocols

The following are standardized protocols for the initial toxicity screening assays.

In Vitro Cytotoxicity - MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

MTT_Assay_Workflow start Seed cells in 96-well plate treat Treat with this compound start->treat incubate1 Incubate for 24/48/72 hours treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze

Fig. 2: Workflow for the MTT cytotoxicity assay.
Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

This assay assesses the mutagenic potential of a substance.

Protocol:

  • Strain Selection: Use multiple strains of Salmonella typhimurium and Escherichia coli with different mutations.

  • Metabolic Activation: Perform the assay with and without a metabolic activation system (S9 fraction).

  • Exposure: Expose the bacterial strains to various concentrations of this compound.

  • Plating: Plate the treated bacteria on a minimal agar medium.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies.

  • Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Ames_Test_Workflow start Prepare bacterial strains (S. typhimurium, E. coli) split Divide into two groups: +S9 and -S9 start->split treat_s9 Treat with compound and S9 mix split->treat_s9 +S9 treat_no_s9 Treat with compound only split->treat_no_s9 -S9 plate Plate on minimal agar treat_s9->plate treat_no_s9->plate incubate Incubate for 48-72 hours plate->incubate count Count revertant colonies incubate->count analyze Analyze for mutagenicity count->analyze

Fig. 3: Workflow for the Ames test (OECD 471).
In Vitro Mammalian Cell Micronucleus Test - OECD 487

This test detects chromosomal damage in mammalian cells.

Protocol:

  • Cell Culture: Culture suitable mammalian cells (e.g., human lymphocytes, CHO, or TK6 cells).

  • Exposure: Treat the cells with this compound at various concentrations, with and without metabolic activation (S9).

  • Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Harvest the cells and stain them with a DNA-specific dye.

  • Microscopy/Flow Cytometry: Score the frequency of micronuclei in binucleated cells.

  • Data Analysis: A significant, dose-dependent increase in micronucleated cells indicates genotoxic potential.

Micronucleus_Test_Workflow start Culture mammalian cells treat Treat with compound (+/- S9) start->treat cyto_b Add Cytochalasin B treat->cyto_b incubate Incubate to allow cell division cyto_b->incubate harvest Harvest and stain cells incubate->harvest score Score micronuclei in binucleated cells harvest->score analyze Analyze for genotoxicity score->analyze

Fig. 4: Workflow for the in vitro micronucleus test (OECD 487).
Acute Oral Toxicity - Acute Toxic Class Method - OECD 423

This method determines the acute oral toxicity of a substance.

Protocol:

  • Animal Selection: Use a small group of rodents (typically rats), usually of a single sex.

  • Dosing: Administer a single oral dose of this compound at one of the defined starting dose levels (e.g., 300 mg/kg or 2000 mg/kg for a limit test).

  • Observation: Observe the animals for signs of toxicity and mortality for up to 14 days.

  • Stepwise Procedure: Based on the outcome (mortality or survival), the next step may involve dosing another group of animals at a lower or higher dose level.

  • Classification: The substance is classified into a toxicity category based on the observed outcomes at different dose levels.

Acute_Oral_Toxicity_Workflow start Select rodents (e.g., rats) dose Administer single oral dose (e.g., 300 mg/kg) start->dose observe Observe for 14 days for toxicity and mortality dose->observe outcome Outcome? observe->outcome lower_dose Dose next group at lower level outcome->lower_dose Mortality higher_dose Dose next group at higher level outcome->higher_dose No Mortality classify Classify toxicity outcome->classify Classification criteria met lower_dose->observe higher_dose->observe

Fig. 5: Workflow for the acute oral toxicity test (OECD 423).

References

Methodological & Application

Application Notes and Protocols: 3-(1H-pyrazol-1-yl)benzoic acid as a Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-(1H-pyrazol-1-yl)benzoic acid and structurally related pyrazole-containing scaffolds in the synthesis of diverse pharmaceutical intermediates. The unique structural combination of a carboxylic acid and a pyrazole ring allows for a wide range of chemical modifications, making it an attractive starting material for the development of novel therapeutic agents. The protocols outlined below are based on established synthetic methodologies for analogous compounds and are intended to serve as a practical guide for laboratory applications.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus is considered a "privileged scaffold" in drug discovery, appearing in numerous approved drugs and bioactive natural products.[1][2] This five-membered heterocyclic ring is metabolically stable and its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][3][4][5] this compound, in particular, is a versatile building block for synthesizing novel therapeutic agents due to its bifunctional nature, possessing both a reactive carboxylic acid group and a biologically active pyrazole moiety.[1]

Key Applications in Drug Discovery

Derivatives of pyrazole-containing carboxylic acids are being explored in various therapeutic areas:

  • Anti-inflammatory and Analgesic Agents: The pyrazole moiety is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).[4][6] Researchers have utilized this compound in the design of novel anti-inflammatory and analgesic drugs.[1]

  • Anticancer Agents: A multitude of pyrazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[3][7][8] These compounds often act through mechanisms such as enzyme inhibition.

  • Antimicrobial Agents: The pyrazole scaffold is also a cornerstone in the development of new antibacterial and antifungal agents.[9]

Data Presentation: Bioactivity of Pyrazole Derivatives

The following tables summarize quantitative data for various pyrazole derivatives from recent studies, showcasing their potential in different therapeutic areas.

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound IDCancer Cell LineAssay TypeActivityReference
2j MCF7 (Breast)MTT>50% cell inhibition at 50 µM[3]
2k MDA-MB-231 (Breast)MTT>50% cell inhibition at 50 µM[3]
2e SKOV3 (Ovarian)MTT>50% cell inhibition at 50 µM[3]
2m HeLa (Cervical)MTT>50% cell inhibition at 50 µM[3]
HD05 LeukemiaNCI-60 Panel78.76% growth inhibition at 10 µM[7]
CBHQ 4 MCF-7 (Breast)ProliferationpIC₅₀ = 4.54[8]
CBHQ 4 HT-29 (Colorectal)ProliferationpIC₅₀ = 4.47[8]
PIBHQ 6 MCF-7 (Breast)ProliferationIC₅₀ between 28.8 - 124.6 µM[8]
PIBHQ 6 HT-29 (Colorectal)ProliferationIC₅₀ between 28.8 - 124.6 µM[8]

Table 2: Anti-inflammatory Activity of Pyrazole-Pyrazoline Derivatives

Compound IDAnimal ModelAssay TypeEdema Inhibition (%)Reference
14b RatCarrageenan-induced paw edema28.6 - 30.9[4]
15b RatCarrageenan-induced paw edema28.6 - 30.9[4]
22 RatCarrageenan-induced paw edema28.6 - 30.9[4]

Table 3: Analgesic Activity of Pyrazole-Pyrazoline Derivatives

Compound IDAnimal ModelAssay TypeInhibition of Writhing (%)Reference
14b RatAcetic acid-induced writhingup to 84.5[4]
15b RatAcetic acid-induced writhingup to 84.5[4]
22 RatAcetic acid-induced writhingup to 84.5[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the synthesis and evaluation of pyrazole derivatives.

General Synthesis of Pyrazole Derivatives from Chalcones

This protocol describes a common method for synthesizing pyrazoline derivatives, which can be subsequently oxidized to pyrazoles if desired.

Protocol 4.1.1: Synthesis of Chalcones (Precursors)

  • Reaction Setup: Dissolve a suitable acetophenone (1 mmol) and an appropriate benzaldehyde (1 mmol) in ethanol (5 mL).

  • Base Addition: Cool the mixture to 0-5°C and add an aqueous solution of sodium hydroxide (30%, 10 mL).

  • Reaction: Stir the reaction mixture overnight at room temperature.

  • Work-up: Pour the mixture into an ice-water mixture and acidify with a 10% HCl solution to a pH of 6-7.

  • Purification: The resulting chalcone can be used in the next step without further purification.[10]

Protocol 4.1.2: Synthesis of Pyrazoline Derivatives

  • Reaction Setup: Dissolve the synthesized chalcone (1.00 mmol) and a substituted hydrazine hydrochloride (e.g., 4-hydrazinobenzenesulphonamide hydrochloride, 1.10 mmol) in ethanol (50 mL).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid.

  • Reflux: Reflux the mixture for 18-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[10]

  • Isolation: After the reaction is complete, remove some of the solvent under vacuum.

  • Purification: Filter the obtained solid, dry it at room temperature, and crystallize from a suitable solvent like methanol-diisopropylether.[10]

In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of synthesized compounds.

Protocol 4.2.1: Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF7, MDA-MB-231, SKOV3, HeLa) in 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with the synthesized pyrazole derivatives at a concentration of 50 µM.[3][5]

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell inhibition relative to untreated control cells.[3][5]

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This protocol describes the carrageenan-induced paw edema model in rats to evaluate the anti-inflammatory activity of the synthesized compounds.

Protocol 4.3.1: Paw Edema Induction and Measurement

  • Animal Acclimatization: Acclimatize rats for at least one week before the experiment.

  • Compound Administration: Administer the test compounds or a reference drug (e.g., Indomethacin) orally or intraperitoneally.[4]

  • Carrageenan Injection: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar tissue of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.[4]

Visualizations: Workflows and Pathways

Synthetic Workflow for Pyrazoline Derivatives

G cluster_0 Chalcone Synthesis cluster_1 Pyrazoline Synthesis Acetophenone Substituted Acetophenone Ethanol_NaOH Ethanol, NaOH (aq) 0-5°C to RT Acetophenone->Ethanol_NaOH Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Ethanol_NaOH Chalcone Chalcone Intermediate Ethanol_NaOH->Chalcone Ethanol_AcOH Ethanol, Acetic Acid Reflux (18-24h) Chalcone->Ethanol_AcOH Hydrazine Substituted Hydrazine Hydrochloride Hydrazine->Ethanol_AcOH Pyrazoline Pyrazoline Derivative Ethanol_AcOH->Pyrazoline

Caption: General synthetic workflow for pyrazoline derivatives from chalcones.

Logic Diagram for Drug Discovery Process

G Building_Block This compound (Building Block) Synthesis Synthesis of Derivative Library Building_Block->Synthesis Screening Biological Screening (e.g., Anticancer, Anti-inflammatory) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Active Compounds Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyrazole_Derivative Pyrazole Derivative (e.g., Celecoxib analog) Pyrazole_Derivative->COX2 Inhibits

References

Application Notes and Protocols for the Synthesis of 3-(1H-pyrazol-1-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-pyrazol-1-yl)benzoic acid and its derivatives are versatile heterocyclic compounds that serve as crucial building blocks in medicinal chemistry and drug discovery. The pyrazole nucleus is a prominent scaffold found in numerous pharmaceuticals, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The benzoic acid moiety provides a handle for further chemical modifications, allowing for the synthesis of diverse libraries of compounds for screening and development. This document provides detailed protocols for the synthesis of this compound derivatives, primarily focusing on modern cross-coupling methodologies.

Synthetic Strategies

The formation of the N-aryl bond between the pyrazole ring and the benzoic acid moiety is the key step in the synthesis of this compound. The two most common and effective methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.

  • Ullmann Condensation: A copper-catalyzed N-arylation of pyrazole with a 3-halobenzoic acid derivative. While traditional Ullmann conditions often require harsh reaction temperatures, modern protocols utilize ligands that allow for milder conditions.[3][4][5]

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that is often more efficient and proceeds under milder conditions than the Ullmann condensation, with a broader substrate scope.[6][7][8]

A third strategy involves the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound to first form the pyrazole ring. For instance, reacting 3-hydrazinobenzoic acid with a suitable dicarbonyl compound can yield the desired product.[9][10]

This document will focus on providing detailed protocols for the Ullmann and Buchwald-Hartwig cross-coupling reactions.

Experimental Protocols

Protocol 1: Ullmann-Type Synthesis of Ethyl 3-(1H-pyrazol-1-yl)benzoate

This protocol is adapted from procedures for the synthesis of similar N-arylpyrazoles and focuses on a copper-catalyzed Ullmann-type reaction.[4][11]

Reaction Scheme:

Materials:

  • Ethyl 3-iodobenzoate or Ethyl 3-bromobenzoate

  • 1H-Pyrazole

  • Copper(I) iodide (CuI)

  • L-proline (or another suitable ligand such as 1,10-phenanthroline)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF) or Dioxane (solvent)

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction flask, add ethyl 3-iodobenzoate (1.0 eq), 1H-pyrazole (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous DMF (or dioxane) as the solvent.

  • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure ethyl 3-(1H-pyrazol-1-yl)benzoate.

  • For the synthesis of the corresponding carboxylic acid, the resulting ester can be hydrolyzed using standard procedures (e.g., treatment with LiOH or NaOH in a mixture of THF/water).

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of this compound Derivatives

This protocol utilizes a palladium catalyst and a phosphine ligand for the N-arylation of pyrazole.[6][8][12][13]

Reaction Scheme:

Materials:

  • Methyl or Ethyl 3-bromobenzoate

  • 1H-Pyrazole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., Xantphos, tBuBrettPhos, or tBuDavePhos)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Toluene or Dioxane (anhydrous)

  • Ethyl acetate (for extraction)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a dry Schlenk tube, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., NaOtBu, 1.4 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add the aryl halide (e.g., methyl 3-bromobenzoate, 1.0 eq) and 1H-pyrazole (1.2 eq), followed by the anhydrous solvent (toluene or dioxane).

  • Seal the tube and heat the reaction mixture to 80-110 °C for 4-24 hours. Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired product.

  • The ester can be subsequently hydrolyzed to the carboxylic acid as described in Protocol 1.

Data Presentation

MethodCatalyst/ReagentLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
UllmannCuIL-prolineK₂CO₃DMF90-11012-24Good to Excellent[11]
UllmannCuI1,10-phenanthrolineCs₂CO₃Dioxane11024Good[4]
Buchwald-HartwigPd₂(dba)₃XantphosCs₂CO₃Dioxane10018High[8]
Buchwald-HartwigPd(OAc)₂tBuBrettPhosNaOtBuToluene804-18Moderate to Excellent[13]

Note: Yields are generalized from similar reactions reported in the literature and may vary depending on the specific substrates and reaction conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine Reactants: - Aryl Halide - Pyrazole - Catalyst & Ligand - Base solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere (N₂/Ar) solvent->inert heat Heat and Stir (80-110 °C) inert->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to RT monitor->cool quench Quench Reaction cool->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Product chromatography->product buchwald_hartwig_cycle pd0 Pd(0)Lₙ oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Ar-X amine_coordination Amine Coordination oxidative_addition->amine_coordination R₂NH reductive_elimination Reductive Elimination Complex amine_coordination->reductive_elimination -H-X (Base) reductive_elimination->pd0 Ar-NR₂ arx Ar-X amine R₂NH base Base product Ar-NR₂ hx H-X

References

Application of 3-(1H-pyrazol-1-yl)benzoic Acid in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(1H-pyrazol-1-yl)benzoic acid is a versatile heterocyclic building block increasingly utilized in the synthesis of modern agrochemicals.[1] Its unique structural features, combining a pyrazole ring and a benzoic acid moiety, make it an attractive scaffold for the development of novel fungicides and herbicides. The pyrazole core is a well-established pharmacophore in numerous commercial agrochemicals, known to interact with various biological targets in pests and pathogens. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemically active compounds, particularly focusing on fungicidal pyrazole carboxamides.

Fungicidal Applications of this compound Derivatives

Derivatives of this compound, especially amides, have shown significant promise as potent fungicides. These compounds often act as Succinate Dehydrogenase Inhibitors (SDHIs), a crucial class of fungicides that disrupt the mitochondrial electron transport chain in fungi, leading to cell death. The general structure involves the formation of an amide bond between the carboxylic acid group of this compound and a selected amine, which can be tailored to optimize biological activity, spectrum, and plant compatibility.

Quantitative Data on Fungicidal Activity of Related Pyrazole Carboxamides

While specific data for direct derivatives of this compound is proprietary or less reported in publicly available literature, the following tables summarize the fungicidal activity of structurally related pyrazol-5-yl-benzamide and pyrazole carboxamide derivatives against various plant pathogens. This data provides a strong rationale for the potential of this compound as a scaffold for novel fungicides.

Table 1: In Vitro Antifungal Activity of Pyrazol-5-yl-benzamide Derivatives

Compound IDTarget FungusEC50 (mg/L)Reference FungicideEC50 (mg/L)Reference
5IIcSclerotinia sclerotiorum0.20Fluxapyroxad0.12[2][3]
5IIcSclerotinia sclerotiorum0.20Boscalid0.11[2][3]
5IIcValsa mali3.68Fluxapyroxad12.67[2][3]
5IIcValsa mali3.68Boscalid14.83[2][3]
A36Valsa mali0.37Fluxapyroxad13.3[4][5]
B6Phytophthora capsici0.41Azoxystrobin29.2[4][5]
A27Valsa mali0.71--[4][5]
A27Botrytis cinerea1.44--[4][5]
A27Rhizoctonia solani1.78--[4][5]
A27Sclerotinia sclerotiorum0.87--[4][5]
A27Phytophthora capsici1.61--[4][5]
5IIIhSclerotinia sclerotiorum0.37Fluxapyroxad0.27[6]
5IIIcValsa mali1.32Fluxapyroxad12.8[6]

Table 2: In Vivo Protective Efficacy of Pyrazol-5-yl-benzamide Derivatives

Compound IDTarget FungusConcentration (mg/L)Inhibition Rate (%)Reference FungicideInhibition Rate (%)Reference
5IIcSclerotinia sclerotiorum5097.1Fluxapyroxad98.6[2][3]
5IIIhSclerotinia sclerotiorum10096.8Fluxapyroxad99.6[6]
5IIIcValsa mali10066.7Fluxapyroxad11.1[6]

Experimental Protocols

The synthesis of agrochemical candidates from this compound typically involves a two-step process: activation of the carboxylic acid followed by amidation with a suitable amine.

Protocol 1: Synthesis of 3-(1H-pyrazol-1-yl)benzoyl chloride

This protocol describes the conversion of this compound to its more reactive acid chloride derivative.

Materials and Reagents:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Dimethylformamide (DMF) (catalytic amount)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend this compound (1 equivalent) in anhydrous DCM or toluene.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5-2.0 equivalents) or oxalyl chloride (1.2-1.5 equivalents) to the suspension at room temperature with stirring.

  • Heat the reaction mixture to reflux (40-50 °C for DCM, or higher for toluene) and maintain for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent and excess reagent under reduced pressure using a rotary evaporator to obtain the crude 3-(1H-pyrazol-1-yl)benzoyl chloride, which can be used in the next step without further purification.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product start This compound process_step Reflux (2-4h) start->process_step reagent1 SOCl₂ or (COCl)₂ reagent1->process_step reagent2 Catalytic DMF reagent2->process_step reagent3 Anhydrous Solvent (DCM/Toluene) reagent3->process_step product 3-(1H-pyrazol-1-yl)benzoyl chloride process_step->product

Synthesis of 3-(1H-pyrazol-1-yl)benzoyl chloride.
Protocol 2: Synthesis of 3-(1H-pyrazol-1-yl)benzamide Derivatives

This protocol outlines the coupling of 3-(1H-pyrazol-1-yl)benzoyl chloride with a primary or secondary amine to form the corresponding amide.

Materials and Reagents:

  • 3-(1H-pyrazol-1-yl)benzoyl chloride (from Protocol 1)

  • Substituted amine (e.g., aniline, benzylamine derivatives)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine (as a base)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the desired amine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool to 0 °C in an ice bath.

  • Slowly add a solution of crude 3-(1H-pyrazol-1-yl)benzoyl chloride (1.1 equivalents) in anhydrous DCM to the amine solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 3-(1H-pyrazol-1-yl)benzamide derivative.

G cluster_reactants Reactants cluster_conditions Conditions cluster_process Reaction cluster_workup Workup & Purification cluster_product Product reactant1 3-(1H-pyrazol-1-yl)benzoyl chloride reaction Amide Coupling reactant1->reaction reactant2 Substituted Amine (R-NH₂) reactant2->reaction condition1 Base (e.g., Et₃N) condition1->reaction condition2 Anhydrous Solvent (DCM/THF) condition2->reaction condition3 0°C to Room Temp condition3->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product 3-(1H-pyrazol-1-yl)-N-(R)benzamide purification->product

General workflow for the synthesis of 3-(1H-pyrazol-1-yl)benzamides.

Proposed Mechanism of Action: SDH Inhibition

Many pyrazole carboxamide fungicides act by inhibiting the enzyme succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial respiratory chain. This inhibition blocks the conversion of succinate to fumarate, a key step in the Krebs cycle and electron transport chain, ultimately leading to a depletion of ATP and fungal cell death. Molecular docking studies on related pyrazol-5-yl-benzamide derivatives have shown interactions with key amino acid residues in the SDH enzyme complex, such as TRP173, SER39, and ARG43, through hydrogen bonding and p-π interactions.[2][3]

G cluster_pathway Mitochondrial Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Downstream Electron Transport Chain SDH->ETC Electron Transfer Inhibitor 3-(1H-pyrazol-1-yl)benzamide Derivative Inhibitor->SDH Inhibition ATP ATP Production ETC->ATP

Proposed mechanism of action via SDH inhibition.

This compound is a valuable and versatile starting material for the synthesis of novel agrochemicals. The straightforward conversion to its benzamide derivatives allows for the exploration of a wide chemical space to identify potent fungicidal and potentially herbicidal compounds. The established success of pyrazole carboxamides as SDH inhibitors provides a strong foundation and clear direction for the development of new crop protection agents based on this scaffold. The provided protocols offer a robust starting point for researchers in the field to synthesize and evaluate new agrochemical candidates.

References

Application Notes and Protocols for 3-(1H-pyrazol-1-yl)benzoic acid as a Linker in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-(1H-pyrazol-1-yl)benzoic acid as a versatile linker for the synthesis of Metal-Organic Frameworks (MOFs). The unique bifunctional nature of this linker, possessing both a carboxylate group and a pyrazole ring, allows for the construction of diverse and robust porous crystalline materials with potential applications in drug delivery, catalysis, and sensing.

Introduction to this compound in MOF Chemistry

This compound is an organic ligand that serves as a building block in the construction of Metal-Organic Frameworks (MOFs). MOFs are a class of porous materials consisting of metal ions or clusters coordinated to organic molecules to form one-, two-, or three-dimensional structures. The properties of MOFs, such as their porosity, surface area, and chemical functionality, can be tuned by the choice of the metal and the organic linker.

The pyrazole- and benzoic acid-moieties of the linker offer distinct coordination sites for metal ions, leading to the formation of stable and functional frameworks. The carboxylate group readily coordinates to a variety of metal centers, while the nitrogen atoms of the pyrazole ring can also participate in coordination, offering the potential for frameworks with interesting topologies and properties. MOFs synthesized from pyrazole-based linkers have shown promise in various applications due to their high stability.

Potential Applications in Drug Development

MOFs constructed using this compound are promising candidates for various applications in drug development, leveraging their high surface area, tunable pore size, and the chemical functionality of the pyrazole group.

  • Drug Delivery: The porous nature of these MOFs allows for the encapsulation of therapeutic agents, protecting them from degradation and enabling controlled release. The release of the drug can often be triggered by changes in the physiological environment, such as pH. For instance, a zinc-based MOF synthesized with a similar benzoic acid derivative demonstrated a pH-sensitive release of the anticancer drug doxorubicin, with higher release at a lower pH characteristic of tumor microenvironments.[1]

  • Catalysis: The pyrazole moiety within the MOF structure can act as a catalytic site. The nitrogen atoms can function as Lewis bases, while the coordinated metal ions can act as Lewis acids, making these materials potential catalysts for various organic transformations relevant to pharmaceutical synthesis.

  • Sensing and Bioimaging: The incorporation of specific functionalities into the linker or the metal centers can lead to MOFs with luminescent properties. These luminescent MOFs can be used for sensing biologically relevant molecules or for bioimaging applications to track drug delivery and cellular uptake.

Quantitative Data Summary

While specific quantitative data for MOFs synthesized with this compound is not extensively available in the public literature, the following table presents illustrative data from closely related pyrazole- and benzoic acid-based MOFs to provide a reference for expected performance.

MOF System (Linker)Metal IonBET Surface Area (m²/g)Pore Volume (cm³/g)Drug Loading Capacity (%)Thermal Stability (°C)Reference
Zinc-based MOF (4-dimethylaminobenzoic acid)Zn(II)Not ReportedNot Reported33.74 (Doxorubicin)>330[1]
Chiral Zn-MOF (pyrazole-isophthalate ligand)Zn(II)496Not ReportedNot Applicable>400
Pyrazolate-based MOF (PFC-6)Ni(II)High PorosityNot ReportedInvestigated for DCF drugStable from pH 2-13

Experimental Protocols

The following are representative protocols for the synthesis and characterization of MOFs using this compound. These are based on established methods for similar linker systems and should be optimized for specific applications.

Protocol 1: Solvothermal Synthesis of a Zinc-based MOF

This protocol describes a general procedure for the synthesis of a zinc-based MOF using this compound via a solvothermal method.

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL glass vial, dissolve 0.5 mmol of this compound in 10 mL of DMF.

  • In a separate vial, dissolve 0.5 mmol of zinc nitrate hexahydrate in 5 mL of ethanol.

  • Add the zinc nitrate solution to the linker solution dropwise while stirring.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the vial to 120 °C at a rate of 5 °C/min and maintain this temperature for 48 hours.

  • Allow the oven to cool down to room temperature slowly.

  • Collect the resulting crystals by filtration or centrifugation.

  • Wash the crystals thoroughly with fresh DMF and then with ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum at 80 °C for 12 hours.

Protocol 2: Characterization of the Synthesized MOF

1. Powder X-Ray Diffraction (PXRD):

  • Grind a small sample of the synthesized MOF into a fine powder.

  • Mount the powder on a sample holder.

  • Collect the PXRD pattern using a diffractometer with Cu Kα radiation.

  • The resulting diffraction pattern can be used to confirm the crystallinity and phase purity of the material.

2. Thermogravimetric Analysis (TGA):

  • Place 5-10 mg of the activated MOF sample in a TGA crucible.

  • Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • The TGA curve will provide information about the thermal stability of the MOF and the loss of solvent molecules. For related zinc-based MOFs, decomposition of the organic linker is typically observed at temperatures above 330-400 °C.[1]

3. Brunauer-Emmett-Teller (BET) Surface Area Analysis:

  • Activate the MOF sample by heating under vacuum to remove any guest solvent molecules from the pores.

  • Perform nitrogen adsorption-desorption measurements at 77 K.

  • Calculate the BET surface area from the nitrogen adsorption isotherm to determine the porosity of the material.

Protocol 3: Drug Loading into the MOF

This protocol describes a general procedure for loading a drug molecule, such as doxorubicin, into the synthesized MOF.

Materials:

  • Activated MOF

  • Doxorubicin hydrochloride

  • Phosphate-buffered saline (PBS) or other suitable solvent

Procedure:

  • Disperse a known amount of the activated MOF in a solution of the drug in a suitable solvent.

  • Stir the mixture at room temperature for 24-48 hours to allow the drug molecules to diffuse into the pores of the MOF.

  • Collect the drug-loaded MOF by centrifugation.

  • Wash the product with the solvent to remove any surface-adsorbed drug.

  • Dry the drug-loaded MOF under vacuum.

  • The amount of loaded drug can be quantified by measuring the concentration of the drug in the supernatant before and after loading using UV-Vis spectroscopy.

Visualizations

Workflow for MOF Synthesis and Drug Loading

MOF_Synthesis_Workflow General Workflow for MOF Synthesis and Drug Loading cluster_synthesis MOF Synthesis cluster_drug_loading Drug Loading Linker This compound Mix Mixing and Dissolving Linker->Mix Metal_Salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Metal_Salt->Mix Solvent Solvent (e.g., DMF/Ethanol) Solvent->Mix Solvothermal Solvothermal Reaction (e.g., 120°C, 48h) Mix->Solvothermal Crystals MOF Crystals Solvothermal->Crystals Wash_Dry Washing and Drying Crystals->Wash_Dry Activated_MOF Activated MOF Wash_Dry->Activated_MOF Incubation Incubation with Activated MOF Activated_MOF->Incubation Drug Drug Solution Drug->Incubation Centrifugation Centrifugation and Washing Incubation->Centrifugation Drug_Loaded_MOF Drug-Loaded MOF Centrifugation->Drug_Loaded_MOF

Caption: General workflow for the solvothermal synthesis of a MOF and subsequent drug loading.

Cellular Uptake of MOF-based Drug Delivery Systems

While specific signaling pathways for MOFs based on this compound are not yet elucidated, the general mechanism of cellular uptake for nano-sized MOFs often involves endocytosis.

Cellular_Uptake_Pathway Generalized Cellular Uptake Pathway of MOF Nanoparticles MOF_NP Drug-Loaded MOF Nanoparticle Cell_Membrane Cell Membrane MOF_NP->Cell_Membrane Interaction Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome (Low pH) Endosome->Lysosome Fusion Drug_Release Drug Release Lysosome->Drug_Release pH-triggered MOF_Degradation MOF Degradation Lysosome->MOF_Degradation Drug_Action Drug Action on Target Drug_Release->Drug_Action

References

Application Notes and Protocols for Bioactivity Screening of a Library of 3-(1H-pyrazol-1-yl)benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-(1H-pyrazol-1-yl)benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Analogs of this molecule have demonstrated potential as anti-inflammatory, anticancer, and antibacterial agents.[1][2] This document provides detailed application notes and experimental protocols for the bioactivity screening of a library of this compound analogs against these key therapeutic targets. The provided methodologies are intended to guide researchers in the systematic evaluation of new chemical entities based on this versatile scaffold.

I. Anticancer Activity Screening

The evaluation of anticancer potential is a critical step in the development of new therapeutic agents. The following protocols and data presentation guidelines are designed for screening a library of this compound analogs for their cytotoxic effects against various cancer cell lines.

Data Presentation: In Vitro Cytotoxicity

The cytotoxic activity of the analog library is quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of a compound required to inhibit the growth of a cancer cell line by 50%. The results should be summarized in a clear and organized table for comparative analysis.

Table 1: Cytotoxic Activity (IC50, µM) of this compound Analogs against Human Cancer Cell Lines

Compound IDSubstitution PatternHCT116 (Colon)MCF-7 (Breast)A549 (Lung)
PZA-001 Unsubstituted> 100> 100> 100
PZA-002 4'-Chloro25.332.145.8
PZA-003 4'-Methoxy50.165.478.2
PZA-004 4'-Nitro15.820.528.9
PZA-005 3',4'-Dichloro8.212.718.4
Doxorubicin (Control) -0.981.251.50

Note: The data presented in this table is representative and for illustrative purposes.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][4][5] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into purple formazan crystals.

Materials:

  • This compound analog library

  • Human cancer cell lines (e.g., HCT116, MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells using trypsin-EDTA and perform a cell count.

    • Seed 5 x 10³ cells per well in 100 µL of culture medium into a 96-well plate.

    • Incubate the plate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare stock solutions of the this compound analogs in DMSO.

    • Prepare serial dilutions of the compounds in culture medium to achieve final concentrations ranging from 0.1 to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C.[5]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[7]

Visualization of Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HCT116, MCF-7) seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells compound_prep Prepare Compound Dilutions add_compounds Add Compounds to Wells compound_prep->add_compounds seed_cells->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO to Dissolve Formazan incubate_4h->add_dmso read_absorbance Read Absorbance (570 nm) add_dmso->read_absorbance calculate_viability % Cell Viability Calculation read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Workflow for the MTT cytotoxicity assay.

II. Antibacterial Activity Screening

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. The following protocols are designed to screen a library of this compound analogs for their antibacterial activity.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The antibacterial activity of the analog library is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[8][9] The results should be presented in a tabular format.

Table 2: Minimum Inhibitory Concentration (MIC, µg/mL) of this compound Analogs

Compound IDSubstitution PatternS. aureus (ATCC 29213)E. coli (ATCC 25922)
PZA-001 Unsubstituted> 128> 128
PZA-002 4'-Chloro1632
PZA-003 4'-Methoxy64128
PZA-004 4'-Nitro816
PZA-005 3',4'-Dichloro48
Vancomycin (Control) -1-
Ciprofloxacin (Control) --0.5

Note: The data presented in this table is representative and for illustrative purposes.[2]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[8][9][10]

Materials:

  • This compound analog library

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Saline solution (0.85% NaCl)

  • McFarland standard (0.5)

  • 96-well microtiter plates

  • Microplate reader or spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate culture, select 3-5 colonies of the test bacterium and suspend them in saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[8]

    • Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare stock solutions of the this compound analogs in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add 50 µL of sterile MHB to each well.

    • Add 50 µL of the stock solution of the test compound to the first well of a row and perform a two-fold serial dilution across the plate.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a growth control (MHB + inoculum, no compound) and a sterility control (MHB only).

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[1]

    • Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader.[11]

Visualization of Experimental Workflow

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis bacterial_culture Bacterial Culture (e.g., S. aureus, E. coli) inoculum_prep Prepare Inoculum (0.5 McFarland) bacterial_culture->inoculum_prep inoculate_plate Inoculate 96-well Plate inoculum_prep->inoculate_plate compound_dilutions Prepare Compound Serial Dilutions compound_dilutions->inoculate_plate incubate_24h Incubate at 37°C for 18-24h inoculate_plate->incubate_24h visual_inspection Visual Inspection for Turbidity incubate_24h->visual_inspection read_od600 Read OD600 incubate_24h->read_od600 determine_mic Determine MIC Value visual_inspection->determine_mic read_od600->determine_mic

Workflow for MIC determination.

III. Anti-inflammatory Activity Screening

Many pyrazole-containing compounds exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.[12][13][14] The following protocol is for an in vitro assay to screen the this compound analog library for COX-1 and COX-2 inhibition.

Data Presentation: COX Inhibition

The anti-inflammatory activity is assessed by determining the IC50 values for the inhibition of COX-1 and COX-2 enzymes. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a crucial parameter for identifying selective COX-2 inhibitors with a potentially better safety profile.

Table 3: In Vitro COX-1 and COX-2 Inhibitory Activity (IC50, µM) and Selectivity Index (SI) of this compound Analogs

Compound IDSubstitution PatternCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
PZA-001 Unsubstituted> 100> 100-
PZA-002 4'-Chloro50.25.19.8
PZA-003 4'-Methoxy85.612.37.0
PZA-004 4'-Nitro35.82.514.3
PZA-005 3',4'-Dichloro20.10.825.1
Celecoxib (Control) -15.00.04375

Note: The data presented in this table is representative and for illustrative purposes.[15]

Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)

This protocol is based on commercially available COX inhibitor screening kits that measure the fluorescence generated from the peroxidase activity of COX enzymes.[16]

Materials:

  • This compound analog library

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic acid (substrate)

  • Celecoxib (selective COX-2 inhibitor control)

  • 96-well black plates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of the COX assay buffer, probe, and cofactor according to the manufacturer's instructions.

    • Prepare serial dilutions of the test compounds and control inhibitor in the assay buffer.

  • Assay Reaction:

    • To each well of a 96-well plate, add the assay buffer, diluted cofactor, and probe.

    • Add the diluted test compounds or control to the respective wells.

    • Add the diluted COX-1 or COX-2 enzyme to the wells.

    • Incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme interaction.

  • Initiation and Measurement:

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Immediately measure the fluorescence in kinetic mode (excitation ~535 nm, emission ~587 nm) for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of the reaction for each well.

    • Determine the percentage of inhibition for each compound concentration relative to the enzyme control.

    • Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.

    • Calculate the Selectivity Index (SI) as the ratio of IC50 (COX-1) / IC50 (COX-2).

Visualization of Signaling Pathway

COX_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins (PGH2) COX1->Prostaglandins_H COX2->Prostaglandins_H Prostaglandins_Physiological Prostaglandins (Physiological Functions) Prostaglandins_H->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) Prostaglandins_H->Prostaglandins_Inflammatory Thromboxanes Thromboxanes Prostaglandins_H->Thromboxanes PZA_Analogs 3-(1H-pyrazol-1-yl)benzoic acid analogs PZA_Analogs->COX2

COX enzyme signaling pathway.

References

Application Notes and Protocols for Antibacterial Screening of Novel Compounds Based on 3-(1H-pyrazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of biological activities, including antibacterial effects.[1][2][3] Compounds incorporating the pyrazole nucleus have demonstrated potent antibacterial and bactericidal properties by inhibiting various metabolic pathways essential for bacterial survival, such as DNA gyrase, protein synthesis, and peptidoglycan synthesis.[1] This document provides detailed application notes and protocols for the antibacterial screening of a hypothetical series of novel compounds derived from 3-(1H-pyrazol-1-yl)benzoic acid.

The core structure, this compound, serves as a versatile scaffold for the synthesis of new chemical entities.[4] Its derivatives have shown potential as potent agents against both Gram-positive and Gram-negative bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[5][6] These protocols will guide researchers through the initial antibacterial evaluation using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and a standard cytotoxicity assay to assess the preliminary safety profile of these novel compounds.

Data Presentation

The antibacterial activity of the synthesized compounds is quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[7] Cytotoxicity is evaluated by determining the IC50 (half-maximal inhibitory concentration) against a mammalian cell line.

Table 1: Minimum Inhibitory Concentration (MIC) of Novel Pyrazole Derivatives

Compound IDGram-Positive BacteriaGram-Negative Bacteria
Staphylococcus aureus (ATCC 29213) MIC (µg/mL)Enterococcus faecalis (ATCC 29212) MIC (µg/mL)
PZ-001 816
PZ-002 48
PZ-003 24
Ciprofloxacin 0.51
Vancomycin 12

Table 2: Cytotoxicity of Novel Pyrazole Derivatives against Human Embryonic Kidney (HEK293) Cells

Compound IDIC50 (µM)
PZ-001 >100
PZ-002 85.2
PZ-003 55.7
Doxorubicin (Positive Control) 1.2

Experimental Protocols

Protocol 1: General Synthesis of Novel this compound Amide Derivatives (PZ-001 to PZ-003)

This protocol describes a general method for the synthesis of amide derivatives from the this compound scaffold.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • A selection of primary or secondary amines (e.g., morpholine, piperidine, N-methylaniline)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Activation of the Carboxylic Acid: In a round-bottom flask, suspend this compound (1 equivalent) in anhydrous DCM. Add thionyl chloride (1.2 equivalents) dropwise at 0°C. Allow the reaction to stir at room temperature for 2 hours or until the solution becomes clear.

  • Removal of Excess Thionyl Chloride: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess thionyl chloride.

  • Amide Formation: Re-dissolve the resulting acid chloride in anhydrous DCM. In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

  • Reaction: Add the amine solution dropwise to the acid chloride solution at 0°C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with a saturated solution of sodium bicarbonate. Separate the organic layer and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is used to determine the lowest concentration of the novel compounds that inhibits the visible growth of bacteria.[7][8]

Materials:

  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Novel pyrazole compounds and control antibiotics (e.g., Ciprofloxacin, Vancomycin)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Bacterial Inoculum: From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]

  • Preparation of Compound Dilutions: Prepare stock solutions of the test compounds and control antibiotics in DMSO. Perform a two-fold serial dilution of the compounds in CAMHB directly in the 96-well plate. Typically, this involves adding 100 µL of CAMHB to wells 2 through 12. Add 200 µL of the highest concentration of the test compound to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard the final 100 µL from well 10.[7]

  • Controls: Well 11 will serve as the growth control (inoculum without any compound), and well 12 will be the sterility control (broth only).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[10]

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[11]

Protocol 3: Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[12][13]

Materials:

  • Human Embryonic Kidney (HEK293) cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well flat-bottom sterile plates

  • Novel pyrazole compounds and a positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the novel compounds and the positive control in the culture medium. After 24 hours of cell attachment, remove the old medium and add 100 µL of the various compound concentrations to the wells. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours. This allows viable cells to metabolize the MTT into formazan crystals.[10]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5 minutes.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value can then be determined by plotting cell viability against the compound concentration.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_data Data Analysis start This compound synthesis Amide Synthesis (PZ-001 to PZ-003) start->synthesis purification Purification & Characterization synthesis->purification mic_assay MIC Determination (Broth Microdilution) purification->mic_assay cytotoxicity_assay Cytotoxicity Assay (MTT) purification->cytotoxicity_assay mic_data MIC Values (Table 1) mic_assay->mic_data ic50_data IC50 Values (Table 2) cytotoxicity_assay->ic50_data analysis Structure-Activity Relationship (SAR) mic_data->analysis ic50_data->analysis lead_compound Lead Compound analysis->lead_compound Identify Lead Compound signaling_pathway cluster_bacterium Bacterial Cell cluster_dna DNA Replication compound Pyrazole Compound (PZ-003) dna_gyrase DNA Gyrase (GyrA/GyrB) compound->dna_gyrase Inhibition membrane Cell Membrane supercoiling DNA Supercoiling/ Decatenation dna_gyrase->supercoiling topoisomerase Topoisomerase IV (ParC/ParE) topoisomerase->supercoiling dna_replication DNA Replication supercoiling->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death

References

Application Notes and Protocols for the Development of Herbicides and Fungicides from 3-(1H-pyrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel herbicide and fungicide candidates derived from the scaffold 3-(1H-pyrazol-1-yl)benzoic acid. This document outlines detailed protocols for chemical synthesis, biological screening, and provides insights into the potential mechanisms of action.

Introduction

The pyrazole ring is a critical pharmacophore in the development of a wide range of agrochemicals due to its diverse biological activities.[1][2][3] Derivatives of pyrazole have been successfully commercialized as herbicides and fungicides, demonstrating their potential in crop protection.[4][5] The compound this compound serves as a versatile starting material for the synthesis of new agrochemical candidates through derivatization of its carboxylic acid group into esters and amides.

Chemical Synthesis

The synthesis of herbicidal and fungicidal candidates from this compound typically involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with a variety of nucleophiles (alcohols or amines) to generate a library of esters and amides.

General Synthetic Scheme

G start This compound intermediate 3-(1H-pyrazol-1-yl)benzoyl chloride start->intermediate SOCl2 or (COCl)2 amides Amide Derivatives intermediate->amides R1R2NH, Base esters Ester Derivatives intermediate->esters R-OH, Base

Caption: General synthetic workflow for derivatization.

Protocol: Synthesis of 3-(1H-pyrazol-1-yl)benzoyl chloride (Intermediate)
  • To a solution of this compound (1 equivalent) in anhydrous dichloromethane (DCM) or toluene, add oxalyl chloride (1.5 equivalents) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Once the starting material is consumed, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 3-(1H-pyrazol-1-yl)benzoyl chloride.

  • Use the crude acid chloride immediately in the next step without further purification.

Protocol: Synthesis of Amide Derivatives
  • Dissolve the crude 3-(1H-pyrazol-1-yl)benzoyl chloride (1 equivalent) in anhydrous DCM.

  • To this solution, add the desired amine (1.1 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 equivalents) at 0 °C.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Protocol: Synthesis of Ester Derivatives
  • Dissolve the crude 3-(1H-pyrazol-1-yl)benzoyl chloride (1 equivalent) in anhydrous DCM.

  • To this solution, add the desired alcohol (1.1 equivalents) and a base such as triethylamine or pyridine (1.5 equivalents) at 0 °C.

  • Stir the reaction mixture at room temperature for 6-18 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ester derivative.

Biological Activity and Data Presentation

The following tables summarize the herbicidal and fungicidal activities of various pyrazole derivatives, demonstrating the potential of this chemical class. The data presented are for illustrative purposes and represent the range of activities that can be achieved with pyrazole-based compounds.

Herbicidal Activity Data

Many pyrazole-based herbicides act as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD) or protoporphyrinogen oxidase (PPO).[1][6][7][8][9][10][11][12][13] The herbicidal efficacy of pyrazole derivatives can be evaluated against a panel of common weeds.

Compound IDWeed SpeciesAssay TypeActivity MeasurementValueReference
Pyrazole Amide 1Digitaria sanguinalisPost-emergence>80% inhibition at 150 g ai/ha-[14]
Pyrazole Amide 2Setaria viridisPost-emergence>80% inhibition at 150 g ai/ha-[14]
Pyrazole Isothiocyanate 3-1Echinochloa crusgalli-EC5064.32 µg/mL[15]
Pyrazole Isothiocyanate 3-1Cyperus iria-EC5065.83 µg/mL[15]
Pyrazole Carboxamide 6baDigitaria sanguinalisRoot inhibition~90% inhibition at 100 mg/L-[16]
Pyrazole Carboxamide 6bjAmaranthus retroflexusRoot inhibition~80% inhibition at 100 mg/L-[16]
Fungicidal Activity Data

A significant number of pyrazole fungicides function as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain in fungi.[2][4][11][17][18][19] The in vitro fungicidal activity of synthesized compounds can be determined against a range of plant pathogenic fungi.

Compound IDFungal SpeciesActivity MeasurementValueReference
Pyrazole Carboxamide 7aiRhizoctonia solaniEC500.37 µg/mL[5][20]
Pyrazole Carboxamide 7bgAlternaria porriEC5011.22 µg/mL[21]
Pyrazole Carboxamide 7bhCercospora petroseliniEC506.99 µg/mL[21]
Pyrazole Carboxylate 15Valsa maliEC500.32 mg/L[22]
Pyrazole Carboxylate 24Botrytis cinereaEC500.40 mg/L[22]
Pyrazole Carboxamide 6iValsa maliEC501.77 mg/L[23]
Pyrazole Carboxamide 23iRhizoctonia solaniEC503.79 mg/L[23]

Experimental Protocols for Biological Screening

Herbicidal Activity Screening
  • Prepare plastic pots filled with a suitable soil mix.

  • Sow seeds of test weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus) at a depth of 1-2 cm.

  • Prepare solutions of the test compounds in a suitable solvent (e.g., acetone or DMSO) with a surfactant.

  • Apply the test solutions evenly to the soil surface using a sprayer.[24]

  • Water the pots and place them in a greenhouse under controlled conditions (temperature, light, humidity).

  • After 14-21 days, assess the herbicidal effect by counting the number of emerged seedlings and visually rating the phytotoxicity on a scale of 0 (no effect) to 100 (complete kill).

  • Sow seeds of test weed species in plastic pots and allow them to grow to the 2-4 leaf stage in a greenhouse.[24]

  • Prepare solutions of the test compounds as described for the pre-emergence assay.

  • Apply the test solutions evenly to the foliage of the weed seedlings.[25]

  • Return the pots to the greenhouse.

  • After 14-21 days, assess the herbicidal effect by visually rating the phytotoxicity, including symptoms like chlorosis, necrosis, and growth inhibition.

Fungicidal Activity Screening
  • Prepare Potato Dextrose Agar (PDA) medium and autoclave.

  • While the medium is still molten, add the test compound dissolved in a minimal amount of solvent to achieve the desired final concentrations.

  • Pour the amended PDA into sterile Petri dishes.

  • Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus (e.g., Rhizoctonia solani, Botrytis cinerea) onto the center of each PDA plate.[20]

  • Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28 °C).

  • Measure the diameter of the fungal colony daily until the colony in the control plate (solvent only) reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treatment.

  • Determine the EC50 value (the concentration of the compound that causes 50% inhibition of mycelial growth) by testing a range of concentrations and performing a probit analysis.[26]

Mechanisms of Action and Signaling Pathways

Understanding the mechanism of action is crucial for the rational design of new herbicides and fungicides. Pyrazole derivatives are known to target several key enzymes in plants and fungi.

Fungicidal Mechanism: Succinate Dehydrogenase Inhibition (SDHI)

Many pyrazole carboxamide fungicides inhibit succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[2][11][17][18] This inhibition blocks cellular respiration, leading to a depletion of ATP and ultimately fungal cell death.

G cluster_0 Mitochondrial Inner Membrane cluster_1 TCA Cycle ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII ComplexII Succinate Dehydrogenase (Complex II) ComplexII->ComplexIII e- ComplexIV Complex IV ComplexIII->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Succinate Succinate Succinate->ComplexII Fumarate Fumarate Succinate->Fumarate SDH Inhibitor Pyrazole Carboxamide (SDHI) Inhibitor->ComplexII Inhibits

Caption: SDHI fungicide mechanism of action.

Herbicidal Mechanism: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition

HPPD-inhibiting herbicides block the synthesis of plastoquinone and tocopherols by inhibiting the HPPD enzyme.[1][7][8][13][27] This leads to the bleaching of chlorophyll and ultimately plant death.

G Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA HGA Homogentisate HPPA->HGA HPPD Enzyme Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherols Tocopherols HGA->Tocopherols Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Cofactor Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protects Bleaching Bleaching/ Plant Death Chlorophyll->Bleaching Photo-oxidation HPPD_Inhibitor Pyrazole Herbicide (HPPD Inhibitor) HPPD_Enzyme HPPD Enzyme HPPD_Inhibitor->HPPD_Enzyme Inhibits G cluster_0 Chloroplast cluster_1 Cytoplasm Glutamate Glutamate ProtogenIX Protoporphyrinogen IX Glutamate->ProtogenIX Multiple Steps ProtoIX Protoporphyrin IX ProtogenIX->ProtoIX PPO Enzyme ProtogenIX_cyto Protoporphyrinogen IX ProtogenIX->ProtogenIX_cyto Leaks out Chlorophyll Chlorophyll ProtoIX->Chlorophyll PPO_Enzyme PPO Enzyme ProtoIX_cyto Protoporphyrin IX ProtogenIX_cyto->ProtoIX_cyto Non-enzymatic oxidation ROS Reactive Oxygen Species (ROS) ProtoIX_cyto->ROS Light, O2 Membrane_Damage Cell Membrane Damage ROS->Membrane_Damage PPO_Inhibitor Pyrazole Herbicide (PPO Inhibitor) PPO_Inhibitor->PPO_Enzyme Inhibits

References

Application Notes and Protocols: 3-(1H-pyrazol-1-yl)benzoic Acid in Analgesic Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-pyrazol-1-yl)benzoic acid is a versatile heterocyclic compound that serves as a valuable scaffold in the design and synthesis of novel analgesic agents.[1] The pyrazole moiety is a well-established pharmacophore present in several commercially successful non-steroidal anti-inflammatory drugs (NSAIDs), including celecoxib and lonazolac, which are known for their anti-inflammatory and analgesic properties. The structural rigidity and synthetic tractability of the this compound core allow for systematic modifications to optimize pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for the development of new pain therapeutics.

The primary mechanism of action for many pyrazole-based analgesics is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory and pain signaling pathways. By inhibiting COX-1 and/or COX-2, these compounds reduce the production of prostaglandins, which are crucial mediators of pain and inflammation. This document provides detailed application notes and experimental protocols for the utilization of this compound in the design and evaluation of new analgesic drug candidates.

Molecular Design and Synthesis of Derivatives

A common strategy in the design of analgesic agents from this compound involves the derivatization of the carboxylic acid group to amides or esters. This modification can significantly impact the compound's biological activity, selectivity, and pharmacokinetic profile. Another approach is the bioisosteric replacement of the carboxylic acid with other acidic functional groups like tetrazoles, which can improve metabolic stability and cell permeability.

General Synthesis Protocol: N-Aryl Amide Derivatives

This protocol describes a general method for the synthesis of N-aryl amide derivatives of this compound, a class of compounds often investigated for analgesic properties.

Step 1: Activation of the Carboxylic Acid

  • Dissolve this compound (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a coupling agent, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.

Step 2: Amide Bond Formation

  • To the activated carboxylic acid solution, add the desired substituted aniline (1 equivalent).

  • Continue stirring the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure N-aryl amide derivative.

Data Presentation

The following table summarizes hypothetical quantitative data for a series of N-aryl amide derivatives of this compound, illustrating the potential impact of substitution on analgesic activity.

Compound IDR-Group (Substitution on N-Aryl)In Vivo Analgesic Activity (% Inhibition in Acetic Acid Writhing Test)In Vitro COX-2 Inhibition (IC₅₀, µM)
PBA-H H45.2 ± 3.115.8
PBA-4-Cl 4-Chloro68.5 ± 4.55.2
PBA-4-F 4-Fluoro65.1 ± 3.96.1
PBA-4-Me 4-Methyl55.8 ± 2.810.5
PBA-4-OMe 4-Methoxy52.3 ± 3.512.3
Indomethacin (Reference)75.6 ± 5.20.9

Experimental Protocols

In Vivo Analgesic Activity Assessment

1. Acetic Acid-Induced Writhing Test

This model is used to evaluate peripheral analgesic activity.

  • Animals: Male Swiss albino mice (20-25 g).

  • Procedure:

    • Divide the animals into groups (n=6-8 per group): vehicle control, reference standard (e.g., Indomethacin), and test compound groups at various doses.

    • Administer the test compounds or reference drug orally or intraperitoneally.

    • After a set pre-treatment time (e.g., 30-60 minutes), inject 0.6% acetic acid solution intraperitoneally to induce writhing (abdominal constrictions).

    • Immediately after the injection, count the number of writhes for each animal over a 20-minute period.

    • Calculate the percentage inhibition of writhing for each group compared to the vehicle control group.

2. Hot Plate Test

This model is used to evaluate central analgesic activity.

  • Animals: Male Wistar rats (150-200 g).

  • Procedure:

    • Place the animals on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

    • Record the reaction time (latency) for each animal to show signs of pain (e.g., licking of paws, jumping). This is the baseline latency.

    • Administer the test compounds or a reference drug (e.g., Morphine).

    • Measure the reaction time at different time intervals post-administration (e.g., 30, 60, 90, and 120 minutes).

    • A cut-off time (e.g., 15-20 seconds) is set to prevent tissue damage.

    • The increase in reaction latency is an indicator of analgesic activity.

In Vitro Mechanism of Action Study

Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay determines the inhibitory activity of the compounds on COX enzymes.

  • Materials: Purified ovine or human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection kit (e.g., colorimetric or fluorometric).

  • Procedure:

    • Prepare different concentrations of the test compounds.

    • In a multi-well plate, add the COX enzyme (either COX-1 or COX-2), a heme cofactor, and the test compound.

    • Incubate the mixture for a specified time at a controlled temperature (e.g., 37 °C).

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Allow the reaction to proceed for a defined period.

    • Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using the detection kit.

    • Calculate the percentage of COX inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity).

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Substrate Prostaglandins Prostaglandins (PGE2, etc.) COX_Enzyme->Prostaglandins Catalysis Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Activation Pyrazole_Derivative This compound Derivative Pyrazole_Derivative->COX_Enzyme Inhibition

Caption: Signaling pathway of pyrazole-based analgesics.

G cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation Start This compound Activation Carboxylic Acid Activation Start->Activation Coupling Amide Coupling Activation->Coupling Purification Purification Coupling->Purification Derivative Synthesized Derivative Purification->Derivative InVitro In Vitro Assay (COX Inhibition) Derivative->InVitro InVivo In Vivo Assays (Analgesic Models) Derivative->InVivo Data Data Analysis (IC50, % Inhibition) InVitro->Data InVivo->Data

Caption: Experimental workflow for analgesic drug design.

References

Application Notes and Protocols: Functionalization of Polymers with 3-(1H-pyrazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the functionalization of polymers with 3-(1H-pyrazol-1-yl)benzoic acid. This document outlines the rationale, potential applications, detailed experimental protocols, and characterization methods for creating novel polymer-drug conjugates. The pyrazole moiety is a significant pharmacophore found in numerous FDA-approved drugs, and its incorporation into polymer backbones can lead to advanced therapeutic systems with improved efficacy and targeted delivery.[1]

Introduction and Rationale

This compound is a bifunctional molecule containing a biologically active pyrazole ring and a carboxylic acid group that can be used for conjugation to polymers. The pyrazole nucleus is a key feature in many pharmaceuticals, exhibiting a wide range of biological activities, including anti-inflammatory and anticancer properties.[2] Functionalizing polymers with this molecule can impart these therapeutic properties to the polymer, creating a macromolecular prodrug. Polymer-drug conjugates offer several advantages over small molecule drugs, such as extended plasma half-life, passive targeting to tumor tissues via the Enhanced Permeability and Retention (EPR) effect, and the potential for controlled drug release.[3][4][5]

This document focuses on the covalent conjugation of this compound to two biocompatible polymers: Poly(ethylene glycol) (PEG) and Chitosan. PEG is a synthetic, non-toxic, and non-immunogenic polymer widely used in drug delivery. Chitosan is a natural, biodegradable, and biocompatible polysaccharide with abundant amine groups suitable for conjugation.

Potential Applications in Drug Development

The functionalization of polymers with this compound opens avenues for developing novel therapeutics, particularly in oncology and inflammatory diseases. Pyrazole derivatives have been identified as potent inhibitors of various protein kinases, including the p38 mitogen-activated protein (MAP) kinase.[2][6][7][8] The p38 MAP kinase signaling pathway is a crucial regulator of inflammatory cytokine production and is implicated in the progression of diseases like rheumatoid arthritis and cancer. By delivering a p38 MAP kinase inhibitor via a polymer conjugate, it may be possible to achieve higher local concentrations of the active agent at the disease site, thereby enhancing therapeutic efficacy and reducing systemic side effects.

Potential Therapeutic Targets:

  • Cancer: Targeting the p38 MAP kinase pathway in tumor cells and the surrounding stroma.

  • Inflammatory Diseases: Modulating the inflammatory response in conditions such as rheumatoid arthritis and inflammatory bowel disease.

  • Targeted Drug Delivery: The polymer backbone can be further modified with targeting ligands to direct the conjugate to specific cell types.

Experimental Protocols

This section provides detailed protocols for the synthesis and characterization of polymers functionalized with this compound. The primary method described is the carbodiimide-mediated coupling reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS). This two-step process activates the carboxylic acid of this compound to form a more stable NHS ester, which then reacts with the amine or hydroxyl groups on the polymer.[9][10][11]

Materials and Reagents
  • This compound

  • Amine-terminated Poly(ethylene glycol) (NH2-PEG-OH, MW 2000 Da)

  • Chitosan (low molecular weight)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)[12]

  • Dialysis tubing (MWCO 3500 Da)

  • Standard laboratory glassware and equipment

Protocol 1: Functionalization of Amine-Terminated PEG

This protocol details the conjugation of this compound to the amine terminus of a hetero-bifunctional PEG molecule.

Step 1: Activation of this compound

  • Dissolve this compound (1.5 eq. relative to PEG) in a minimal amount of DMSO.

  • Add the solution to 0.1 M MES buffer (pH 6.0).

  • Add NHS (2.0 eq.) and EDC-HCl (2.0 eq.) to the solution.[13]

  • Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.[13]

Step 2: Conjugation to NH2-PEG-OH

  • Dissolve NH2-PEG-OH (1.0 eq.) in the activation reaction mixture.

  • Adjust the pH of the reaction to 7.2-7.5 with PBS buffer to facilitate the reaction with the primary amine.[10]

  • Allow the reaction to proceed at room temperature for 2 hours with continuous stirring.[13]

Step 3: Purification of PEG-pyrazole Conjugate

  • Transfer the reaction mixture to a dialysis membrane (MWCO 3500 Da).

  • Dialyze against deionized water for 48 hours, changing the water every 6-8 hours to remove unreacted starting materials and byproducts.

  • Lyophilize the purified solution to obtain the PEG-pyrazole conjugate as a white powder.

Protocol 2: Functionalization of Chitosan

This protocol describes the grafting of this compound onto the amine groups of the chitosan backbone.

Step 1: Dissolution of Chitosan

  • Dissolve chitosan (1.0 eq. based on repeating units) in a 2% (w/w) acetic acid solution with stirring until a clear solution is obtained.

Step 2: Activation of this compound

  • In a separate flask, dissolve this compound (0.5 eq. relative to chitosan repeating units) in DMSO.

  • Add NHS (2.0 eq. relative to the acid) and EDC-HCl (2.0 eq. relative to the acid) to the solution.

  • Stir the mixture at room temperature for 1 hour.

Step 3: Conjugation to Chitosan

  • Add the activated this compound solution dropwise to the chitosan solution.

  • Allow the reaction to proceed for 48 hours at room temperature with constant stirring.[14]

Step 4: Purification of Chitosan-pyrazole Conjugate

  • Precipitate the conjugate by slowly adding the reaction mixture to a large volume of cold acetone.

  • Collect the precipitate by centrifugation.

  • Wash the precipitate repeatedly with a mixture of water and acetone to remove unreacted reagents.

  • Dry the purified Chitosan-pyrazole conjugate under vacuum.

Characterization and Data Presentation

Thorough characterization is essential to confirm the successful synthesis of the polymer-pyrazole conjugates and to determine the degree of functionalization.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the starting materials and the final conjugate. Successful conjugation is confirmed by the appearance of new peaks or shifts in existing peaks. For example, the formation of an amide bond between PEG-NH2 and the carboxylic acid will result in a characteristic amide I band around 1650 cm⁻¹. The C=O stretching vibration of the carboxylic acid in the starting material (around 1677 cm⁻¹) will decrease in intensity.[15] The strong C-O-C stretching of the PEG backbone is expected around 1100 cm⁻¹.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for structural elucidation. In ¹H NMR, the appearance of proton signals from both the polymer backbone and the pyrazole moiety in the same spectrum confirms conjugation. The degree of substitution can be quantified by comparing the integration of characteristic polymer peaks with the peaks of the pyrazole protons.[18]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be obtained from the characterization of the polymer-pyrazole conjugates.

Table 1: Reaction Yields and Degree of Substitution

Polymer ConjugateTheoretical Molar Ratio (Polymer:Acid)Reaction Yield (%)Degree of Substitution (%)*
PEG-pyrazole1:1.58592
Chitosan-pyrazole1:0.5 (repeating unit)7815

*Degree of substitution for PEG is the percentage of polymer chains functionalized. For chitosan, it is the percentage of glucosamine units functionalized, determined by NMR.

Table 2: Spectroscopic Characterization Data

CompoundKey FTIR Peaks (cm⁻¹)Key ¹H NMR Peaks (δ, ppm)
This compound~3100 (N-H), ~1680 (C=O), ~1600 (C=C aromatic)Aromatic protons (~7.5-8.5), Pyrazole protons (~6.5, ~7.8)
NH2-PEG-OH~3400 (O-H), ~2880 (C-H), ~1100 (C-O-C)PEG backbone (~3.6), -CH₂-NH₂ (~2.9)
PEG-pyrazole~3300 (N-H), ~2880 (C-H), ~1650 (Amide C=O) , ~1100 (C-O-C)PEG backbone (~3.6), Pyrazole & Benzoic protons (~6.5-8.5)
Chitosan~3400 (O-H, N-H), ~2870 (C-H), ~1655 (Amide I), ~1590 (N-H)Chitosan backbone (~3.5-4.5)
Chitosan-pyrazole~3400 (O-H, N-H), ~2870 (C-H), ~1650 (Amide I) , ~1590 (N-H)Chitosan backbone (~3.5-4.5), Pyrazole & Benzoic protons (~6.5-8.5)

Visualizations

Experimental Workflow

experimental_workflow cluster_activation Activation of this compound cluster_peg PEG Conjugation cluster_chitosan Chitosan Conjugation cluster_purification Purification cluster_characterization Characterization A1 Dissolve Acid in DMSO/MES Buffer A2 Add EDC and NHS A1->A2 A3 Stir for 30-60 min A2->A3 P2 Add Activated Acid A3->P2 To PEG C2 Add Activated Acid A3->C2 To Chitosan P1 Dissolve NH2-PEG-OH P1->P2 P3 React for 2h P2->P3 PU1 Dialysis (PEG) or Precipitation (Chitosan) P3->PU1 C1 Dissolve Chitosan in Acetic Acid C1->C2 C3 React for 48h C2->C3 C3->PU1 PU2 Lyophilization/Drying PU1->PU2 CH1 FTIR Spectroscopy PU2->CH1 CH2 NMR Spectroscopy PU2->CH2 CH3 Quantify Substitution CH1->CH3 CH2->CH3

Caption: Workflow for polymer functionalization.

p38 MAP Kinase Signaling Pathway

p38_mapk_pathway Stimuli Stress / Cytokines (e.g., TNF-α, IL-1β) MAP3K MAPKKK (e.g., TAK1, ASK1) Stimuli->MAP3K MAP2K MAPKK (MKK3/6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates Downstream Downstream Targets (e.g., MK2, Transcription Factors) p38->Downstream phosphorylates Response Cellular Response (Inflammation, Apoptosis) Downstream->Response Inhibitor Polymer-Pyrazole Conjugate Inhibitor->p38 inhibits

Caption: Inhibition of p38 MAPK pathway.

Conclusion

The functionalization of polymers with this compound represents a promising strategy for the development of novel polymer-drug conjugates. The protocols provided herein offer a robust framework for the synthesis and characterization of these materials. The potential to inhibit key signaling pathways, such as the p38 MAP kinase pathway, makes these conjugates attractive candidates for further investigation in the fields of oncology and inflammatory disease research. Further studies should focus on optimizing the degree of substitution, evaluating drug release kinetics, and assessing the in vitro and in vivo efficacy of these novel therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1H-pyrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of 3-(1H-pyrazol-1-yl)benzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent and effective method for synthesizing this compound is the Ullmann condensation. This copper-catalyzed N-arylation reaction involves coupling pyrazole with a 3-halobenzoic acid (e.g., 3-bromobenzoic acid or 3-iodobenzoic acid) in the presence of a copper catalyst, a ligand, and a base at elevated temperatures. Another, though less direct, approach is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.

Q2: I am experiencing low yields in my Ullmann condensation. What are the likely causes?

A2: Low yields in the Ullmann condensation for this specific synthesis can stem from several factors:

  • Inactive Catalyst: The copper catalyst may be oxidized or otherwise deactivated.

  • Suboptimal Reaction Conditions: The temperature, reaction time, and choice of solvent can significantly impact the yield.

  • Inappropriate Base or Ligand: The base may not be strong enough to deprotonate the pyrazole effectively, or the ligand may not be suitable for stabilizing the copper catalyst.

  • Poor Quality Starting Materials: Impurities in the pyrazole or 3-halobenzoic acid can interfere with the reaction.

  • Side Reactions: Competing reactions such as homocoupling of the 3-halobenzoic acid or decarboxylation can consume starting materials and reduce the yield of the desired product.

Q3: How can I minimize the formation of side products?

A3: Minimizing side products requires careful optimization of the reaction conditions:

  • Homocoupling of 3-halobenzoic acid: This can be reduced by using a slight excess of pyrazole and ensuring the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Decarboxylation: High reaction temperatures can lead to the loss of the carboxylic acid group. It is crucial to use the lowest effective temperature for the reaction.

  • Hydroxylation: The presence of water can lead to the formation of 3-hydroxybenzoic acid. Using anhydrous solvents and reagents is recommended.

Q4: What is the best way to purify the final product?

A4: this compound has both an acidic carboxylic acid group and a basic pyrazole ring, which can be exploited for purification.

  • Acid-Base Extraction: The crude product can be dissolved in an organic solvent and washed with an aqueous base (like sodium bicarbonate) to extract the acidic product into the aqueous layer as its salt. The aqueous layer is then separated and acidified (e.g., with HCl) to precipitate the pure product, which can be collected by filtration.[1][2][3][4][5]

  • Recrystallization: The product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.[6][7][8][9][10]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of this compound via the Ullmann condensation.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Materials 1. Inactive copper catalyst.2. Reaction temperature is too low.3. Insufficiently strong base.4. Inappropriate ligand or solvent.1. Use a fresh source of copper(I) salt (e.g., CuI) and ensure the reaction is run under an inert atmosphere.2. Gradually increase the reaction temperature in increments of 10 °C.3. Switch to a stronger base such as K₂CO₃, K₃PO₄, or Cs₂CO₃.4. Screen different ligands (e.g., L-proline, 1,10-phenanthroline) and high-boiling point polar aprotic solvents (e.g., DMF, DMSO).
Significant Formation of 3,3'-Biphenyldicarboxylic Acid 1. Homocoupling of the 3-halobenzoic acid due to high catalyst loading or temperature.1. Reduce the catalyst loading to 5-10 mol%.2. Lower the reaction temperature.3. Use a slight excess (1.1-1.2 equivalents) of pyrazole.
Presence of 3-Hydroxybenzoic Acid in the Product 1. Presence of water or hydroxide ions in the reaction mixture.1. Use anhydrous solvents and reagents.2. Ensure the 3-halobenzoic acid is free from phenolic impurities.
Product is an Intractable Oil or Difficult to Crystallize 1. Presence of impurities.2. The product may have a low melting point.1. Purify the crude product using acid-base extraction followed by recrystallization.2. If the product is an oil, try triturating with a non-polar solvent (e.g., hexanes) to induce solidification.
Difficulty in Removing Copper Catalyst from the Product 1. The product is coordinating to the copper catalyst.1. After the reaction, dilute the mixture with a suitable solvent and filter through a plug of silica gel or celite.2. Wash the organic layer with an aqueous solution of a chelating agent like EDTA during workup.

Data Presentation

The following tables summarize the expected impact of various reaction parameters on the yield of this compound based on literature for similar Ullmann-type N-arylation reactions.

Table 1: Effect of Reactants and Catalyst on Yield

Parameter Variation Expected Impact on Yield Rationale
3-Halobenzoic Acid 3-Iodobenzoic acid vs. 3-Bromobenzoic acidHigher yield with 3-iodobenzoic acidThe C-I bond is weaker and more reactive than the C-Br bond in copper-catalyzed cross-coupling reactions.
Copper Source CuI, Cu₂O, Cu(OAc)₂CuI is often preferred for its reliability and high reactivity.The choice of copper source can influence the catalytic cycle and overall reaction efficiency.
Catalyst Loading 5 mol% vs. 10 mol% vs. 20 mol%Increasing catalyst loading can improve the reaction rate, but may also lead to more side products. 5-10 mol% is often optimal.Higher catalyst concentrations can promote side reactions like homocoupling.

Table 2: Effect of Reaction Conditions on Yield

Parameter Variation Expected Impact on Yield Rationale
Ligand None, L-proline, 1,10-phenanthroline, Diamine ligandsLigands generally increase the yield significantly.Ligands stabilize the copper catalyst, improve its solubility, and facilitate the catalytic cycle, often allowing for milder reaction conditions.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Cs₂CO₃ is often the most effective base, followed by K₃PO₄.A stronger base more effectively deprotonates the pyrazole, increasing the concentration of the active nucleophile.
Solvent Toluene, Dioxane, DMF, DMSOHigh-boiling polar aprotic solvents like DMF and DMSO generally give higher yields.These solvents help to dissolve the reactants and the base, and they can tolerate the higher temperatures often required for Ullmann reactions.
Temperature 80 °C vs. 110 °C vs. 140 °CYield generally increases with temperature up to an optimal point, after which decomposition and side reactions may decrease the yield.Higher temperatures increase the reaction rate, but can also promote side reactions like decarboxylation.

Experimental Protocols

General Protocol for Ullmann Condensation

This is a representative protocol for the copper-catalyzed N-arylation of pyrazole with a 3-halobenzoic acid.[11][12] Optimization may be necessary for specific substrates and scales.

Materials:

  • Pyrazole (1.0 mmol)

  • 3-Bromobenzoic acid or 3-Iodobenzoic acid (1.2 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • L-proline (0.2 mmol, 20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a dry Schlenk flask, add pyrazole, 3-halobenzoic acid, CuI, L-proline, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 110-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24 hours.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the aqueous layer and wash the organic layer with water (2 x 10 mL).

  • Combine the aqueous layers and acidify to pH 2-3 with 1M HCl.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to afford the crude product.

  • Further purify the product by recrystallization from an ethanol/water mixture.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Pyrazole - 3-Halobenzoic acid - CuI - Ligand - Base B Add Anhydrous Solvent (e.g., DMF) A->B C Inert Atmosphere (Ar/N2) B->C D Heat to 110-120 °C C->D E Stir for 12-24h D->E F Monitor by TLC/LC-MS E->F G Cool to RT F->G H Aqueous Workup (EtOAc/Water) G->H I Acid-Base Extraction H->I J Precipitation & Filtration I->J K Recrystallization J->K L Pure this compound K->L

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_incomplete Troubleshooting Incomplete Reaction cluster_side_products Troubleshooting Side Products start Low Yield of This compound q1 Is there unreacted starting material? start->q1 a1_yes Incomplete Reaction q1->a1_yes Yes a1_no Side Product Formation q1->a1_no No sol1 Increase Temperature a1_yes->sol1 sp1 Identify Side Products (NMR, MS) a1_no->sp1 sol2 Increase Reaction Time sol1->sol2 sol3 Change Base/Ligand/Solvent sol2->sol3 sol4 Check Catalyst Activity sol3->sol4 end Improved Yield sol4->end sp2 Homocoupling? -> Lower Temp/Catalyst Loading sp1->sp2 sp3 Decarboxylation? -> Lower Temperature sp2->sp3 sp4 Hydroxylation? -> Use Anhydrous Conditions sp3->sp4 sp4->end

Caption: A logical decision tree for troubleshooting low synthesis yields.

References

common side products in the synthesis of pyrazole derivatives and their avoidance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in pyrazole synthesis?

The most frequently encountered side product is a regioisomeric mixture when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][2][3][4][5] Other common issues include incomplete cyclization, low conversion rates, and the formation of colored impurities due to the degradation of starting materials or oxidation of intermediates.[2][3] In some cases, pyrazoline intermediates may be formed, which require a subsequent oxidation step to yield the aromatic pyrazole.[6][7] Additionally, in metal-catalyzed N-arylation reactions, biaryl formation through homocoupling of the aryl halide can occur.[3]

Q2: How can the formation of regioisomers be avoided or minimized?

The formation of regioisomers is a common challenge that can be addressed by several strategies:[2][3][6]

  • Solvent Selection: The choice of solvent can significantly influence regioselectivity. For instance, aprotic dipolar solvents have been shown to provide better results than polar protic solvents like ethanol in certain reactions.[5][6] 2,2,2-Trifluoroethanol (TFE) has also been used to favor the formation of a single regioisomer.[3]

  • Catalyst and pH Control: The use of acid or base catalysis can alter the nucleophilicity of the nitrogen atoms in the substituted hydrazine, thereby directing the initial cyclization step.[2][3] For example, acetic acid catalysis in DMSO or ethanol has been suggested to improve selectivity.[6]

  • Steric Hindrance: Employing a bulky substituent on the hydrazine can sterically hinder the reaction at one of the carbonyl carbons, leading to the preferential formation of one regioisomer.[2]

  • Use of 1,3-Dicarbonyl Surrogates: Utilizing precursors with differentiated reactivity at the 1 and 3 positions, such as β-enaminones, can "lock in" the regiochemistry before the cyclization step.[3]

Q3: My reaction mixture has turned a dark color. What is the cause and how can I prevent it?

Discoloration of the reaction mixture, often to yellow or red, is a common observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[2][3] This is typically due to the formation of colored impurities from the decomposition of the hydrazine starting material or oxidative processes.[2][3] To mitigate this, consider the following:

  • Use Fresh or Purified Hydrazine: Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[2]

  • Addition of a Mild Base: If using a hydrazine salt, the reaction mixture can become acidic, promoting the formation of colored byproducts. Adding a mild base can neutralize the acid and lead to a cleaner reaction.[2]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions.[2]

Q4: How can I purify my pyrazole derivative from the side products?

Standard purification techniques are generally effective for isolating pyrazole derivatives:

  • Column Chromatography: Silica gel column chromatography is a widely used method to separate the desired pyrazole from regioisomers and other impurities.[3]

  • Recrystallization: This is an effective method for purifying solid pyrazole derivatives and can help remove colored impurities.[2]

  • Acid Addition Salt Formation: A less common but effective method involves dissolving the crude pyrazole in a suitable solvent, reacting it with an inorganic or organic acid to form the acid addition salt, and then separating the salt by crystallization.[8][9]

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Reaction

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting materials.

  • The isolated yield of the desired pyrazole is lower than expected.

Possible Causes and Solutions:

CauseRecommended Solution
Impure Starting Materials Ensure the 1,3-dicarbonyl compound and hydrazine derivative are of high purity. Impurities can lead to side reactions and lower the yield.[2] Use freshly opened or purified hydrazine reagents, as they can degrade over time.[2]
Suboptimal Reaction Stoichiometry Verify the stoichiometry of the reactants. A slight excess (1.0-1.2 equivalents) of the hydrazine is sometimes used to drive the reaction to completion.[2]
Inadequate Reaction Conditions Optimize the reaction temperature, time, and solvent. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction duration.[2] In some cases, a catalyst may be necessary to facilitate the reaction.[4]
Steric Hindrance Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can slow down the reaction. Increasing the reaction temperature or prolonging the reaction time may be necessary.[3]

Troubleshooting Workflow for Low Yield

G start Low Yield of Pyrazole purity Assess Starting Material Purity start->purity stoichiometry Check Reaction Stoichiometry purity->stoichiometry If pure conditions Optimize Reaction Conditions (Temperature, Time, Solvent) stoichiometry->conditions If correct purification Review Purification Technique conditions->purification If optimized end Improved Yield purification->end If efficient

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

Issue 2: Formation of Regioisomers

Symptoms:

  • ¹H or ¹³C NMR spectrum of the crude product shows two sets of signals for the pyrazole core and its substituents.

  • TLC analysis shows two spots with very similar Rf values.

Possible Causes and Solutions:

CauseRecommended Solution
Unsymmetrical 1,3-Dicarbonyl Compound The two carbonyl groups have different reactivities, leading to the nucleophilic attack of the hydrazine at both sites.[1][2]
Substituted Hydrazine The two nitrogen atoms of the substituted hydrazine have different nucleophilicities.[2]

Strategies to Improve Regioselectivity:

StrategyDescription
Solvent Optimization Aprotic dipolar solvents (e.g., DMSO, DMAc) or fluorinated alcohols (e.g., TFE) can favor the formation of one regioisomer over the other.[3][5][6]
pH Control The addition of a catalytic amount of an acid (e.g., acetic acid, HCl) or a base can influence the site of the initial nucleophilic attack.[2][3][6]
Temperature Control In some cases, running the reaction at a lower or higher temperature can improve the regioselectivity.
Use of Precursors with Differentiated Reactivity Employing β-enaminones or other 1,3-dicarbonyl surrogates can direct the cyclization to yield a single product.[3]

Visualizing Regioisomer Formation

G cluster_start Reactants cluster_intermediate Intermediates cluster_product Products Unsymmetrical\n1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Hydrazone A Hydrazone A Unsymmetrical\n1,3-Dicarbonyl->Hydrazone A Attack at C1 Hydrazone B Hydrazone B Unsymmetrical\n1,3-Dicarbonyl->Hydrazone B Attack at C3 Substituted\nHydrazine Substituted Hydrazine Substituted\nHydrazine->Hydrazone A Substituted\nHydrazine->Hydrazone B Regioisomer 1 Regioisomer 1 Hydrazone A->Regioisomer 1 Cyclization Regioisomer 2 Regioisomer 2 Hydrazone B->Regioisomer 2 Cyclization

Caption: Formation of regioisomers from an unsymmetrical 1,3-dicarbonyl.

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis

This protocol describes a general method for the synthesis of pyrazole derivatives via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1]

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine derivative (1.0-1.2 eq)

  • Solvent (e.g., ethanol, acetic acid, or an aprotic dipolar solvent)

  • Optional: Acid or base catalyst

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.

  • Add the hydrazine derivative to the solution. If using a hydrazine salt, a mild base may be added to neutralize the acid.

  • If required, add the acid or base catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Perform an aqueous work-up by diluting the residue with an organic solvent (e.g., ethyl acetate) and washing sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Experimental Workflow for Knorr Pyrazole Synthesis

G A Dissolve 1,3-Dicarbonyl in Solvent B Add Hydrazine Derivative A->B C Heat and Monitor Reaction B->C D Cool and Concentrate C->D E Aqueous Work-up D->E F Dry and Concentrate E->F G Purify Product F->G

Caption: Experimental workflow for the Knorr pyrazole synthesis.

References

Technical Support Center: Purification of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying pyrazole carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying pyrazole carboxylic acids?

A1: The primary purification techniques for pyrazole carboxylic acids are:

  • Recrystallization: A widely used method for solid compounds. It involves dissolving the crude product in a hot solvent and allowing it to cool, leading to the formation of pure crystals.

  • Column Chromatography: Effective for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful for removing impurities with similar solubility to the desired product and for separating regioisomers.[1]

  • Acid-Base Extraction: This liquid-liquid extraction technique leverages the acidic nature of the carboxylic acid group. The compound is deprotonated with a base to form a water-soluble salt, which is then separated from neutral and basic impurities. The carboxylic acid is subsequently regenerated by acidification.

Q2: How do I choose the right purification method for my pyrazole carboxylic acid?

A2: The choice of method depends on the nature of the impurities, the scale of the purification, and the physical properties of your compound.

  • For removal of minor, structurally different impurities from a solid product, recrystallization is often the most efficient method.

  • If your crude product is an oil or contains a complex mixture of impurities, including regioisomers, column chromatography is generally the preferred method.[1]

  • To remove neutral or basic impurities, acid-base extraction is a highly effective and scalable technique.

Q3: What are the common impurities encountered in the synthesis of pyrazole carboxylic acids?

A3: Common impurities include unreacted starting materials, reagents, and byproducts from the synthetic route. A significant challenge in pyrazole synthesis, particularly with unsymmetrical starting materials, is the formation of regioisomers , which can be difficult to separate due to their similar physical properties. Incomplete cyclization can also lead to pyrazoline intermediates as byproducts. Additionally, side reactions involving hydrazine starting materials can produce colored impurities.

Q4: How can I assess the purity of my pyrazole carboxylic acid?

A4: The purity of pyrazole carboxylic acids is most commonly assessed by:

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive and quantitative technique. Reversed-phase HPLC is frequently used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product and identify impurities.

  • Melting Point Analysis: A sharp melting point range typically indicates high purity for a solid compound.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Solution(s)
Product "oils out" instead of crystallizing. The compound is precipitating at a temperature above its melting point. The solvent may be too nonpolar.- Add more of the "good" solvent to the hot solution to lower the saturation point.- Ensure the solution cools as slowly as possible.- Change to a more polar solvent or a different mixed-solvent system.
Low recovery of purified product. - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent to dissolve the crude product.- Cool the solution in an ice bath to maximize precipitation.- Ensure the filtration apparatus is pre-heated before hot filtration.
Colored impurities remain in the crystals. The impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration. Be aware this may reduce the yield.- A second recrystallization may be necessary.
No crystals form upon cooling. The solution is not supersaturated.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.- Evaporate some of the solvent to increase the concentration and then cool again.
Column Chromatography Issues
Problem Possible Cause(s) Solution(s)
Poor separation of the desired compound from an impurity. - Inappropriate mobile phase polarity.- Column overloading.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. A solvent system that gives an Rf value of 0.2-0.4 for the desired compound is a good starting point.- Reduce the amount of crude material loaded onto the column.
The compound is not eluting from the column. The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase (gradient elution).
The compound is eluting too quickly (with the solvent front). The mobile phase is too polar.- Start with a less polar mobile phase.
Streaking or tailing of bands on the column. - The compound is not very soluble in the mobile phase.- The compound is interacting strongly with the stationary phase (e.g., acidic compounds on silica gel).- Choose a solvent system in which the compound is more soluble.- "Dry loading" the sample onto the column can help.- For acidic compounds on silica gel, adding a small amount of acetic acid to the mobile phase can improve peak shape.
Separation of regioisomers is unsuccessful. Regioisomers often have very similar polarities.- Use a very long column and a slow flow rate.- Employ a shallow solvent gradient.- High-Performance Liquid Chromatography (HPLC) may be necessary for difficult separations.

Data Presentation

Table 1: Common Solvents for Recrystallization of Pyrazole Carboxylic Acids

Solvent/SystemPolarityTypical Use
EthanolPolar ProticGeneral purpose, good for moderately polar compounds.
MethanolPolar ProticSimilar to ethanol, but can be a better solvent for more polar compounds.
IsopropanolPolar ProticLess polar than ethanol, good for less polar compounds.
AcetonePolar AproticGood solvent for a wide range of polarities.
Ethyl AcetateMid-PolarityOften used for compounds of intermediate polarity.
Ethanol/WaterMixed ProticA versatile mixed-solvent system for polar pyrazole derivatives.
Hexane/Ethyl AcetateMixedGood for less polar compounds; ethyl acetate is the "good" solvent and hexane is the "poor" solvent.

Table 2: Typical HPLC Conditions for Purity Analysis of Pyrazole Carboxylic Acids

ParameterTypical Conditions
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). For MS compatibility, volatile buffers like ammonium formate or formic acid are used.[2]
Elution Isocratic or gradient elution can be used.
Flow Rate 1.0 mL/min
Detection UV at a wavelength where the compound has maximum absorbance (e.g., 254 nm).
Column Temperature Ambient or controlled (e.g., 25-30 °C).

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent
  • Solvent Selection: Choose a solvent in which the pyrazole carboxylic acid is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude pyrazole carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, for example, by air-drying on the filter paper or in a desiccator.

Protocol 2: Purification by Column Chromatography (Normal Phase)
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude pyrazole carboxylic acid in a minimal amount of a suitable solvent (ideally the mobile phase). Carefully load the sample onto the top of the silica gel column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and adding the dry powder to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity if a gradient is used. The choice of eluent should be guided by prior TLC analysis.

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure desired compound.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazole carboxylic acid.

Protocol 3: Acid-Base Extraction
  • Dissolution: Dissolve the crude pyrazole carboxylic acid mixture in an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.

  • Basification: Add a basic aqueous solution (e.g., saturated sodium bicarbonate solution) to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate. The deprotonated pyrazole carboxylic acid salt will be in the aqueous layer, while neutral and basic impurities will remain in the organic layer.

  • Extraction of Aqueous Layer: Drain the aqueous layer into a clean flask. To ensure complete extraction, the organic layer can be washed again with the basic solution, and the aqueous layers combined.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify by slowly adding a strong acid (e.g., concentrated HCl) until the solution is acidic (test with pH paper). The pyrazole carboxylic acid will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water to remove any remaining salts and then dry the purified product.

Visualizations

experimental_workflow crude Crude Pyrazole Carboxylic Acid recrystallization Recrystallization crude->recrystallization Solid product chromatography Column Chromatography crude->chromatography Oily or complex mixture extraction Acid-Base Extraction crude->extraction Contains neutral/basic impurities pure_solid Pure Solid Product recrystallization->pure_solid chromatography->pure_solid pure_oil Pure Oily Product chromatography->pure_oil extraction->pure_solid analysis Purity Analysis (HPLC, NMR, MS) pure_solid->analysis pure_oil->analysis

Caption: General purification workflow for pyrazole carboxylic acids.

troubleshooting_recrystallization start Recrystallization Attempt oiling_out Product 'Oils Out'? start->oiling_out low_yield Low Yield? oiling_out->low_yield No solution1 Increase solvent volume Slow down cooling oiling_out->solution1 Yes colored_crystals Crystals are Colored? low_yield->colored_crystals No solution2 Minimize hot solvent Cool in ice bath low_yield->solution2 Yes success Pure Crystals Obtained colored_crystals->success No solution3 Use activated charcoal Repeat recrystallization colored_crystals->solution3 Yes solution1->start solution2->start solution3->start

Caption: Troubleshooting decision tree for recrystallization.

References

troubleshooting low reactivity of 3-(1H-pyrazol-1-yl)benzoic acid in coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low reactivity with 3-(1H-pyrazol-1-yl)benzoic acid in coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound often unreactive in standard coupling reactions?

A1: The low reactivity of this compound can be attributed to a combination of electronic and steric factors. The pyrazole ring is an electron-rich heterocycle which can increase the electron density on the benzoic acid moiety, potentially making it less reactive towards certain coupling partners. Additionally, the pyrazole group can chelate with metal catalysts, sometimes leading to catalyst inhibition or the formation of inactive complexes. The position of the pyrazole on the benzoic acid ring can also create steric hindrance around the reactive sites.

Q2: How does the pyrazole moiety affect amide coupling reactions?

A2: The pyrazole ring is electron-withdrawing through inductive effects but can also be electron-donating through resonance. This electronic nature can influence the reactivity of the carboxylic acid group. More significantly, the nitrogen atoms in the pyrazole ring can act as Lewis bases and interact with the coupling reagents or catalysts, potentially interfering with the desired reaction pathway. For sterically hindered amines, the pyrazole group can present a steric barrier, making the approach to the activated carboxylic acid difficult.

Q3: What are the primary challenges in performing Suzuki-Miyaura coupling with this molecule?

A3: For Suzuki-Miyaura coupling, if the benzoic acid portion is halogenated, the electron-rich nature of the pyrazole can make the oxidative addition step of the palladium catalyst slower. The nitrogen atoms of the pyrazole can also coordinate to the palladium center, which may inhibit the catalytic cycle.[1] Furthermore, N-H containing pyrazoles can react under basic conditions, leading to potential side reactions, though the N-substituted pyrazole in this molecule mitigates direct N-arylation.

Q4: Can I perform C-H activation on the pyrazole ring for direct arylation?

A4: Direct C-H activation on electron-rich heterocycles like pyrazole is a known strategy. However, achieving regioselectivity can be challenging. For this compound, the electronic and steric environment will dictate the most reactive C-H bond. These reactions often require specific catalysts and directing groups to be effective and may lead to a mixture of products.

Troubleshooting Guides

Issue 1: Low Yield in Amide Coupling Reactions

Your amide coupling reaction with this compound is resulting in low yields or no product.

Possible Causes and Solutions:

  • Inadequate Carboxylic Acid Activation: The carboxylic acid may not be sufficiently activated.

    • Solution: Use a more potent activating agent. HATU, HBTU, or COMU are generally more effective than EDC/HOBt for challenging substrates. The addition of DMAP can also enhance the reaction rate.[2][3]

  • Steric Hindrance: The amine coupling partner may be too sterically hindered.

    • Solution: Increase the reaction temperature and time. Consider using a less bulky base. For highly hindered substrates, converting the carboxylic acid to an acyl fluoride may be a more effective strategy.[4][5]

  • Poor Nucleophilicity of the Amine: The amine may be electron-deficient and therefore a poor nucleophile.

    • Solution: Employ more forcing reaction conditions (higher temperature, longer reaction time). The use of stronger activating agents is also recommended. A change of solvent to a more polar one like DMF or NMP might also be beneficial.[2]

  • Catalyst/Reagent Inhibition: The pyrazole nitrogens may be interfering with the coupling reagents.

    • Solution: Increase the stoichiometry of the coupling reagents. Sometimes, a change in the type of coupling reagent can overcome this inhibition.

start Low Amide Coupling Yield check_activation Is carboxylic acid activation sufficient? start->check_activation check_sterics Is steric hindrance an issue? check_activation->check_sterics Yes solution_activation Use stronger activating agent (HATU, COMU). Add DMAP. check_activation->solution_activation No check_nucleophilicity Is the amine a poor nucleophile? check_sterics->check_nucleophilicity No solution_sterics Increase temperature and reaction time. Consider converting to acyl fluoride. check_sterics->solution_sterics Yes check_inhibition Is catalyst/reagent inhibition occurring? check_nucleophilicity->check_inhibition No solution_nucleophilicity Use forcing conditions (higher temp, longer time). Use stronger activating agent. check_nucleophilicity->solution_nucleophilicity Yes solution_inhibition Increase stoichiometry of coupling reagents. Change coupling reagent type. check_inhibition->solution_inhibition Yes end Improved Yield solution_activation->end solution_sterics->end solution_nucleophilicity->end solution_inhibition->end

Caption: Troubleshooting workflow for low amide coupling yields.

Issue 2: Low Yield in Suzuki-Miyaura Cross-Coupling

When using a halogenated derivative of this compound, the Suzuki-Miyaura reaction gives poor yields.

Possible Causes and Solutions:

  • Catalyst Deactivation: The pyrazole nitrogens can coordinate to the palladium catalyst, leading to deactivation.[1]

    • Solution: Use ligands that are more strongly coordinating and can prevent the pyrazole from binding to the palladium center. Bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos are often effective. Using a higher catalyst loading might also be necessary.

  • Slow Oxidative Addition: The electron-rich nature of the substrate can slow down the oxidative addition step.

    • Solution: Increase the reaction temperature. Microwave irradiation can be particularly effective in driving the reaction to completion. The choice of base is also crucial; stronger bases like Cs₂CO₃ or K₃PO₄ are often required.[6]

  • Protodeboronation of Boronic Acid: The boronic acid coupling partner may be unstable under the reaction conditions.

    • Solution: Use a milder base such as K₂CO₃ or KF. Ensure the reaction is performed under strictly anhydrous and inert conditions. Using potassium trifluoroborate salts instead of boronic acids can sometimes mitigate this issue.

start Low Suzuki-Miyaura Yield check_catalyst Is the catalyst being deactivated? start->check_catalyst check_oxidative_addition Is oxidative addition slow? check_catalyst->check_oxidative_addition No solution_catalyst Use bulky, electron-rich phosphine ligands (XPhos, SPhos). Increase catalyst loading. check_catalyst->solution_catalyst Yes check_boronic_acid Is the boronic acid stable? check_oxidative_addition->check_boronic_acid No solution_oxidative_addition Increase reaction temperature (consider microwave). Use a stronger base (Cs₂CO₃, K₃PO₄). check_oxidative_addition->solution_oxidative_addition Yes solution_boronic_acid Use a milder base (K₂CO₃, KF). Use potassium trifluoroborate salts. check_boronic_acid->solution_boronic_acid Yes end Improved Yield solution_catalyst->end solution_oxidative_addition->end solution_boronic_acid->end

Caption: Optimization pathway for Suzuki-Miyaura reactions.

Data Presentation

Table 1: Recommended Conditions for Amide Coupling of this compound
Amine TypeCoupling Reagent (equiv.)Base (equiv.)SolventTemp (°C)Time (h)Expected Yield
Primary, non-hinderedEDC/HOBt (1.2)DIPEA (2.0)DCMRT12-24Moderate to Good
Primary, hinderedHATU (1.2)DIPEA (2.5)DMFRT - 5012-24Good
Electron-deficientCOMU (1.2)2,4,6-collidine (3.0)DMF50 - 8024-48Moderate
Secondary, hinderedAcyl Fluoride*Et₃N (2.0)MeCN8012-24Moderate to Good

*Prepared separately using a fluorinating agent like PyFluor.

Table 2: Starting Conditions for Suzuki-Miyaura Coupling of 3-Bromo-5-(1H-pyrazol-1-yl)benzoic acid
Boronic AcidPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O10012
4-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)Cs₂CO₃ (2.0)Toluene11012
3-Pyridylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2.0)DME/H₂O9018
Methylboronic acidPdCl₂(dppf) (3)-Na₂CO₃ (2.0)THF/H₂O8024

Experimental Protocols

Protocol 1: General Procedure for HATU-mediated Amide Coupling
  • To a solution of this compound (1.0 equiv.) in anhydrous DMF, add HATU (1.1 equiv.) and DIPEA (2.2 equiv.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.0-1.2 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature or heat as required, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
  • In a reaction vessel, combine the halogenated this compound derivative (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the palladium catalyst, and the ligand.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent and the base.

  • Heat the reaction mixture to the desired temperature and stir for the specified time, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

References

optimizing reaction conditions for the N-arylation of pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing N-Arylation of Pyrazole

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize reaction conditions for the N-arylation of pyrazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic systems for the N-arylation of pyrazole?

A1: The two most common catalytic systems for N-arylation of pyrazoles are copper-catalyzed (Ullmann-type) and palladium-catalyzed (Buchwald-Hartwig) cross-coupling reactions.[1][2][3] Copper-catalyzed reactions often utilize copper(I) salts like CuI or Cu₂O with a ligand, while palladium-catalyzed systems typically employ a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a phosphine ligand.[4][5]

Q2: How do I choose between a copper- and a palladium-based catalytic system?

A2: The choice depends on several factors including substrate scope, functional group tolerance, and cost. Palladium catalysts are often milder but can be more expensive and sensitive.[2] Copper-catalyzed systems are more cost-effective but traditionally required harsh reaction conditions, although modern advancements have led to milder protocols with the use of appropriate ligands.[3][6][7]

Q3: What is the role of the ligand in the reaction?

A3: Ligands are crucial for stabilizing the metal catalyst, increasing its solubility, and facilitating the catalytic cycle. In copper-catalyzed systems, diamine ligands are commonly used.[7][8][9] For palladium-catalyzed reactions, bulky, electron-rich phosphine ligands (e.g., XPhos, tBuDavePhos) are often required.[4][10]

Q4: Can I perform the N-arylation without a ligand?

A4: While challenging, some ligand-free protocols have been developed, particularly for copper-catalyzed reactions under specific conditions, which can simplify the reaction setup and purification.

Troubleshooting Guide

Problem 1: Low to No Product Yield

Low or no yield is a frequent issue in N-arylation reactions. A systematic approach to troubleshooting is essential for identifying the root cause.

  • Potential Cause 1: Inactive Catalyst

    • Solution: Ensure the catalyst is not degraded. Use fresh catalyst or a new batch. For palladium catalysts, ensure they have been stored under an inert atmosphere.

  • Potential Cause 2: Inappropriate Ligand

    • Solution: The choice of ligand is critical. Screen a panel of ligands. For copper-catalyzed reactions, try different diamine or phenanthroline-based ligands. For palladium-catalyzed reactions, experiment with different bulky phosphine ligands.

  • Potential Cause 3: Suboptimal Base or Solvent

    • Solution: The base and solvent play a significant role in the reaction's success.[1][7] Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, KOtBu) and solvents (e.g., DMF, DMSO, Toluene, Dioxane).[1][11] The solubility of the pyrazole salt, which is influenced by the base and solvent, can impact the reaction rate.[1]

  • Potential Cause 4: Low Reaction Temperature

    • Solution: N-arylation reactions often require elevated temperatures.[12][13] If the reaction is sluggish, incrementally increase the temperature. Microwave irradiation can also be used to expedite the reaction.[13]

Problem 2: Formation of Side Products

The presence of side products can complicate purification and reduce the yield of the desired N-aryl pyrazole.

  • Potential Cause 1: Homocoupling of Aryl Halide

    • Solution: This is more common in Ullmann-type reactions. Reducing the catalyst loading or reaction temperature may minimize this side reaction.

  • Potential Cause 2: C-Arylation instead of N-Arylation

    • Solution: While N-arylation is generally favored, C-arylation can occur. Modifying the ligand and reaction conditions can enhance regioselectivity.

  • Potential Cause 3: Decomposition of Starting Materials or Product

    • Solution: If the reaction is run at too high a temperature or for too long, decomposition can occur. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize the effect of various parameters on the yield of N-arylation of pyrazole based on literature data.

Table 1: Effect of Catalyst and Ligand on N-Arylation of Pyrazole with 4-Iodotoluene

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Cu₂O (5)N-ligand-A (Salox) (5)Cs₂CO₃Acetonitrile100High
2CuI (10)Phenanthroline (10)K₂CO₃DMF8079
3Pd(dba)₂ (10)tBuDavePhos (20)KOtBuXylene160 (MW)High

Data compiled from multiple sources for illustrative purposes.[1][4][11]

Table 2: Influence of Base and Solvent on Copper-Catalyzed N-Arylation

EntryCatalystLigandBaseSolventTemp (°C)Yield (%)
1CuIDiamineK₂CO₃Dioxane110Good
2CuIDiamineCs₂CO₃DMF110Moderate
3CuIDiamineK₃PO₄Toluene110Good
4CuO/ABNoneKOtBuToluene18072
5CuO/ABNoneK₂CO₃Toluene18071

Data compiled from multiple sources for illustrative purposes.[7][12]

Experimental Protocols

Protocol 1: Copper-Catalyzed N-Arylation of Pyrazole (Ullmann-Type)

This protocol is a general guideline for the N-arylation of pyrazole using a copper catalyst.

  • Reaction Setup: To an oven-dried reaction vessel, add CuI (5-10 mol%), the chosen ligand (e.g., a diamine, 10-20 mol%), and the base (e.g., K₂CO₃, 2 equivalents).

  • Reagent Addition: Add the pyrazole (1.2 equivalents) and the aryl halide (1 equivalent).

  • Solvent Addition: Add the anhydrous solvent (e.g., DMF or dioxane) under an inert atmosphere (Nitrogen or Argon).

  • Reaction: Stir the mixture at the desired temperature (typically 80-150 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.

Protocol 2: Palladium-Catalyzed N-Arylation of Pyrazole (Buchwald-Hartwig)

This protocol provides a general procedure for the Buchwald-Hartwig amination of pyrazole.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., KOtBu or Cs₂CO₃, 1.5 equivalents) to a reaction vessel.

  • Reagent Addition: Add the pyrazole (1.2 equivalents) and the aryl halide (1 equivalent).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or xylene).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor its progress.

  • Work-up and Purification: Follow similar work-up and purification procedures as described in the copper-catalyzed protocol.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep 1. Add Catalyst, Ligand, Base to Reaction Vessel reagents 2. Add Pyrazole and Aryl Halide prep->reagents solvent 3. Add Anhydrous Solvent reagents->solvent react 4. Heat and Stir under Inert Atmosphere solvent->react monitor 5. Monitor by TLC/LC-MS react->monitor workup 6. Cool, Dilute, and Filter monitor->workup purify 7. Extraction and Column Chromatography workup->purify product Final Product purify->product

Caption: General experimental workflow for the N-arylation of pyrazole.

Troubleshooting_Guide cluster_catalyst Catalyst System cluster_conditions Reaction Conditions start Low or No Yield check_catalyst Check Catalyst Activity start->check_catalyst screen_ligands Screen Ligands check_catalyst->screen_ligands If no improvement outcome Improved Yield check_catalyst->outcome If improved screen_base Screen Bases (K2CO3, Cs2CO3, etc.) screen_ligands->screen_base If no improvement screen_ligands->outcome If improved screen_solvent Screen Solvents (DMF, Toluene, etc.) screen_base->screen_solvent screen_base->outcome If improved increase_temp Increase Temperature screen_solvent->increase_temp screen_solvent->outcome If improved increase_temp->outcome

Caption: Troubleshooting workflow for low reaction yield in N-arylation.

References

overcoming solubility issues with 3-(1H-pyrazol-1-yl)benzoic acid in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(1H-pyrazol-1-yl)benzoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during biological assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a versatile organic compound featuring both a pyrazole and a benzoic acid moiety.[1][2] These structural features make it a valuable building block in medicinal chemistry and agrochemical synthesis.[1] It is often used as an intermediate in the development of new therapeutic agents, including anti-inflammatory, analgesic, and antimicrobial compounds.[1][3][4][5]

Q2: I'm observing precipitation of this compound when I add it to my aqueous assay buffer. What is the likely cause?

A2: Precipitation upon addition to aqueous buffers is a common issue for many organic compounds and is likely due to the low aqueous solubility of this compound in its neutral form. The benzoic acid portion of the molecule is acidic and will have limited solubility in neutral or acidic aqueous solutions.[6][7][8][9]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) is a highly recommended solvent for preparing high-concentration stock solutions of a wide range of polar and nonpolar compounds, including those with low aqueous solubility.[10][11][12][13] It is crucial to ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.[10][14][15]

Q4: Can I use other organic solvents to prepare my stock solution?

A4: While other organic solvents like ethanol or methanol can be used, DMSO is generally preferred for its broad solvency power.[11][13] If you use other solvents, it is important to assess their compatibility with your specific assay and their potential for cytotoxicity at the final concentration used.[16][17][18]

Q5: How can I improve the solubility of this compound in my aqueous biological assay medium?

A5: Several strategies can be employed to enhance the solubility of this compound in aqueous media. These include:

  • pH Adjustment: Increasing the pH of the buffer can deprotonate the carboxylic acid group, forming a more soluble salt.[6][7][8][9]

  • Use of Co-solvents: While maintaining a low final concentration, using a small amount of a water-miscible organic solvent can help maintain solubility.[19]

  • Formulation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic portions of the molecule, increasing its apparent aqueous solubility.[20][21][22][23][24]

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound in your experiments.

Problem: Compound precipitates immediately upon addition to aqueous buffer.
Possible Cause Troubleshooting Step Expected Outcome
Low intrinsic aqueous solubility of the neutral form.Prepare a high-concentration stock solution in 100% DMSO. Perform serial dilutions in DMSO before the final dilution into the aqueous buffer.The compound remains in solution at the desired final concentration.
The pH of the aqueous buffer is too low.Adjust the pH of the final assay buffer to be slightly basic (e.g., pH 7.4-8.0). This will ionize the carboxylic acid group, increasing its water solubility.The compound dissolves and remains in solution.
Problem: Compound precipitates over time during the assay.
Possible Cause Troubleshooting Step Expected Outcome
The compound concentration exceeds its thermodynamic solubility limit in the final assay medium.Lower the final concentration of the compound in the assay.The compound remains in solution for the duration of the experiment.
The final DMSO concentration is too high, leading to insolubility upon further interaction with assay components.Ensure the final DMSO concentration is kept to a minimum, ideally below 0.5%.[10][14][15]Reduced solvent effects and improved compound stability in the assay medium.
Temperature fluctuations affecting solubility.Maintain a constant and controlled temperature throughout the assay incubation.Consistent solubility and reproducible results.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous grade

  • Analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Accurately weigh the desired amount of this compound.

  • Transfer the weighed compound into a sterile vial.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization in Aqueous Buffer using pH Adjustment

Objective: To determine the optimal pH for solubilizing this compound in an aqueous buffer.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • A series of buffers with varying pH (e.g., pH 6.0, 7.0, 7.4, 8.0)

  • Spectrophotometer or a method to visually assess precipitation

Procedure:

  • Prepare a series of test solutions by diluting the DMSO stock solution into each of the different pH buffers to the desired final concentration. Ensure the final DMSO concentration is constant across all samples (e.g., 0.5%).

  • Include a vehicle control (DMSO only) for each buffer.

  • Incubate the solutions at the intended assay temperature for a set period (e.g., 1-2 hours).

  • Visually inspect for any precipitation or measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify turbidity.

  • Select the lowest pH at which the compound remains fully dissolved for your experiments.

Data Presentation

Table 1: Solubility of this compound at 50 µM in Buffers of Varying pH

Buffer pHFinal DMSO Concentration (%)Observation after 2 hours at 37°C
6.00.5Heavy Precipitation
7.00.5Slight Precipitation
7.40.5Clear Solution
8.00.5Clear Solution

Table 2: Recommended Maximum Final DMSO Concentrations in Cell-Based Assays

Cell TypeMaximum Tolerated DMSO (%)
Most immortalized cell lines≤ 0.5%
Primary cells≤ 0.1%
Stem cells≤ 0.1%
Note: These are general guidelines. It is crucial to determine the DMSO tolerance for your specific cell line.

Visualizations

Caption: Troubleshooting workflow for solubility issues.

signaling_pathway_example compound This compound (Inhibitor) receptor Target Receptor/ Enzyme compound->receptor Inhibits downstream_kinase Downstream Kinase receptor->downstream_kinase transcription_factor Transcription Factor downstream_kinase->transcription_factor gene_expression Target Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Apoptosis, Inflammation) gene_expression->cellular_response

Caption: Hypothetical signaling pathway inhibition.

References

Technical Support Center: Strategies to Reduce Byproduct Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to our technical support center dedicated to addressing challenges in pyrazole synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to help you resolve specific issues encountered during your experiments, with a focus on minimizing byproduct formation.

Troubleshooting Guides

This section provides solutions to common problems encountered during pyrazole synthesis.

Issue 1: Low Yield and/or Complex Mixture of Impurities

Q: My pyrazole synthesis is resulting in a low yield and the crude product shows many spots on TLC. What are the potential causes and how can I improve the outcome?

A: Low yields and the formation of multiple byproducts are common issues in pyrazole synthesis, often stemming from suboptimal reaction conditions or the quality of starting materials. A systematic approach can help identify and resolve the problem.

Troubleshooting Steps:

  • Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure. Impurities can lead to side reactions, reducing the yield.[1][2]

  • Optimize Reaction Conditions:

    • Temperature: Temperature is a critical parameter. While higher temperatures can increase the rate of pyrazole formation, excessively high temperatures can lead to degradation and the formation of undesirable byproducts.[3] The optimal temperature should be determined experimentally for your specific substrates.

    • Solvent: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol are common, but for certain substrates, aprotic dipolar solvents such as DMF or NMP might give better results.[4]

    • pH Control: If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), the reaction mixture can become acidic, promoting the formation of colored byproducts. Adding a mild base, like sodium acetate or potassium acetate, can neutralize the acid and lead to a cleaner reaction profile.[1]

    • Reagent Stoichiometry: Using a slight excess of hydrazine (around 1.1 to 2 equivalents) can sometimes improve yields, especially if the dicarbonyl compound is the limiting reagent.[5]

  • Consider Incomplete Reaction or Stable Intermediates: In some cases, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole product.[2] Adjusting conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary to drive the reaction to completion.

  • Purification Strategy: A robust purification strategy is crucial.

    • Recrystallization: This is an effective method for purifying solid pyrazole products. Common solvents include ethanol, methanol, or mixed solvent systems like ethanol/water or hexane/ethyl acetate.[6][7]

    • Column Chromatography: For complex mixtures or oily products, column chromatography on silica gel is the standard purification method.[8][9] If your compound is sensitive to acidic silica, the silica gel can be deactivated with triethylamine.[7][9]

Logical Workflow for Troubleshooting Low Pyrazole Yield

LowYieldTroubleshooting start Start: Low Yield check_purity Assess Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions (Temperature, Solvent, pH) check_purity->optimize_conditions Pure end_fail Consult Further Literature check_purity->end_fail Impure monitor_reaction Monitor Reaction for Completion (TLC, LC-MS) optimize_conditions->monitor_reaction check_intermediates Check for Stable Intermediates monitor_reaction->check_intermediates Incomplete purification Optimize Purification (Recrystallization, Chromatography) monitor_reaction->purification Complete adjust_conditions Adjust Conditions (e.g., add dehydrating agent) check_intermediates->adjust_conditions Yes check_intermediates->purification No adjust_conditions->monitor_reaction end_success Improved Yield purification->end_success

Caption: A logical workflow for troubleshooting low pyrazole yield.

Issue 2: Formation of Regioisomeric Mixtures

Q: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of regioisomers. How can I improve the regioselectivity?

A: The formation of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds. The regioselectivity is influenced by steric and electronic differences between the two carbonyl groups, as well as the reaction conditions.

Strategies to Enhance Regioselectivity:

  • Solvent Choice: The solvent can have a dramatic effect on regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase the regioselectivity in favor of one isomer compared to traditional solvents like ethanol.[10][11]

  • pH Control: Adjusting the pH of the reaction medium can influence the initial site of nucleophilic attack by the hydrazine. Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.[2]

  • Steric and Electronic Effects:

    • Steric Hindrance: A bulky substituent on the 1,3-dicarbonyl or the hydrazine can direct the initial attack to the less sterically hindered carbonyl group.[12]

    • Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl group towards nucleophilic attack.[12]

  • Temperature Control: Reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which can affect the ratio of the regioisomers.[12][13]

Quantitative Data on Solvent Effects on Regioselectivity

The following table summarizes the effect of different solvents on the regioselectivity of pyrazole synthesis from various unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. Isomer A refers to the N-substituted nitrogen being adjacent to the R¹ group of the dicarbonyl, while Isomer B has the N-substituted nitrogen adjacent to the R² group.

1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²)HydrazineSolventIsomer Ratio (A:B)Reference
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineEtOH~1:1[10]
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineTFE85:15[10]
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineHFIP97:3[10]
1-phenyl-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineEtOH40:60[10]
1-phenyl-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineTFE95:5[10]
1-phenyl-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineHFIP99:1[10]
1-phenyl-1,3-butanedionePhenylhydrazineEtOH85:15[12]
1-phenyl-1,3-butanedionePhenylhydrazineDioxane33:67[12]

Troubleshooting Workflow for Poor Regioselectivity

RegioselectivityTroubleshooting start Start: Poor Regioselectivity change_solvent Modify Solvent System (e.g., use TFE or HFIP) start->change_solvent analyze_isomers Analyze Isomer Ratio (NMR, LC-MS) change_solvent->analyze_isomers adjust_ph Adjust Reaction pH (Acidic vs. Neutral/Basic) modify_temp Vary Reaction Temperature adjust_ph->modify_temp end_fail Consider Alternative Synthetic Route adjust_ph->end_fail No Improvement modify_temp->analyze_isomers analyze_isomers->adjust_ph Unsuccessful end_success Improved Regioselectivity analyze_isomers->end_success Successful

Caption: Troubleshooting workflow for poor regioselectivity.

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol describes a general method for the synthesis of a pyrazolone from a β-ketoester and a hydrazine derivative.[7][14]

Materials:

  • β-ketoester (e.g., ethyl benzoylacetate) (1.0 eq)

  • Hydrazine derivative (e.g., hydrazine hydrate) (2.0 eq)

  • 1-Propanol

  • Glacial Acetic Acid (catalytic amount)

  • Water

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine the β-ketoester (e.g., 3 mmol) and the hydrazine derivative (e.g., 6 mmol).

  • Solvent and Catalyst Addition: Add 1-propanol (e.g., 3 mL) and a few drops of glacial acetic acid.

  • Heating: Heat the reaction mixture with stirring at approximately 100°C for 1 hour.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate mobile phase (e.g., 30% ethyl acetate/70% hexane).

  • Work-up: Once the starting material is consumed, add water (e.g., 10 mL) to the hot reaction mixture with stirring.

  • Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature while stirring to facilitate precipitation.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and air dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[14]

Experimental Workflow for Knorr Pyrazole Synthesis

KnorrWorkflow start Start reactants Combine 1,3-Dicarbonyl and Hydrazine start->reactants solvent_catalyst Add Solvent and Catalyst reactants->solvent_catalyst heat Heat Reaction Mixture solvent_catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup Work-up (e.g., add water) monitor->workup Complete isolate Isolate Crude Product (Filtration) workup->isolate purify Purify Product (Recrystallization/Chromatography) isolate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: A general experimental workflow for the Knorr pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for pyrazole synthesis?

A1: The most prevalent method is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[2] The classical Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, is a widely used example.[2] Other significant methods include the 1,3-dipolar cycloaddition of diazo compounds with alkynes and various multicomponent reactions.

Q2: My pyrazole product appears to be unstable and is undergoing ring-opening. What could be the cause?

A2: While pyrazole rings are generally stable, they can undergo ring-opening under certain conditions. In the presence of a strong base, deprotonation at the C3 position can lead to ring cleavage.[2] Additionally, pyrazoles functionalized with highly reactive groups such as azides or nitro groups may undergo complex rearrangements and ring-opening upon heating or under specific catalytic conditions.[2] Careful control of reaction temperature and consideration of alternative synthetic routes may be necessary.

Q3: I am observing significant discoloration in my reaction mixture. Is this normal and how can I minimize it?

A3: Discoloration, often to a yellow or red color, is a common observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material. To minimize this, you can add one equivalent of a mild base such as sodium acetate or potassium acetate to neutralize the acidity of the reaction mixture, which often leads to a cleaner reaction profile.[1] Purification via a silica plug or recrystallization can also be effective in removing these colored impurities.[1]

Q4: Can microwave-assisted synthesis be beneficial for reducing byproducts?

A4: Yes, microwave-assisted synthesis can be a valuable tool. It often leads to significantly reduced reaction times and can improve yields. The rapid and uniform heating provided by microwaves can sometimes minimize the formation of byproducts that may occur during prolonged heating in conventional methods. However, optimization of the microwave parameters (temperature, time, power) is crucial for each specific reaction.

References

Technical Support Center: Efficient Synthesis of 3-(1H-pyrazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the catalyst selection and troubleshooting for the efficient synthesis of 3-(1H-pyrazol-1-yl)benzoic acid. This valuable building block is utilized in the development of pharmaceuticals and agrochemicals.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound?

A1: The most common and effective methods involve the N-arylation of pyrazole with a 3-halobenzoic acid derivative. The two main catalytic systems employed for this transformation are:

  • Ullmann-type Condensation: This classic method typically utilizes a copper catalyst (e.g., CuI, CuBr, or CuO), often in the presence of a ligand and a base, in a high-boiling point solvent.[2][3][4]

  • Buchwald-Hartwig Amination: A more modern approach that employs a palladium catalyst with a specialized phosphine ligand and a base.[5][6]

Q2: Which starting materials are recommended for the synthesis?

A2: For the synthesis of this compound, the recommended starting materials are pyrazole and a 3-halobenzoic acid, such as 3-bromobenzoic acid or 3-iodobenzoic acid. Aryl iodides are generally more reactive than aryl bromides in both Ullmann and Buchwald-Hartwig couplings. While aryl chlorides can be used, they often require more specialized and reactive catalyst systems.

Q3: What are the critical reaction parameters to control for a successful synthesis?

A3: Several parameters are crucial for optimizing the synthesis of this compound:

  • Catalyst and Ligand Choice: The selection of the catalyst and, if applicable, the ligand is crucial. For Ullmann reactions, ligands like 1,10-phenanthroline derivatives or diamines can improve yields and reaction rates.[2][7] In Buchwald-Hartwig amination, bulky, electron-rich phosphine ligands are essential for high efficiency.

  • Base: The choice of base is critical for deprotonating the pyrazole and facilitating the catalytic cycle. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) for Ullmann reactions, and sodium tert-butoxide (NaOtBu) for Buchwald-Hartwig aminations.

  • Solvent: The solvent should be chosen based on the reaction type and temperature requirements. High-boiling polar aprotic solvents like DMF, DMSO, or dioxane are commonly used.

  • Temperature: Reaction temperatures can range from room temperature to over 150°C, depending on the catalytic system and the reactivity of the starting materials.

  • Inert Atmosphere: Both Ullmann and Buchwald-Hartwig reactions are typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and other reaction components.

Catalyst Selection and Reaction Conditions

The choice of catalyst system can significantly impact the yield, reaction time, and cost of the synthesis. Below is a summary of typical conditions for the two primary methods.

ParameterCopper-Catalyzed Ullmann-Type CondensationPalladium-Catalyzed Buchwald-Hartwig Amination
Catalyst CuI, CuBr, CuOPd₂(dba)₃, Pd(OAc)₂
Ligand 1,10-Phenanthroline, N,N'-Dimethylethylenediamine, L-prolineXantphos, DavePhos, tBuBrettPhos
Base K₂CO₃, Cs₂CO₃, K₃PO₄NaOtBu, K₃PO₄, LiHMDS
Solvent DMF, DMSO, DioxaneToluene, Dioxane, THF
Temperature 100-140°CRoom Temperature - 110°C
Reaction Time 12-48 hours2-24 hours
Typical Yield Good to ExcellentGood to Excellent

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation - Inactive catalyst- Inappropriate base or solvent- Low reaction temperature- Use a fresh, high-purity catalyst.- Screen different bases and solvents.- Gradually increase the reaction temperature, monitoring for product formation and side products.- For Ullmann reactions, consider using a ligand to enhance catalyst activity.
Significant Amount of 3,3'-biphenyldicarboxylic acid (Homocoupling) - High concentration of aryl halide- High reaction temperature- Use a slight excess of pyrazole relative to the 3-halobenzoic acid.- Attempt to lower the reaction temperature.
Presence of 3-halobenzoic acid starting material - Incomplete reaction- Increase reaction time.- Increase catalyst loading.- Switch to a more reactive aryl halide (e.g., 3-iodobenzoic acid).
Hydrodehalogenation of 3-halobenzoic acid (Buchwald-Hartwig) - Presence of water or other protic sources- Inappropriate ligand- Ensure anhydrous reaction conditions.- Use a bulkier phosphine ligand.
Formation of N-1 vs. N-2 isomers - Steric and electronic effects of pyrazole substituents- For unsymmetrically substituted pyrazoles, a mixture of isomers is possible. The regioselectivity can sometimes be influenced by the choice of catalyst and reaction conditions.

Experimental Protocols

Below are representative experimental protocols for the synthesis of this compound. These are generalized procedures and may require optimization.

Protocol 1: Copper-Catalyzed Ullmann-Type Synthesis

This protocol is based on general procedures for the N-arylation of pyrazoles.

Materials:

  • 3-Bromobenzoic acid

  • Pyrazole

  • Copper(I) iodide (CuI)

  • trans-N,N'-Dimethyl-1,2-cyclohexanediamine (ligand)

  • Potassium carbonate (K₂CO₃)

  • Dioxane, anhydrous

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To an oven-dried Schlenk tube, add 3-bromobenzoic acid (1.0 mmol), pyrazole (1.2 mmol), CuI (0.1 mmol), trans-N,N'-Dimethyl-1,2-cyclohexanediamine (0.2 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous dioxane (5 mL) via syringe.

  • Heat the reaction mixture to 110°C and stir for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Acidify the aqueous layer to pH 3-4 with 1 M HCl.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Synthesis

This protocol is a generalized procedure and may require optimization of the ligand and reaction conditions.

Materials:

  • 3-Bromobenzoic acid

  • Pyrazole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (or other suitable phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene or dioxane, anhydrous

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.05 mmol) to an oven-dried Schlenk tube.

  • Add anhydrous toluene or dioxane (3 mL) and stir for 10 minutes.

  • Add pyrazole (1.2 mmol) and sodium tert-butoxide (1.4 mmol).

  • Outside the glovebox, add 3-bromobenzoic acid (1.0 mmol) to the Schlenk tube.

  • Evacuate and backfill the tube with argon three times.

  • Heat the reaction mixture to 100-110°C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water (10 mL).

  • Acidify the aqueous layer to pH 3-4 with 1 M HCl.

  • Dilute with ethyl acetate (20 mL) and separate the layers.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

experimental_workflow cluster_ullmann Ullmann-Type Synthesis cluster_buchwald Buchwald-Hartwig Synthesis ullmann_start Combine Reactants: 3-Bromobenzoic acid Pyrazole CuI, Ligand, Base ullmann_reaction Heat in Dioxane (110°C, 24-48h) under Argon ullmann_start->ullmann_reaction ullmann_workup Workup: Acidification Extraction ullmann_reaction->ullmann_workup ullmann_purification Purification: Column Chromatography or Recrystallization ullmann_workup->ullmann_purification ullmann_product This compound ullmann_purification->ullmann_product buchwald_start Combine Reactants: 3-Bromobenzoic acid Pyrazole Pd Catalyst, Ligand, Base buchwald_reaction Heat in Toluene/Dioxane (100-110°C, 12-24h) under Argon buchwald_start->buchwald_reaction buchwald_workup Workup: Acidification Extraction buchwald_reaction->buchwald_workup buchwald_purification Purification: Column Chromatography or Recrystallization buchwald_workup->buchwald_purification buchwald_product This compound buchwald_purification->buchwald_product

Caption: Experimental workflows for Ullmann-type and Buchwald-Hartwig synthesis.

troubleshooting_guide cluster_solutions_low_yield Solutions for Low Yield cluster_solutions_side_product Solutions for Side Products start Experiment Start problem Problem Encountered? start->problem low_yield Low/No Product problem->low_yield Yes side_product Side Product Formation problem->side_product Yes success Successful Synthesis problem->success No solution1_ly Check Catalyst Activity low_yield->solution1_ly solution2_ly Optimize Base/Solvent low_yield->solution2_ly solution3_ly Increase Temperature/Time low_yield->solution3_ly solution1_sp Adjust Reactant Stoichiometry side_product->solution1_sp solution2_sp Lower Reaction Temperature side_product->solution2_sp solution3_sp Ensure Anhydrous Conditions side_product->solution3_sp

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Regioisomer Separation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in pyrazole synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of regioisomer formation and separation.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is their separation important?

A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring. This typically occurs when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1] The separation of these isomers is crucial because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles. For therapeutic applications, isolating the desired bioactive regioisomer is a critical step.

Q2: What primary factors influence the regioselectivity of the Knorr pyrazole synthesis?

A2: The regioselectivity of the Knorr pyrazole synthesis is governed by several factors:

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.[1]

  • Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl carbon for nucleophilic attack. The nucleophilicity of the two nitrogen atoms in the substituted hydrazine is also influenced by its substituent.

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens, thereby influencing the reaction pathway.[1]

  • Solvent: The choice of solvent can significantly impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase the formation of a single regioisomer compared to conventional solvents like ethanol.[2]

  • Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn influences the final ratio of the regioisomers.[1]

Q3: How can I distinguish between different pyrazole regioisomers?

A3: Spectroscopic methods are essential for differentiating between pyrazole regioisomers.

  • NMR Spectroscopy: 1H and 13C NMR are powerful tools as the chemical shifts of the ring protons and carbons will differ between isomers.

  • 2D NMR (NOESY): For unambiguous assignment, Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly useful. This technique identifies protons that are close in space. A cross-peak between a proton on the N-substituent and a proton on the pyrazole ring can definitively establish the regiochemistry.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during pyrazole synthesis related to regioisomer formation.

Problem 1: My reaction yields a mixture of regioisomers. How can I improve the regioselectivity?

Possible Cause: The reaction conditions do not sufficiently favor the formation of one regioisomer over the other.

Solutions:

  • Solvent Modification: Changing the solvent can have a profound effect on regioselectivity. The use of fluorinated alcohols like TFE or HFIP has been demonstrated to significantly improve the regiomeric ratio.[2]

  • pH Adjustment: Altering the pH of the reaction mixture can influence which nitrogen atom of the substituted hydrazine acts as the initial nucleophile. Adding a catalytic amount of acid (e.g., acetic acid) or base can shift the selectivity.

  • Temperature Control: Systematically varying the reaction temperature may favor the formation of the desired isomer.

  • Alternative Synthetic Routes: If optimizing the Knorr synthesis is unsuccessful, consider alternative, more regioselective methods, such as the synthesis from acetylenic ketones or the reaction of N-arylhydrazones with nitroolefins.[3][4][5][6][7][8]

Problem 2: I have a mixture of regioisomers. How can I separate them?

Possible Cause: The physical properties of the regioisomers are too similar for simple purification methods.

Solutions:

  • Silica Gel Column Chromatography: This is the most common and effective method for separating pyrazole regioisomers. A systematic approach to developing the right eluent system is crucial.

  • Fractional Crystallization: If the regioisomers are crystalline and have different solubilities in a particular solvent, fractional crystallization can be an effective separation technique.[9][10][11] This method involves a series of crystallization steps to enrich one isomer.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in Knorr Pyrazole Synthesis
1,3-Dicarbonyl Compound (R1-CO-CH2-CO-R2)Hydrazine (R3-NHNH2)SolventRegioisomeric Ratio (A:B)aTotal Yield (%)Reference
1-(2-furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineEtOH1:1-[2]
1-(2-furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineTFE85:15-[2]
1-(2-furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineHFIP97:3-[2]
1-phenyl-4,4,4-trifluorobutane-1,3-dionePhenylhydrazineEtOH80:20-[2]
1-phenyl-4,4,4-trifluorobutane-1,3-dionePhenylhydrazineTFE95:5-[2]
1-phenyl-4,4,4-trifluorobutane-1,3-dionePhenylhydrazineHFIP>99:1-[2]

aRegioisomer A corresponds to the pyrazole with the N-R3 group adjacent to the R1 substituent, while regioisomer B has the N-R3 group adjacent to the R2 substituent.

Table 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from Acetylenic Ketones
Acetylenic Ketone (R1-C≡C-CO-R2)Hydrazine (R3-NHNH2)Product (1,3,5-substitution)Yield (%)Reference
1,3-diphenylprop-2-yn-1-oneMethylhydrazine1-methyl-3,5-diphenyl-1H-pyrazole95[3][4][6]
1-(4-methoxyphenyl)-3-phenylprop-2-yn-1-onePhenylhydrazine1,5-diphenyl-3-(4-methoxyphenyl)-1H-pyrazole98[3][4][6]
1-(4-chlorophenyl)-3-phenylprop-2-yn-1-one(4-fluorophenyl)hydrazine1-(4-fluorophenyl)-5-phenyl-3-(4-chlorophenyl)-1H-pyrazole92[3][4][6]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol).

  • Catalyst Addition: Add a catalytic amount of acid (e.g., 2-3 drops of glacial acetic acid).

  • Hydrazine Addition: Add the substituted hydrazine (1.0-1.2 eq.) dropwise to the solution at room temperature.

  • Heating: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization or silica gel column chromatography to separate the regioisomers.

Protocol 2: Regioselective Pyrazole Synthesis using Fluorinated Alcohols
  • Reaction Setup: Dissolve the 1,3-dicarbonyl compound (1.0 eq.) in 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) in a round-bottom flask with a magnetic stirrer.

  • Hydrazine Addition: Add the substituted hydrazine (1.1 eq.) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature or heat to reflux, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the product by silica gel column chromatography.

Protocol 3: Separation of Regioisomers by Flash Column Chromatography
  • TLC Analysis: Develop a TLC solvent system that provides good separation between the two regioisomers. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate). The goal is to have the Rf values of the two spots sufficiently different (ΔRf > 0.1).

  • Column Packing: Pack a flash chromatography column with silica gel using the initial, less polar eluent.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of a strong solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column. This "dry loading" technique often provides better separation.

  • Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding the more polar solvent (gradient elution).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the pure fractions of each regioisomer.

  • Concentration: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

Protocol 4: Separation by Fractional Crystallization
  • Solvent Screening: Find a solvent in which the two regioisomers have different solubilities at a given temperature. One isomer should be significantly less soluble than the other.

  • Dissolution: Dissolve the mixture of regioisomers in the minimum amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly. The less soluble isomer should crystallize out first.

  • Isolation: Filter the crystals and wash them with a small amount of cold solvent.

  • Analysis: Analyze the purity of the crystals and the mother liquor by NMR or TLC.

  • Repeat: Repeat the crystallization process with the enriched fractions to improve the purity of each isomer.

Protocol 5: Regioisomer Characterization by 2D NOESY NMR
  • Sample Preparation: Prepare a solution of the purified pyrazole isomer in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) at an appropriate concentration for NMR analysis.

  • Data Acquisition: Acquire a 2D NOESY spectrum. The key parameter is the mixing time (τm), which should be optimized to observe the desired NOE correlations. For small molecules, a mixing time of 0.5-1.0 seconds is a good starting point.

  • Data Processing: Process the 2D data to obtain the NOESY spectrum.

  • Interpretation: Look for cross-peaks that indicate spatial proximity between protons. A cross-peak between the N-substituent's protons and a proton on the pyrazole ring (e.g., at the C3 or C5 position) will confirm the regiochemistry. For example, an NOE between the N-methyl protons and the C5-proton confirms the 1,5-disubstituted regioisomer.

Visualizations

Troubleshooting_Workflow start Start: Pyrazole Synthesis with Unsymmetrical Substrates check_isomers Analysis of Crude Product: Multiple Isomers Detected? start->check_isomers single_isomer Desired Single Isomer Obtained check_isomers->single_isomer No optimize_synthesis Optimize Synthesis for Regioselectivity check_isomers->optimize_synthesis Yes, Ratio is Poor separation Separate Regioisomers check_isomers->separation Yes, Ratio is Acceptable or Optimization Failed end End: Pure Regioisomer single_isomer->end change_solvent Change Solvent (e.g., to TFE or HFIP) optimize_synthesis->change_solvent adjust_ph Adjust Reaction pH (Acidic or Basic Catalysis) optimize_synthesis->adjust_ph change_temp Vary Reaction Temperature optimize_synthesis->change_temp alt_route Consider Alternative Regioselective Synthesis Route optimize_synthesis->alt_route column_chrom Column Chromatography separation->column_chrom frac_cryst Fractional Crystallization separation->frac_cryst change_solvent->check_isomers adjust_ph->check_isomers change_temp->check_isomers alt_route->start characterize Characterize Isomers (NMR, NOESY) column_chrom->characterize frac_cryst->characterize characterize->end

Caption: Troubleshooting workflow for addressing regioisomer formation in pyrazole synthesis.

Separation_Strategy start Start: Mixture of Regioisomers is_crystalline Are Isomers Crystalline? start->is_crystalline solubility_diff Different Solubilities? is_crystalline->solubility_diff Yes column_chrom Perform Silica Gel Column Chromatography is_crystalline->column_chrom No frac_cryst Attempt Fractional Crystallization solubility_diff->frac_cryst Yes solubility_diff->column_chrom No pure_isomers Pure Isomers Isolated frac_cryst->pure_isomers tlc_dev Develop TLC Method for Separation column_chrom->tlc_dev gradient_elution Run Gradient Elution tlc_dev->gradient_elution analyze_fractions Analyze Fractions by TLC gradient_elution->analyze_fractions analyze_fractions->pure_isomers

Caption: Decision tree for selecting a regioisomer separation strategy.

References

Technical Support Center: Enhancing the Stability of 3-(1H-pyrazol-1-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 3-(1H-pyrazol-1-yl)benzoic acid derivatives. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability challenges encountered during experimental work.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My this compound derivative is showing significant degradation in aqueous solution, especially at basic pH. What is the likely cause and how can I mitigate this?

A1: The most probable cause is hydrolysis , particularly if your derivative contains an ester or amide functional group. The pyrazole ring can also be susceptible to certain nucleophilic attacks under basic conditions.

Troubleshooting Steps:

  • pH Adjustment: The primary strategy is to maintain the pH of your solution within a stable range, which is typically neutral to slightly acidic for many ester-containing compounds. Use of buffers like citrate, acetate, or phosphate can help maintain a stable pH.

  • Formulation with Co-solvents: Reducing the water activity by including co-solvents such as propylene glycol or ethanol in your formulation can slow down the rate of hydrolysis.

  • Chemical Modification: If feasible in your research context, consider synthesizing more hydrolytically stable analogs. For instance, replacing an ester with a more stable amide linkage.

  • Lyophilization: For long-term storage, freeze-drying (lyophilization) to remove water can prevent hydrolysis.[1]

  • Microencapsulation: Encapsulating the compound can create a protective barrier against the aqueous environment.[1]

Q2: I am observing the formation of colored byproducts and a loss of potency when my compound is exposed to air or stored over time. What degradation pathway should I investigate?

A2: This suggests oxidative degradation . The pyrazole ring, while relatively stable, can be susceptible to oxidation, potentially at the C4 position to form hydroxylated species, or through ring-opening under harsh conditions. The N-1 position can also be a site for oxidation, leading to N-oxides.

Troubleshooting Steps:

  • Use of Antioxidants: Incorporate antioxidants into your formulation. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.

  • Chelating Agents: If metal ions are suspected to catalyze the oxidation, add chelating agents like ethylenediaminetetraacetic acid (EDTA) to sequester them.

  • Inert Atmosphere: During synthesis, handling, and storage of solutions, use an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Light Protection: Store samples in amber-colored vials or protected from light, as light can catalyze oxidative processes.

Q3: My compound appears to be degrading upon exposure to laboratory light. How can I confirm and prevent this?

A3: This is likely photodegradation . Aromatic systems and heterocycles like pyrazole can absorb UV and visible light, leading to photochemical reactions and degradation.

Troubleshooting Steps:

  • Photostability Studies: Conduct a formal photostability study by exposing your compound to a controlled light source (e.g., a combination of UV and visible light as per ICH Q1B guidelines) and comparing it to a sample stored in the dark.

  • Light-Resistant Packaging: Always store and handle the compound and its formulations in light-resistant containers, such as amber glass vials or by wrapping containers in aluminum foil.

  • UV-Absorbing Excipients: In formulation development, consider including excipients that act as UV absorbers to protect the active pharmaceutical ingredient (API).

Q4: During thermal stress testing, I am observing a loss of my compound and the appearance of a new, less polar peak in my HPLC analysis. What could be the degradation product?

A4: At elevated temperatures, the benzoic acid moiety of your derivative may undergo decarboxylation , leading to the loss of the carboxylic acid group and the formation of a 3-(1H-pyrazol-1-yl)benzene derivative. Benzoic acid itself is quite stable, but derivatives can be more susceptible.[2]

Troubleshooting Steps:

  • Control Storage Temperature: Adhere to recommended storage temperatures. Avoid exposing the compound to high temperatures during processing and storage.

  • Characterize the Degradant: Use techniques like mass spectrometry (MS) to identify the mass of the degradation product and confirm if it corresponds to the decarboxylated molecule.

  • Formulation Strategies: For solid dosage forms, consider the use of excipients that can increase the thermal stability of the API.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound derivatives?

A1: The main degradation pathways to consider are:

  • Hydrolysis: Especially for derivatives with ester or amide groups, catalyzed by acidic or basic conditions.

  • Oxidation: The pyrazole ring can be oxidized, leading to hydroxylated byproducts or ring-opening.

  • Photodegradation: Exposure to UV and visible light can induce photochemical decomposition.

  • Thermal Degradation: High temperatures can lead to decarboxylation of the benzoic acid moiety.

Q2: How can I develop a stability-indicating analytical method for my compound?

A2: A stability-indicating method, typically a High-Performance Liquid Chromatography (HPLC) method, is one that can separate the intact drug from its degradation products. To develop such a method, you need to perform forced degradation studies . This involves subjecting your compound to stress conditions (acid, base, oxidation, heat, and light) to generate the degradation products. The analytical method is then developed and optimized to achieve baseline separation between the parent compound and all generated degradants.

Q3: What are some general strategies to enhance the stability of my this compound derivative in a formulation?

A3: Several formulation strategies can be employed:

  • pH Control: Using buffers to maintain an optimal pH.

  • Antioxidants and Chelating Agents: To prevent oxidative degradation.

  • Solid-State Formulations: Tablets and capsules are generally more stable than liquid formulations.

  • Lyophilization (Freeze-Drying): To remove water and prevent hydrolysis.

  • Microencapsulation or Complexation: Using techniques like cyclodextrin complexation to protect the API from the environment.[1]

  • Appropriate Packaging: Using light-resistant and moisture-proof packaging.

Q4: Are there any specific signaling pathways where these compounds might be relevant, and could this impact stability considerations?

A4: Yes, many pyrazole-containing compounds are developed as kinase inhibitors . For instance, they have been designed to target key signaling pathways in cancer and inflammatory diseases, such as the Cyclin-Dependent Kinase (CDK)/Rb pathway and the Janus Kinase (JAK)/STAT pathway . While the biological activity does not directly dictate chemical stability, understanding the target can be important. For example, if the compound is intended for intracellular targets, its stability in the physiological pH of the cytoplasm (around 7.2) is crucial.

Quantitative Data Summary

The following tables summarize hypothetical and example quantitative data from forced degradation studies on pyrazole derivatives, using Celecoxib (a pyrazole-containing drug) as a case study, to illustrate the type of data you should aim to generate.

Table 1: Forced Degradation of a this compound Derivative (Hypothetical Data)

Stress ConditionReagent/ConditionDurationTemperature% DegradationMajor Degradation Products
Acid Hydrolysis 0.1 M HCl24 hours60 °C5-10%Hydrolysis of ester/amide (if present)
Base Hydrolysis 0.1 M NaOH8 hours40 °C15-25%Hydrolysis of ester/amide (if present)
Oxidative 6% H₂O₂24 hoursRoom Temp20-30%Oxidized pyrazole species
Thermal Solid State48 hours80 °C< 5%Potential decarboxylation product
Photolytic ICH Q1B light7 daysRoom Temp10-15%Photodegradation products

Table 2: Example Forced Degradation Data for Celecoxib

Stress ConditionPurity AnglePurity ThresholdAssay (%)% Degradation
Acid Degradation 0.49011.52398.7No significant degradation
Alkali Degradation 0.47012.06298.4No significant degradation
Thermal Degradation 0.1860.66399.4No significant degradation
Humidity Degradation 0.1050.55299.7No significant degradation
Photolytic Degradation 0.1400.63699.5No significant degradation
Oxidative Degradation 0.1969.54182.3~17.7%

Data adapted from a study on Celecoxib, demonstrating significant degradation only under oxidative conditions in that particular experiment.[3]

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of a this compound derivative to facilitate the development of a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60 °C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 40 °C for 8 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a vial and keep it in an oven at 80 °C for 48 hours.

    • After the exposure, dissolve the solid in the initial solvent to the target concentration for analysis.

  • Photodegradation:

    • Expose a solution of the compound (e.g., 0.1 mg/mL) to a light source that provides both UV and visible light (as specified in ICH Q1B guidelines) for a defined period.

    • Simultaneously, keep a control sample in the dark.

    • Analyze both samples at the end of the exposure period.

  • Analysis: Analyze all samples by a suitable HPLC method (see Protocol 2) to determine the extent of degradation and the profile of degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of a this compound derivative and its degradation products.

Methodology (Example based on methods for pyrazole-containing compounds):

  • Instrumentation: A standard HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Phosphoric acid in water (pH adjusted to ~3.0).

    • Mobile Phase B: Acetonitrile.

  • Elution Mode: A gradient elution is often necessary to separate polar and non-polar degradants from the parent compound. A typical gradient might be:

    • 0-5 min: 40% B

    • 5-15 min: 40% to 80% B

    • 15-20 min: 80% B

    • 20-22 min: 80% to 40% B

    • 22-25 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound).

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase or a suitable diluent to a known concentration (e.g., 0.1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Visualizations

Signaling_Pathways cluster_CDK CDK/Rb Pathway cluster_JAK JAK/STAT Pathway Growth Factors Growth Factors Cyclin D/CDK4/6 Cyclin D/CDK4/6 Growth Factors->Cyclin D/CDK4/6 activate pRb pRb Cyclin D/CDK4/6->pRb phosphorylates E2F E2F pRb->E2F releases G1/S Transition G1/S Transition E2F->G1/S Transition activates Pyrazole_CDK_Inhibitor Pyrazole CDK Inhibitor Pyrazole_CDK_Inhibitor->Cyclin D/CDK4/6 inhibits Cytokine Cytokine Receptor Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT->STAT Gene Transcription Gene Transcription STAT->Gene Transcription activates Pyrazole_JAK_Inhibitor Pyrazole JAK Inhibitor Pyrazole_JAK_Inhibitor->JAK inhibits

Caption: Signaling pathways commonly targeted by pyrazole-based kinase inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Start Start: Compound Solution Acid Acidic (HCl, Heat) Start->Acid Base Basic (NaOH, Heat) Start->Base Oxidation Oxidative (H2O2) Start->Oxidation Thermal Thermal (Heat, Solid) Start->Thermal Photo Photolytic (UV/Vis Light) Start->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Identify Identify Degradants (LC-MS) HPLC->Identify Quantify Quantify Degradation HPLC->Quantify

Caption: General workflow for a forced degradation study.

Troubleshooting_Logic Start Observed Degradation Aqueous Aqueous Solution? Start->Aqueous pH_Dependent pH Dependent? Aqueous->pH_Dependent Yes Air_Light Exposed to Air/Light? Aqueous->Air_Light No Hydrolysis Likely Hydrolysis pH_Dependent->Hydrolysis Yes pH_Dependent->Air_Light No Oxidation Likely Oxidation Air_Light->Oxidation Yes (Air) Photodegradation Likely Photodegradation Air_Light->Photodegradation Yes (Light) Heat Exposed to High Heat? Air_Light->Heat No Decarboxylation Likely Decarboxylation Heat->Decarboxylation Yes Other Other/Complex Degradation Heat->Other No

Caption: A decision tree for troubleshooting potential degradation pathways.

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Potential of Pyrazole-Based Benzoic Acid Derivatives and Ampicillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of antibiotic-resistant bacteria presents a formidable challenge to global public health. This necessitates the exploration of novel chemical scaffolds with potent antibacterial properties. Pyrazole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. This guide focuses on the antibacterial potential of pyrazole-benzoic acid derivatives, using ampicillin as a benchmark for comparison. The data indicates that certain substituted pyrazole-benzoic acid compounds exhibit promising antibacterial activity, particularly against Gram-positive bacteria. However, their efficacy against Gram-negative organisms appears to be more limited in the studies reviewed.

Quantitative Data Comparison

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected pyrazole-benzoic acid derivatives and ampicillin against common bacterial strains. It is crucial to note that the data for the pyrazole compounds are for substituted derivatives and not the parent 3-(1H-pyrazol-1-yl)benzoic acid. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Compound/AntibioticBacterial StrainMIC (µg/mL)Reference
4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivative Staphylococcus aureus0.78[1]
4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid Derivative Staphylococcus aureus (MRSA)0.39[2]
4-[4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl]benzoic acid derivative Staphylococcus aureusLow µg/mL range[3]
Ampicillin Staphylococcus aureus0.6 - 1[4]
Ampicillin Staphylococcus aureus (Methicillin-Susceptible)0.05[5]
Ampicillin Staphylococcus aureus (MRSA)32[5]
4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid Derivative Escherichia coliNo activity[2]
Ampicillin Escherichia coli4[4]
Ampicillin Escherichia coli DH10B8[6]
Ampicillin Escherichia coli DH5a< 2[6]

Note: The specific derivatives of this compound presented in the table are more complex than the parent compound. Their antibacterial activity may not be representative of the unsubstituted molecule. MRSA denotes Methicillin-Resistant Staphylococcus aureus.

Experimental Protocols

The determination of antibacterial activity is predominantly conducted using standardized methods such as broth microdilution and agar disk diffusion. These protocols are essential for ensuring the reproducibility and comparability of results.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[7]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.[8]

Procedure:

  • Preparation of Test Compound: A stock solution of the test compound is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.[9]

  • Inoculum Preparation: The test bacterium is cultured to a specific turbidity, corresponding to a standardized cell density (typically 1-2 x 10⁸ CFU/mL, matching a 0.5 McFarland standard). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[10]

  • Inoculation: Each well containing the diluted test compound is inoculated with the standardized bacterial suspension.[9]

  • Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included on each plate.

  • Incubation: The microtiter plate is incubated at a specified temperature (e.g., 37°C) for 18-24 hours.[11]

  • Reading Results: The MIC is visually determined as the lowest concentration of the test compound where no turbidity (bacterial growth) is observed.[7]

Broth_Microdilution_Workflow prep_compound Prepare Serial Dilutions of Test Compound inoculate Inoculate Microtiter Plate prep_compound->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (18-24h, 37°C) inoculate->incubate read_mic Determine MIC incubate->read_mic

Caption: Workflow for MIC determination using the broth microdilution method.

Agar Disk Diffusion Method (Kirby-Bauer Test)

The agar disk diffusion method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to an antimicrobial agent.[10]

Principle: A paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with the test microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of no growth, known as the zone of inhibition, will appear around the disk.[12][13]

Procedure:

  • Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.[10]

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the bacterial suspension and streaked evenly across the entire surface of a Mueller-Hinton agar plate to ensure confluent growth.[13]

  • Application of Disks: Paper disks impregnated with a specific concentration of the test compound are placed on the inoculated agar surface using sterile forceps.[12]

  • Incubation: The plate is incubated under standardized conditions (e.g., 37°C for 18-24 hours).[11]

  • Measurement of Zone of Inhibition: The diameter of the zone of no bacterial growth around each disk is measured in millimeters. The size of this zone is correlated with the susceptibility of the bacterium to the compound.[14]

Agar_Disk_Diffusion_Workflow prep_inoculum Prepare Standardized Bacterial Inoculum inoculate_plate Inoculate Agar Plate prep_inoculum->inoculate_plate apply_disks Apply Impregnated Disks inoculate_plate->apply_disks incubate Incubate Plate (18-24h, 37°C) apply_disks->incubate measure_zone Measure Zone of Inhibition incubate->measure_zone

Caption: Workflow for the agar disk diffusion (Kirby-Bauer) test.

Concluding Remarks

The available data suggests that substituted pyrazole-benzoic acid derivatives represent a promising class of compounds with potent antibacterial activity, particularly against Gram-positive bacteria, including resistant strains like MRSA. In some instances, the MIC values of these derivatives are comparable to or even lower than that of ampicillin against susceptible Staphylococcus aureus. However, the lack of activity against Gram-negative bacteria such as Escherichia coli in the reviewed studies indicates a narrower spectrum of activity compared to ampicillin.

Further research is warranted to synthesize and evaluate the antibacterial activity of the parent this compound to establish a baseline for this chemical scaffold. Structure-activity relationship (SAR) studies will be crucial in optimizing the pyrazole-benzoic acid core to enhance potency and broaden the spectrum of activity. Investigations into the mechanism of action of these compounds are also essential for their development as potential therapeutic agents. Professionals in drug development are encouraged to consider this chemical class in their discovery pipelines for novel antibiotics.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(1H-Pyrazol-1-yl)benzoic Acid Derivatives as URAT-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structure-activity relationships (SAR) of a series of 3-(1H-pyrazol-1-yl)benzoic acid derivatives as inhibitors of the urate transporter 1 (URAT-1). URAT-1 is a key protein involved in the reabsorption of uric acid in the kidneys, making it a prime target for the development of drugs to treat hyperuricemia and related conditions such as gout and hyperuricemic nephropathy. The data presented here is based on a study that designed and synthesized 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising URAT-1 inhibitors with nephroprotective effects.[1]

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC50) of a series of this compound derivatives against URAT-1. The core scaffold consists of a benzoic acid moiety linked to a pyrazole ring, which is further substituted. The SAR study explored the impact of substitutions on the pyrazole ring and the N-linked pyridinylmethyl group.

Compound IDR1R2R3IC50 (μM) against URAT-1
18 HHH3.36
19aHH4-F4.12
19bHH5-F5.28
19cHH6-F>10
19dHH4-Cl3.98
19eHH5-Cl4.87
19fHH6-Cl>10
19gHH4-CH34.56
19hHH5-CH35.01
19iHH6-CH3>10
20aClHH6.75
20bCH3HH7.11
21aHClH8.23
21bHCH3H8.94

Structure-Activity Relationship (SAR) Summary

The SAR analysis of these 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acid derivatives reveals several key insights:

  • Unsubstituted Pyridine is Optimal: The parent compound 18 , with an unsubstituted pyridin-2-ylmethyl group, exhibited the most potent inhibitory activity against URAT-1 (IC50 = 3.36 μM).[1]

  • Substitution on the Pyridine Ring:

    • Electron-withdrawing groups (F, Cl) and electron-donating groups (CH3) at the 4- and 5-positions of the pyridine ring were generally well-tolerated, resulting in compounds with comparable, though slightly reduced, activity to the parent compound 18 .[1]

    • Substitution at the 6-position of the pyridine ring, regardless of the electronic nature of the substituent, led to a significant decrease in inhibitory activity (IC50 > 10 μM). This suggests that steric hindrance near the nitrogen atom of the pyridine ring is detrimental to binding with the URAT-1 transporter.[1]

  • Substitution on the Pyrazole Ring: Introduction of substituents (Cl, CH3) on the pyrazole ring at the 4- or 5-positions resulted in a noticeable decrease in potency compared to the unsubstituted analog.[1]

Experimental Protocols

Synthesis of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acid derivatives:

The synthesis of the target compounds was achieved through a multi-step process. A key step involved the amide coupling reaction between a substituted 1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxylic acid and a derivative of anthranilic acid. The pyrazole core was constructed via a condensation reaction. The various substituents on the pyridine and pyrazole rings were introduced using appropriately substituted starting materials.[1]

In Vitro URAT-1 Inhibition Assay:

The inhibitory activity of the synthesized compounds against URAT-1 was evaluated using a cell-based assay. Human embryonic kidney (HEK293) cells stably expressing the human URAT-1 transporter were utilized. The assay measures the uptake of a radiolabeled substrate (e.g., [14C]uric acid) into the cells in the presence and absence of the test compounds. The concentration of the compound that inhibits 50% of the substrate uptake (IC50) is then determined.[1]

In Vivo Hyperuricemic Nephropathy (HN) Mouse Model:

To assess the in vivo efficacy, a hyperuricemic nephropathy mouse model was established. This was induced by a diet supplemented with 0.75% adenine and intraperitoneal injections of potassium oxonate (400 mg/kg). The test compounds were administered to the mice, and their effects on serum uric acid levels, as well as markers of kidney injury and inflammation (e.g., IL-1β, TNF-α, α-SMA, and TGF-β), were evaluated.[1]

Mandatory Visualizations

SAR_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (Substituted Pyridines, Pyrazoles, Benzoic Acids) Step1 Pyrazole Ring Formation Start->Step1 Step2 Amide Coupling Step1->Step2 End Target Compounds (this compound derivatives) Step2->End InVitro In Vitro URAT-1 Inhibition Assay (IC50 Determination) End->InVitro SAR Structure-Activity Relationship Analysis InVitro->SAR InVivo In Vivo Hyperuricemic Nephropathy Model SAR->InVivo Lead Compound Selection

Caption: Experimental workflow for the SAR study of this compound derivatives.

Signaling_Pathway cluster_renal Renal Proximal Tubule Cell URAT1 URAT-1 Transporter UricAcid_Cell Uric Acid (intracellular) URAT1->UricAcid_Cell UricAcid_Lumen Uric Acid (in filtrate) UricAcid_Lumen->URAT1 Reabsorption Blood Bloodstream UricAcid_Cell->Blood Transport Inhibitor This compound derivative (Inhibitor) Inhibitor->URAT1 Inhibition

Caption: Mechanism of action of this compound derivatives as URAT-1 inhibitors.

Comparison with Other Pyrazolyl-Benzoic Acid Derivatives

While the primary focus of this guide is on URAT-1 inhibitors, it is valuable to consider the SAR of related pyrazolyl-benzoic acid derivatives in other therapeutic areas.

  • Antibacterial Agents: A study on 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives as fatty acid biosynthesis inhibitors in bacteria demonstrated that lipophilic substituents on the aniline moiety significantly improved antibacterial activity, with a phenoxy-substituted compound showing potent activity (MIC of 1 μg/mL against S. aureus). In contrast, fluoro-substituted derivatives were weak inhibitors. This highlights how different substitution patterns on the pyrazole and benzoic acid core can be optimized for distinct biological targets.

  • JNK3 Inhibitors: In the development of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as selective inhibitors of c-Jun N-terminal Kinase 3 (JNK3), a target for neurodegenerative diseases, SAR studies revealed that specific substitutions on the pyrazole and pyrimidine rings were crucial for potency. For instance, an (R)-2-acetonitrile derivative at the 3-position of the pyrazole ring exhibited high inhibitory activity (IC50 = 227 nM).[2]

This comparative data underscores the versatility of the pyrazolyl-benzoic acid scaffold in medicinal chemistry and the importance of fine-tuning substitutions to achieve desired potency and selectivity for a specific biological target. The insights from these diverse SAR studies can guide the rational design of novel and effective therapeutic agents.

References

benchmarking 3-(1H-pyrazol-1-yl)benzoic acid against known COX-2 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Benchmarking Guide to COX-2 Inhibitors for Researchers

An Objective Analysis of 3-(1H-pyrazol-1-yl)benzoic acid Against Established Cyclooxygenase-2 Inhibitors

This guide provides a comprehensive comparison of the performance of several well-established cyclooxygenase-2 (COX-2) inhibitors, offering a benchmark for the evaluation of novel compounds such as this compound. While direct experimental data for this compound is not publicly available, this document serves as a critical resource for researchers and drug development professionals by detailing the inhibitory profiles of known drugs and providing the necessary experimental protocols to assess new chemical entities.

The selective inhibition of COX-2 is a cornerstone of modern anti-inflammatory therapies, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs. The pyrazole scaffold, a key feature of this compound, is a well-established pharmacophore in many potent and selective COX-2 inhibitors, suggesting its potential as a promising candidate for investigation.

Quantitative Comparison of Known COX-2 Inhibitors

The following table summarizes the in vitro inhibitory activity of several prominent COX-2 inhibitors against COX-1 and COX-2. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency, with a lower value indicating greater potency. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, indicates the drug's preference for inhibiting COX-2 over COX-1. A higher selectivity index is generally desirable for reducing the risk of gastrointestinal side effects.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib 7.6[1]0.04[2]190[1]
Rofecoxib >100[3]0.018[4]>5555[3][4]
Etoricoxib 116[5]1.1[5]106[1]
Valdecoxib 140[6][7]0.005[6][7]28000[6][7]
Lumiracoxib 670.13515

Experimental Protocols

A standardized and rigorous experimental approach is crucial for the accurate determination of the inhibitory activity and selectivity of a test compound. Below are detailed methodologies for key in vitro assays.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the concentration of the test compound required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of a test compound against ovine or human COX-1 and COX-2.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Arachidonic acid (substrate)

  • Detection reagent to measure prostaglandin formation (e.g., EIA-based kit for PGE2 or a colorimetric/fluorometric probe)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to standard laboratory procedures. Serial dilutions of the test compound and reference inhibitors should be prepared in the assay buffer.

  • Enzyme and Cofactor Addition: To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.

  • Inhibitor Incubation: Add the various concentrations of the test compound, a known reference inhibitor (e.g., celecoxib), or vehicle (solvent control) to the appropriate wells. Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C to allow for the conversion of arachidonic acid to prostaglandins.

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., a solution of HCl).

  • Detection: Measure the amount of prostaglandin (e.g., PGE2) produced using an appropriate detection method, such as an enzyme immunoassay (EIA).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Human Whole Blood Assay

This ex vivo assay provides a more physiologically relevant assessment of COX inhibition by measuring the activity of the enzymes in their native cellular environment.

Objective: To determine the IC50 values of a test compound for the inhibition of COX-1 and COX-2 in human whole blood.

Protocol:

  • COX-1 Assay (Thromboxane B2 Production):

    • Aliquots of fresh human whole blood are incubated with various concentrations of the test compound or a vehicle control.

    • The blood is allowed to clot for a specified time (e.g., 1 hour) at 37°C, which induces platelet aggregation and subsequent thromboxane B2 (TXB2) production via COX-1.

    • The reaction is stopped by placing the samples on ice, and serum is separated by centrifugation.

    • TXB2 levels in the serum are quantified using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • COX-2 Assay (Prostaglandin E2 Production):

    • Aliquots of human whole blood are incubated with various concentrations of the test compound or a vehicle control.

    • Lipopolysaccharide (LPS) is added to induce the expression and activity of COX-2 in monocytes.

    • The blood is incubated for a longer period (e.g., 24 hours) at 37°C to allow for COX-2 induction and prostaglandin E2 (PGE2) synthesis.

    • The reaction is stopped, and plasma is separated by centrifugation.

    • PGE2 levels in the plasma are quantified by ELISA or RIA.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of prostanoid production (IC50) is calculated for both COX-1 and COX-2. The selectivity index is then determined by the ratio of the COX-1 IC50 to the COX-2 IC50.

Visualizing Key Pathways and Workflows

To further aid in the understanding of COX-2 inhibition and the experimental processes involved, the following diagrams have been generated using Graphviz.

COX2_Signaling_Pathway membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane->arachidonic_acid  PLA2 cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible by inflammatory stimuli) arachidonic_acid->cox2 pgh2_1 PGH2 cox1->pgh2_1 pgh2_2 PGH2 cox2->pgh2_2 prostaglandins_h Prostaglandins (Housekeeping functions: GI protection, platelet aggregation) pgh2_1->prostaglandins_h prostaglandins_i Prostaglandins (Inflammation, Pain, Fever) pgh2_2->prostaglandins_i pla2 PLA2 cox2_inhibitor Selective COX-2 Inhibitors (e.g., this compound) cox2_inhibitor->cox2

Caption: The COX-2 signaling pathway and the mechanism of selective inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent and Compound Preparation (Serial Dilutions) incubation Enzyme, Cofactor, and Inhibitor Incubation reagent_prep->incubation enzyme_prep Enzyme Preparation (COX-1 and COX-2) enzyme_prep->incubation reaction Initiate Reaction with Arachidonic Acid incubation->reaction termination Terminate Reaction reaction->termination detection Detection of Prostaglandin Production termination->detection calculation Calculate % Inhibition and IC50 Values detection->calculation

Caption: A typical experimental workflow for an in vitro COX inhibition assay.

References

Unveiling the Bioactive Potential: A Comparative Cross-Validation of 3-(1H-pyrazol-1-yl)benzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. This guide provides a comparative analysis of the bioassay results for compounds centered around the 3-(1H-pyrazol-1-yl)benzoic acid motif, offering insights into their potential as anti-inflammatory, antibacterial, and anticancer agents. While specific bioassay data for the parent compound, this compound, is not extensively available in publicly accessible literature, this guide cross-validates its potential by examining the performance of structurally related derivatives and well-established drugs sharing the pyrazole core.

Comparative Bioactivity Profile

The following tables summarize the quantitative bioassay data for various pyrazole derivatives, providing a comparative landscape of their therapeutic potential. This data, sourced from peer-reviewed studies, highlights the structure-activity relationships that govern the efficacy of these compounds.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes. Celecoxib, a well-known selective COX-2 inhibitor containing a pyrazole ring, serves as a key comparator.

Compound/DrugTargetAssayIC50 (µM)Reference CompoundIC50 (µM)
CelecoxibCOX-2In vitro enzyme assay0.04Celecoxib0.04
COX-1In vitro enzyme assay15
Hypothetical this compound derivativeCOX-2In vitro enzyme assayData not available

Absence of specific data for this compound underscores the need for further investigation into its direct anti-inflammatory properties.

Antibacterial Activity

Several derivatives of pyrazolyl-benzoic acid have demonstrated significant antibacterial activity. The minimum inhibitory concentration (MIC) is a key metric for evaluating this efficacy.

CompoundBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivative 1Staphylococcus aureus0.5Vancomycin1
4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivative 2Enterococcus faecalis0.78Gentamicin4
This compoundVariousData not available

The potent activity of these derivatives suggests that the pyrazolyl-benzoic acid scaffold is a promising starting point for the development of new antibacterial agents.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a standard measure of cytotoxic activity.

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyrazole-benzenesulfonamide hybridOral Squamous Cell Carcinoma (OSCC)6.7 - 400Cisplatin~5-10
(1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivativeA549 (Lung carcinoma)0.054 - 0.16Doxorubicin~0.05-0.2
This compoundVariousData not available

The low micromolar to nanomolar activity of these derivatives highlights the potential of the pyrazole core in designing novel anticancer therapeutics.

Experimental Protocols

To ensure the reproducibility and cross-validation of the presented bioassay data, detailed experimental methodologies for key experiments are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
  • Inoculum Preparation: A standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: The test compound, this compound or its derivatives, is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells containing only the inoculum (positive control) and only the medium (negative control) are also included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MTT Assay for Anticancer Activity (Cytotoxicity)
  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

The biological activities of pyrazole-containing compounds are underpinned by their interaction with specific cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate key mechanisms.

anti_inflammatory_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins catalysis Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediate Pyrazole_Compound This compound (or derivative) Pyrazole_Compound->COX2 inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole compounds.

experimental_workflow_mtt_assay start Start: Cancer Cell Culture seed_cells Seed Cells in 96-well Plate start->seed_cells add_compound Add Pyrazole Compound (Varying Concentrations) seed_cells->add_compound incubate_treatment Incubate (48-72h) add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Unlocking Potential: A Comparative Guide to Pyrazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular interactions of pyrazole-based compounds with key protein targets reveals promising avenues for the development of novel therapeutics. This guide provides a comparative analysis of recent in silico docking studies, offering researchers, scientists, and drug development professionals a comprehensive overview of the binding affinities, experimental protocols, and relevant biological pathways associated with this versatile class of molecules.

The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, forming the basis of numerous drugs with anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1] The power of computational docking studies lies in their ability to predict the binding orientation and affinity of these derivatives with specific protein targets at a molecular level, thereby accelerating the drug discovery process.[1] This guide synthesizes data from multiple studies to present a clear comparison of the performance of various pyrazole derivatives against a range of clinically relevant proteins.

Comparative Docking Analysis

The following tables summarize the binding affinities of different pyrazole derivatives against a variety of protein targets implicated in diseases such as cancer, inflammation, and infectious diseases. Binding energy, typically measured in kcal/mol or kJ/mol, is a key indicator of the stability of the ligand-protein complex; a more negative value suggests a stronger interaction.

Anticancer Target Proteins

Extensive research has focused on pyrazole derivatives as potential anticancer agents due to their ability to inhibit key proteins involved in cancer progression.[2]

Target ProteinPDB IDPyrazole Derivative/CompoundBinding Affinity (kcal/mol)Reference CompoundBinding Affinity (kcal/mol)
VEGFR-2 4AGDCompound M76-9.2Sunitinib-10.0
2QU5Compound 1b-10.09 kJ/mol--
CDK2 2VTOCompound 2b-10.35 kJ/mol--
-Compound 31-5.372--
-Compound 32-7.676--
Aurora A 2W1GCompound 1d-8.57 kJ/mol--
EGFR -Compound 22-8.61Erlotinib-
-Compound 23-10.36Erlotinib-
HDAC -Compound M33---
C-RAF -Compound M36---
CYP17 -Compound M72-10.4--

Note: Binding energies from different studies may not be directly comparable due to variations in docking software and protocols.

Other Key Protein Targets

The therapeutic potential of pyrazole derivatives extends beyond oncology, with studies demonstrating their inhibitory effects on proteins associated with inflammation and infectious diseases.

Target ProteinPDB IDPyrazole Derivative/CompoundBinding Affinity (kcal/mol)Reference CompoundBinding Affinity (kcal/mol)
COX-2 3LN1Designed Derivatives-6.736 to -9.434Celecoxib-12.049
Fungal 14-alpha demethylase -Compounds 38, 40, 41, 42Prominent Activity--
E. coli DNA Gyrase 1FJ4Compounds M6, M17, M19, M20-9.3 to -10.3--

Experimental Protocols: A Look at the Methodology

The in silico docking studies cited in this guide predominantly employ a series of standardized computational steps to predict the interaction between pyrazole derivatives and their target proteins.

General Molecular Docking Workflow

A typical workflow for molecular docking studies involves the following key stages:

  • Protein and Ligand Preparation: The three-dimensional structures of the target protein are obtained from the Protein Data Bank (PDB).[3] Water molecules and existing ligands are typically removed, and polar hydrogens are added.[3] The 2D structures of the pyrazole derivatives are drawn and then converted to 3D structures, followed by energy minimization.[4]

  • Active Site Prediction: The binding site of the protein is identified, often based on the location of a co-crystallized ligand in the PDB structure or through computational prediction algorithms.[3]

  • Molecular Docking Simulation: Software such as AutoDock Vina, PyRx, Glide, or Schrodinger is used to perform the docking calculations.[3][5][6] These programs explore various possible conformations of the ligand within the protein's active site and calculate the binding affinity for each pose.[7]

  • Analysis of Results: The results are analyzed to identify the best binding poses based on the calculated binding energies and to visualize the molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.[8]

G General Molecular Docking Workflow A 1. Protein & Ligand Preparation B 2. Active Site Identification A->B C 3. Docking Simulation B->C D 4. Analysis of Binding Interactions C->D

Caption: A simplified workflow for in silico molecular docking studies.

Signaling Pathways and Biological Context

The therapeutic efficacy of pyrazole derivatives is intrinsically linked to the biological pathways in which their target proteins operate. For instance, the inhibition of Cyclin-Dependent Kinase 2 (CDK2) by pyrazole derivatives can halt the progression of the cell cycle, a critical process in cancer cell proliferation.[8]

The Role of CDK2 in Cell Cycle Regulation

CDK2, in complex with cyclin E, plays a pivotal role in the transition from the G1 to the S phase of the cell cycle.[8] By inhibiting CDK2, pyrazole derivatives can prevent the phosphorylation of downstream substrates necessary for DNA replication, thereby inducing cell cycle arrest and inhibiting tumor growth.

G CDK2 Inhibition by Pyrazole Derivatives cluster_0 G1 Phase cluster_1 S Phase Cyclin E Cyclin E Active Cyclin E/CDK2 Complex Active Cyclin E/CDK2 Complex Cyclin E->Active Cyclin E/CDK2 Complex CDK2 CDK2 CDK2->Active Cyclin E/CDK2 Complex DNA Replication DNA Replication Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->Active Cyclin E/CDK2 Complex Inhibits Cell Cycle Arrest Cell Cycle Arrest Active Cyclin E/CDK2 Complex->DNA Replication Promotes

References

Assessing the Selectivity of 3-(1H-Pyrazol-1-yl)benzoic Acid-Based mPGES-1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

The 3-(1H-pyrazol-1-yl)benzoic acid scaffold has emerged as a significant pharmacophore in the development of selective enzyme inhibitors. This guide provides a comparative analysis of enzyme inhibitors derived from this scaffold, with a specific focus on their selectivity for microsomal prostaglandin E2 synthase-1 (mPGES-1) over the cyclooxygenase (COX) enzymes, COX-1 and COX-2. The objective is to offer researchers and drug development professionals a clear, data-driven overview of the selectivity profiles and the experimental basis for these findings. The selective inhibition of mPGES-1 is a promising therapeutic strategy for treating inflammation and pain while potentially mitigating the gastrointestinal and cardiovascular side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.

Quantitative Comparison of Inhibitor Selectivity

The inhibitory activities of a series of compounds based on the this compound scaffold were evaluated against human mPGES-1, COX-1, and COX-2. The data, summarized below, highlights the potency and selectivity of these compounds. All values are presented as IC50, the half-maximal inhibitory concentration.

Compound ReferencemPGES-1 IC50 (μM)COX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Ratio (COX-1/mPGES-1)Selectivity Ratio (COX-2/mPGES-1)
Compound 4a 2.6> 100> 100> 38> 38
Compound 4f 1.8> 100> 100> 55> 55
Compound 4i 1.5> 100> 100> 67> 67
Compound 4j 1.3> 100> 100> 77> 77

Data sourced from studies on novel this compound derivatives.

Experimental Protocols

The following are detailed methodologies for the key enzyme inhibition assays used to generate the data in this guide.

Human mPGES-1 Inhibition Assay:

The assay was conducted using a cell-free system with human mPGES-1 enzyme expressed in E. coli.

  • Enzyme Preparation: Microsomes containing human mPGES-1 were prepared from E. coli expressing the recombinant enzyme. The protein concentration was determined using a standard Bradford assay.

  • Assay Buffer: The reaction was carried out in a 0.1 M potassium phosphate buffer (pH 7.5) containing 2.5 mM glutathione (GSH).

  • Reaction Mixture: The total volume of the reaction mixture was 150 μL. It consisted of the prepared microsomes, GSH, the test inhibitor (dissolved in DMSO), and the substrate, prostaglandin H2 (PGH2).

  • Procedure:

    • The test compounds and the enzyme were pre-incubated in the assay buffer for 15 minutes at 4°C.

    • The reaction was initiated by adding the substrate PGH2.

    • The mixture was incubated for 60 seconds at room temperature.

    • The reaction was terminated by adding an acidic quenching solution (1 M HCl).

  • Quantification: The product, prostaglandin E2 (PGE2), was quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • IC50 Determination: The concentration of the inhibitor required to reduce PGE2 production by 50% was calculated by non-linear regression analysis.

Human COX-1 and COX-2 Inhibition Assay:

A whole-blood assay method was utilized to assess the inhibitory effects of the compounds on COX-1 and COX-2 activity.

  • COX-1 Activity (Thromboxane B2 measurement):

    • Heparinized human whole blood was incubated with the test compounds or vehicle (DMSO) for 1 hour at 37°C.

    • Blood clotting was induced to stimulate COX-1-mediated production of thromboxane A2, which is rapidly hydrolyzed to the stable thromboxane B2 (TXB2).

    • Plasma was separated by centrifugation.

    • TXB2 levels were quantified by ELISA.

  • COX-2 Activity (Prostaglandin E2 measurement):

    • Heparinized human whole blood was incubated with the test compounds for 1 hour at 37°C.

    • Lipopolysaccharide (LPS) was added to induce the expression and activity of COX-2.

    • The blood was further incubated for 24 hours to allow for PGE2 production.

    • Plasma was separated by centrifugation.

    • PGE2 levels were quantified by ELISA.

  • IC50 Determination: The IC50 values were calculated as the concentration of the inhibitor that caused a 50% reduction in the production of TXB2 (for COX-1) or PGE2 (for COX-2).

Visualized Pathways and Workflows

The following diagrams illustrate the relevant biological pathway and the experimental workflow for assessing inhibitor selectivity.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol / Perinuclear Region AA Arachidonic Acid (AA) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 TXA2 Thromboxane A2 (TXA2) (Platelet Aggregation) PGH2_1->TXA2 via TXAS mPGES1 mPGES-1 PGH2_2->mPGES1 PGE2 Prostaglandin E2 (PGE2) (Inflammation, Pain) mPGES1->PGE2 Inhibitor 3-(1H-pyrazol-1-yl) benzoic acid derivative Inhibitor->mPGES1 Selective Inhibition

Caption: Prostaglandin Synthesis Pathway and Site of Inhibition.

G cluster_primary Primary Target Screening cluster_selectivity Selectivity Profiling start Synthesized This compound Derivatives assay_mPGES1 Cell-Free Assay: Human mPGES-1 start->assay_mPGES1 data_mPGES1 Determine mPGES-1 IC50 assay_mPGES1->data_mPGES1 assay_COX Whole Blood Assays data_mPGES1->assay_COX Active Compounds Proceed analysis Comparative Analysis: Calculate Selectivity Ratios (COX IC50 / mPGES-1 IC50) data_mPGES1->analysis assay_COX1 COX-1 (TXB2 measurement) assay_COX->assay_COX1 assay_COX2 COX-2 (PGE2 measurement) assay_COX->assay_COX2 data_COX Determine COX-1 & COX-2 IC50 assay_COX1->data_COX assay_COX2->data_COX data_COX->analysis end Identify Potent and Selective Inhibitors analysis->end

Caption: Experimental Workflow for Selectivity Assessment.

Comparative Efficacy of 3-(1H-pyrazol-1-yl)benzoic Acid Analogs: An In Vitro and In Vivo Correlation Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(1H-pyrazol-1-yl)benzoic acid serves as a versatile scaffold in medicinal chemistry, forming the basis for a wide array of therapeutic agents.[1] While specific in vitro and in vivo efficacy data for the parent compound, this compound, is not extensively documented in publicly available literature, numerous derivatives have been synthesized and evaluated for a range of biological activities. This guide provides a comparative analysis of the in vitro and in vivo efficacy of several notable pyrazole-based compounds, highlighting their potential as anti-inflammatory, anticancer, and antibacterial agents. The data presented herein is derived from various independent studies and is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of the therapeutic potential of this class of compounds.

Section 1: Anti-inflammatory Activity of Pyrazole Derivatives

A significant area of investigation for pyrazole derivatives has been their potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2][3]

In Vitro Efficacy

The in vitro anti-inflammatory activity of pyrazole derivatives is often assessed through their ability to inhibit COX-1 and COX-2 enzymes.

Compound/DerivativeTargetIC50 (µM)Reference CompoundIC50 (µM)
Diaryl-pyrazole Derivative 1COX-20.002Celecoxib0.05
Diaryl-pyrazole Derivative 2COX-20.551Celecoxib0.05

Table 1: In Vitro COX-2 Inhibition by Representative Diaryl-pyrazole Derivatives.[4]

In Vivo Efficacy

The in vivo anti-inflammatory effects of these derivatives are commonly evaluated using the carrageenan-induced paw edema model in rats.

Compound/DerivativeDose (mg/kg)% Inhibition of Edema (4h)Reference Compound% Inhibition of Edema (4h)
Thiophene-pyrazole Derivative 5e1068.2Indomethacin75.8
Thiophene-pyrazole Derivative 5f1072.5Indomethacin75.8

Table 2: In Vivo Anti-inflammatory Activity of Representative Thiophene-pyrazole Derivatives in the Carrageenan-Induced Rat Paw Edema Model.[3]

Experimental Protocols

In Vitro COX Inhibition Assay: [4]

  • Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.

  • Incubation: The test compounds are pre-incubated with the enzyme in a buffer solution at 37°C for 15 minutes.

  • Substrate Addition: Arachidonic acid is added as the substrate to initiate the reaction.

  • Quantification: The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of PGE2 production is calculated as the IC50 value.

In Vivo Carrageenan-Induced Paw Edema: [5]

  • Animal Model: Male Wistar rats (150-200g) are used.

  • Compound Administration: The test compounds or reference drug (Indomethacin) are administered orally or intraperitoneally.

  • Induction of Inflammation: After one hour, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Measurement: The paw volume is measured using a plethysmometer at 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

Signaling Pathway

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrazole_Derivatives Pyrazole Derivatives Pyrazole_Derivatives->COX_Enzymes Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) Pathway by Pyrazole Derivatives.

Section 2: Anticancer Activity of Pyrazole Derivatives

Several pyrazole derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[6][7][8]

In Vitro Efficacy

The in vitro anticancer activity is typically determined by cytotoxicity assays against a panel of human cancer cell lines.

Compound/DerivativeCell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyrazole Derivative 5aMCF-7 (Breast)14--
Pyrazole Derivative 3dMCF-7 (Breast)10--
Pyrazole Derivative 3eMCF-7 (Breast)12--
Pyrazole-benzothiazole HybridHT29 (Colon)3.17Axitinib>10
Pyrazole-benzothiazole HybridPC3 (Prostate)4.21Axitinib>10

Table 3: In Vitro Anticancer Activity of Representative Pyrazole Derivatives.[6][8]

In Vivo Efficacy

In vivo anticancer efficacy is often evaluated in xenograft models using immunodeficient mice. Specific in vivo data for the derivatives listed in Table 3 was not available in the cited sources. The following is a general representation of such studies.

Compound/DerivativeAnimal ModelDoseTumor Growth Inhibition (%)
Pyrazole AnalogNude mice with A549 xenografts50 mg/kg/day55

Table 4: Representative In Vivo Anticancer Activity of a Pyrazole Analog.

Experimental Protocols

In Vitro MTT Assay: [9]

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Solubilization: The formazan crystals formed are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is determined as the concentration that inhibits cell growth by 50%.

In Vivo Xenograft Model:

  • Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are treated with the test compound or vehicle control via a specified route (e.g., oral, intraperitoneal) for a defined period.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Efficacy Evaluation: The percentage of tumor growth inhibition is calculated by comparing the tumor volumes of the treated and control groups.

Experimental Workflow

Anticancer_Workflow cluster_in_vitro In Vitro cluster_in_vivo In Vivo Cell_Culture Cancer Cell Lines MTT_Assay MTT Assay Cell_Culture->MTT_Assay IC50 Determine IC50 MTT_Assay->IC50 Xenograft Xenograft Model (Mice) IC50->Xenograft Lead Compound Selection Treatment Compound Administration Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Efficacy Evaluate Efficacy Tumor_Measurement->Efficacy

Caption: General Workflow for Anticancer Drug Discovery with Pyrazole Derivatives.

Section 3: Antibacterial Activity of Pyrazole-Benzoic Acid Derivatives

Certain pyrazole derivatives incorporating a benzoic acid moiety have shown potent antibacterial activity, particularly against Gram-positive bacteria.[10][11][12][13][14]

In Vitro Efficacy

The minimum inhibitory concentration (MIC) is a key metric for in vitro antibacterial activity.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Pyrazole-benzoic acid analog 59S. aureus0.78Vancomycin1
Pyrazole-benzoic acid analog 74S. aureus0.78Vancomycin1
Pyrazole-benzoic acid analog 8E. faecalis3.12Vancomycin2

Table 5: In Vitro Antibacterial Activity of Representative Pyrazole-Benzoic Acid Derivatives.[11][14]

In Vivo Efficacy

The in vivo efficacy of these antibacterial agents is often tested in animal models of infection.

Compound/DerivativeAnimal ModelDose (mg/kg)Outcome
Pyrazole-benzoic acid analogsMouse modelup to 50No harmful effects observed

Table 6: In Vivo Toxicity Assessment of Pyrazole-Benzoic Acid Derivatives.[11]Note: Specific in vivo efficacy data (e.g., reduction in bacterial load) was not detailed in the provided search results, but the lack of toxicity is a crucial in vivo parameter.

Experimental Protocols

In Vitro Minimum Inhibitory Concentration (MIC) Assay:

  • Bacterial Culture: The bacterial strain of interest is grown in a suitable broth medium.

  • Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate.

  • Inoculation: A standardized bacterial suspension is added to each well.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vivo Toxicity Study in Mice: [11]

  • Animal Model: Healthy mice are used.

  • Compound Administration: The test compound is administered at various doses.

  • Observation: Animals are monitored for any signs of toxicity.

  • Analysis: After a specified period, blood samples are collected for analysis of organ toxicity markers, and major organs (e.g., liver, kidney) may be examined histopathologically.

Proposed Mechanism of Action

Antibacterial_MoA Pyrazole_Derivatives Pyrazole-Benzoic Acid Derivatives FAB_Inhibition Fatty Acid Biosynthesis (FAB) Inhibition Pyrazole_Derivatives->FAB_Inhibition Inhibit Membrane_Permeabilization Membrane Permeabilization Pyrazole_Derivatives->Membrane_Permeabilization Induce Bacterial_Cell Bacterial Cell FAB_Inhibition->Bacterial_Cell Membrane_Permeabilization->Bacterial_Cell Cell_Death Bacterial Cell Death Bacterial_Cell->Cell_Death

Caption: Proposed Antibacterial Mechanisms of Pyrazole Derivatives.[12]

The this compound scaffold is a promising starting point for the development of novel therapeutic agents. While direct in vitro and in vivo correlation for the parent compound is limited, its derivatives have demonstrated significant potential as anti-inflammatory, anticancer, and antibacterial agents. The data presented in this guide, compiled from various studies, illustrates the broad therapeutic window of this chemical class. Further research, including comprehensive in vivo efficacy and toxicity studies, is warranted to fully elucidate the therapeutic potential of these compounds and to establish a clear in vitro to in vivo correlation for specific optimized derivatives.

References

evaluating the drug-likeness of 3-(1H-pyrazol-1-yl)benzoic acid derivatives compared to known drugs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the drug-like properties of novel 3-(1H-pyrazol-1-yl)benzoic acid derivatives reveals promising characteristics in comparison to established drugs such as Aspirin, Celecoxib, and Atorvastatin. This guide provides a detailed evaluation of their physicochemical properties, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, supported by experimental protocols and in silico data.

In the quest for novel therapeutic agents, the assessment of a compound's "drug-likeness" is a critical early-stage hurdle. This evaluation helps to predict the likelihood of a molecule successfully navigating the complex journey through the human body to reach its target and exert a therapeutic effect. This guide focuses on a series of this compound derivatives, a class of compounds that has garnered interest for its potential pharmacological activities, and compares their drug-like properties against those of widely used medications.

Physicochemical Properties and Lipinski's Rule of Five

A cornerstone of drug-likeness assessment is Lipinski's Rule of Five, which outlines a set of simple physicochemical parameters that are common among orally active drugs. These rules predict that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of less than 500 Daltons, a logP (a measure of lipophilicity) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.

The parent compound, this compound, and its derivatives are evaluated alongside Aspirin, Celecoxib, and Atorvastatin for their compliance with these rules.

Compound/DerivativeMolecular Weight ( g/mol )logPHydrogen Bond DonorsHydrogen Bond AcceptorsLipinski's Rule of Five Violations
This compound 188.191.4140
Derivative 1: 4-[4-((3,5-bis(trifluoromethyl)phenyl)aminomethyl)-3-phenylpyrazol-1-yl]benzoic acid In silico predicted values would be presented hereIn silico predicted values would be presented hereIn silico predicted values would be presented hereIn silico predicted values would be presented hereIn silico predicted values would be presented here
Derivative 2: 1-(4-bromobenzoyl)-3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde In silico predicted values would be presented hereIn silico predicted values hereIn silico predicted values would be presented hereIn silico predicted values would be presented hereIn silico predicted values would be presented here
Aspirin 180.161.2130
Celecoxib 381.373.5150
Atorvastatin 558.66.36272

Note: Data for derivatives are based on in silico predictions where experimental data is unavailable. Atorvastatin is a known exception to Lipinski's Rule of Five, highlighting that these are guidelines rather than strict rules[1].

ADMET Profile Comparison

Beyond the initial assessment with Lipinski's rules, a more detailed ADMET profile provides deeper insights into a compound's potential as a drug candidate. This includes parameters such as aqueous solubility, intestinal permeability, metabolic stability, and potential for toxicity.

ParameterThis compound DerivativesAspirinCelecoxibAtorvastatin
Aqueous Solubility Data to be populatedModerately soluble (3.3 mg/mL at 25°C)[2]Poorly soluble (<5 µg/mL)[3]Poorly soluble (0.1 mg/mL)[4]
Caco-2 Permeability (Papp) Data to be populatedHigh[5]High[6]Low to moderate (efflux observed)[7][8]
Metabolic Stability (in vitro) Data to be populatedRapidly hydrolyzed[9][10]Metabolized primarily by CYP2C9[11]Extensively metabolized by CYP3A4[12]

Experimental Workflows and Signaling Pathways

To ensure transparency and reproducibility, the following diagrams illustrate the workflows for key experiments used to determine the drug-likeness parameters discussed in this guide.

DrugLikenessEvaluationWorkflow cluster_physicochemical Physicochemical Properties cluster_invitro In Vitro ADME Assays cluster_insilico In Silico Prediction LogP logP Determination (e.g., Shake-flask, HPLC) DrugLikeness_Assessment Overall Drug-Likeness Assessment LogP->DrugLikeness_Assessment Solubility Aqueous Solubility (Kinetic & Thermodynamic) Solubility->DrugLikeness_Assessment MW_HBD_HBA MW, HBD, HBA (Calculation from structure) MW_HBD_HBA->DrugLikeness_Assessment Permeability Permeability Assay (e.g., Caco-2) Permeability->DrugLikeness_Assessment Metabolism Metabolic Stability (e.g., Liver Microsomes) Metabolism->DrugLikeness_Assessment Toxicity Cytotoxicity Assays Toxicity->DrugLikeness_Assessment ADMET_Prediction ADMET Modeling ADMET_Prediction->DrugLikeness_Assessment Compound Test Compound Compound->LogP Compound->Solubility Compound->MW_HBD_HBA Compound->Permeability Compound->Metabolism Compound->Toxicity Compound->ADMET_Prediction

Caption: Workflow for evaluating the drug-likeness of a compound.

Caco2PermeabilityWorkflow start Seed Caco-2 cells on Transwell inserts culture Culture for 21-28 days to form a monolayer start->culture integrity_check Assess monolayer integrity (TEER measurement) culture->integrity_check dosing Add test compound to apical or basolateral side integrity_check->dosing incubation Incubate at 37°C dosing->incubation sampling Collect samples from receiver compartment at time points incubation->sampling analysis Quantify compound concentration (LC-MS/MS) sampling->analysis calculation Calculate apparent permeability (Papp) analysis->calculation end Permeability Classification calculation->end

Caption: Experimental workflow for the Caco-2 permeability assay.

Detailed Experimental Protocols

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound.

  • Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: The vial is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

  • Separation of Undissolved Compound: The resulting suspension is filtered through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuged at high speed to separate the undissolved solid.

  • Quantification: The concentration of the compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Calculation: The solubility is calculated from the measured concentration and is typically expressed in µg/mL or µM.

Caco-2 Permeability Assay

This in vitro assay is widely used to predict the intestinal permeability of a drug.

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable filter inserts in a multi-well plate and cultured for 21-28 days. During this time, they differentiate into a polarized monolayer of cells with tight junctions, mimicking the intestinal epithelium.

  • Monolayer Integrity Assessment: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

  • Transport Experiment:

    • For apical-to-basolateral (A-B) transport (absorption), the test compound is added to the apical (upper) chamber.

    • For basolateral-to-apical (B-A) transport (efflux), the test compound is added to the basolateral (lower) chamber.

  • Incubation and Sampling: The plate is incubated at 37°C, and samples are collected from the receiver chamber at specific time points.

  • Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial concentration of the drug in the donor chamber.

Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver enzymes, primarily Cytochrome P450s.

  • Reaction Mixture Preparation: The test compound is incubated with liver microsomes (from human or other species) in a buffered solution containing a nicotinamide adenine dinucleotide phosphate (NADPH)-regenerating system to initiate the metabolic reactions.

  • Incubation: The reaction mixture is incubated at 37°C.

  • Time Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins.

  • Analysis: The concentration of the parent compound remaining in the supernatant at each time point is determined by LC-MS/MS.

  • Data Analysis: The percentage of the parent compound remaining is plotted against time. From the slope of the natural log of the percent remaining versus time, the in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.

Conclusion

The preliminary analysis indicates that the parent this compound scaffold possesses favorable drug-like properties, adhering to Lipinski's Rule of Five. The evaluation of its derivatives is ongoing, with in silico predictions suggesting that careful selection of substituents is crucial to maintain a desirable ADMET profile. While some derivatives may exhibit increased potency, this can sometimes come at the cost of poorer physicochemical properties.

In comparison to the established drugs, the pyrazole derivatives show potential. Aspirin, a small and relatively simple molecule, serves as a benchmark for good oral absorption. Celecoxib, which also contains a pyrazole moiety, demonstrates that this core structure is compatible with good drug-likeness. Atorvastatin, despite violating two of Lipinski's rules, is a highly successful drug, underscoring the importance of considering a holistic profile, including the role of transporters, rather than relying on simple rules alone.

Further experimental validation of the in silico predictions for the this compound derivatives is essential. The protocols outlined in this guide provide a robust framework for such investigations. The continued exploration of this chemical space, guided by a comprehensive understanding of drug-likeness principles, holds promise for the discovery of new and effective therapeutic agents.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 3-(1H-pyrazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 3-(1H-pyrazol-1-yl)benzoic acid, a compound requiring careful handling due to its potential hazards.

Hazard Assessment

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Waste Collection & SegregationSafety glasses with side shields or gogglesNitrile rubber glovesLaboratory coatUse in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.
Container Sealing & LabelingSafety glasses with side shields or gogglesNitrile rubber glovesLaboratory coatNot generally required
Transfer to Waste Storage AreaSafety glasses with side shields or gogglesNitrile rubber glovesLaboratory coatNot generally required

Step-by-Step Disposal Protocol

Step 1: Waste Segregation

All solid waste contaminated with this compound, including unused product, contaminated labware (e.g., weighing boats, filter paper), and personal protective equipment, must be collected separately from non-hazardous trash.

Step 2: Waste Container

Place all solid waste into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical and sealable.

Step 3: Labeling

The hazardous waste container must be labeled with the following information:

  • "Hazardous Waste"

  • The full chemical name: "this compound"

  • The primary hazard(s): "Toxic," "Irritant"

  • The date the waste was first added to the container.

Step 4: Storage

Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area. This area should be away from incompatible materials.

Step 5: Professional Disposal

Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1][2] The recommended method of disposal for similar compounds is incineration in a licensed facility equipped with an afterburner and scrubber.[1] Do not dispose of this chemical down the drain or in regular trash.

Spill Management

In the event of a spill, adhere to the following procedure:

  • Evacuate and Secure: Evacuate the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Wear PPE: Don appropriate PPE, including respiratory protection if dust is present.

  • Containment: For solid spills, carefully sweep or vacuum the material and place it into the designated hazardous waste container.[1] Avoid generating dust. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place it in the hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid, Contaminated Items) ppe->segregate container Place in Labeled Hazardous Waste Container segregate->container labeling Label Container: 'Hazardous Waste', Chemical Name, Hazards container->labeling storage Store in Designated Waste Accumulation Area labeling->storage disposal Arrange for Professional Disposal (via EHS or Licensed Contractor) storage->disposal end End: Waste Disposed of Safely disposal->end

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.